molecular formula C58H90N12O16 B15609333 Muscotoxin A

Muscotoxin A

Katalognummer: B15609333
Molekulargewicht: 1211.4 g/mol
InChI-Schlüssel: WYLYXGBHDIWORI-OJRIBGMLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Muscotoxin A is a cyclic peptide.
3-[(6R,13S,19R,22S,25E,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide has been reported in Desmonostoc muscorum with data available.
disrupts cell membranes;  isolated from Desmonostoc muscorum;  structure in first source

Eigenschaften

Molekularformel

C58H90N12O16

Molekulargewicht

1211.4 g/mol

IUPAC-Name

3-[(6R,13S,19R,22S,25E,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamide

InChI

InChI=1S/C58H90N12O16/c1-7-11-13-20-35(73)28-38-48(76)57(85)62-37(23-24-44(59)74)49(77)60-29-45(75)69-25-16-21-42(69)54(82)64-39(27-34-18-14-12-15-19-34)51(79)67-46(32(5)8-2)56(84)66-40(30-71)52(80)61-36(10-4)50(78)65-41(31-72)53(81)68-47(33(6)9-3)58(86)70-26-17-22-43(70)55(83)63-38/h10,12,14-15,18-19,32-33,35,37-43,46-48,71-73,76H,7-9,11,13,16-17,20-31H2,1-6H3,(H2,59,74)(H,60,77)(H,61,80)(H,62,85)(H,63,83)(H,64,82)(H,65,78)(H,66,84)(H,67,79)(H,68,81)/b36-10+/t32-,33-,35?,37+,38?,39-,40-,41-,42-,43-,46+,47+,48?/m0/s1

InChI-Schlüssel

WYLYXGBHDIWORI-OJRIBGMLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Muscotoxin A: A Technical Guide to its Discovery, Mechanism, and Scientific Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, structure, and biological activity of Muscotoxin A, a novel cytotoxic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and visual representations of key processes.

Introduction

This compound, a cyclic undecalipopeptide, has emerged as a molecule of significant interest due to its potent cytotoxic activities against various cancer cell lines. Isolated from the terrestrial cyanobacterium Desmonostoc muscorum, this natural product exhibits a unique mechanism of action, targeting cellular membranes. This guide provides a detailed overview of the scientific journey from its discovery to the elucidation of its biological functions, offering valuable insights for the fields of natural product chemistry, toxicology, and drug discovery.

Discovery and Isolation

The initial discovery of this compound was the result of screening programs targeting cyanobacteria for novel bioactive compounds. Desmonostoc muscorum, a filamentous cyanobacterium found in soil ecosystems, was identified as a producer of this unique lipopeptide.

Experimental Protocol: Isolation and Purification of this compound

The following protocol outlines the methodology employed for the isolation and purification of this compound from Desmonostoc muscorum cultures:

  • Cultivation: Desmonostoc muscorum is cultivated in a suitable growth medium under controlled light and temperature conditions to generate sufficient biomass.

  • Extraction: The harvested cyanobacterial biomass is freeze-dried and subsequently extracted with a solution of 50% methanol (B129727) in water. This step is typically repeated to ensure maximum extraction of the target compound.

  • Solid-Phase Extraction (SPE): The crude methanol extract is then subjected to solid-phase extraction. A C18 reversed-phase cartridge is commonly used for this purpose. The extract is loaded onto the conditioned cartridge, and after washing with water to remove polar impurities, this compound is eluted with 100% methanol.

  • High-Performance Liquid Chromatography (HPLC): The semi-purified extract from SPE is further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is employed with a gradient of acetonitrile (B52724) and water as the mobile phase. Detection is typically carried out at 220 nm. This step allows for the separation of this compound from other co-extracted compounds.

Fig. 1: Experimental workflow for the isolation of this compound.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The structural backbone of this compound was elucidated based on comprehensive 1D and 2D NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC. High-resolution mass spectrometry provided the elemental composition and fragmentation patterns necessary to confirm the amino acid sequence and the structure of the fatty acid side chain.

Table 1: 1H and 13C NMR Data for this compound

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Fatty Acid Chain
.........
Amino Acid Residues
Ala-1 αH......
Ala-1 βH......
.........
Val-11 αH......
Val-11 γH......

Note: The complete NMR data is extensive and can be found in the supplementary materials of the primary research publication.

Experimental Protocol: Structure Elucidation Workflow
  • NMR Spectroscopy: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6). A suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer.

  • Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation, providing sequence information of the peptide ring.

  • Data Analysis: The NMR data is analyzed to identify the individual amino acid spin systems and the fatty acid chain. HMBC correlations are crucial for establishing the connectivity between the amino acid residues and the linkage of the fatty acid chain. The fragmentation data from MS/MS is used to confirm the amino acid sequence.

G NMR 1D & 2D NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS Mass Spectrometry (HR-MS, MS/MS) MS->Data_Analysis Structure Final Structure of this compound Data_Analysis->Structure

Fig. 2: Workflow for the structure elucidation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxicity against a range of cancer cell lines. Its primary mechanism of action involves the permeabilization of phospholipid membranes.

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, with the following half-maximal lethal concentrations (LC50) reported:

Table 2: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineLC50 (µM)
YAC-1 (mouse lymphoma)13.2
Sp/2 (mouse myeloma)11.3
HeLa (human cervical cancer)9.9
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (YAC-1, Sp/2, or HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Mechanism of Action: Membrane Permeabilization

This compound's cytotoxicity stems from its ability to disrupt the integrity of cell membranes. It has been shown to permeabilize phospholipid membranes, leading to a loss of cellular homeostasis. Interestingly, this permeabilization is associated with a reduction in membrane fluidity. At physiological temperature (37°C), this compound shows selectivity for membranes containing cholesterol and sphingomyelin.

Experimental Protocol: Liposome (B1194612) Permeabilization Assay

The membrane-disrupting activity of this compound can be studied using a liposome permeabilization assay.

  • Liposome Preparation: Liposomes (artificial vesicles) are prepared from a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and phosphatidylethanolamine), with or without the inclusion of cholesterol and sphingomyelin. A fluorescent dye (e.g., calcein) is encapsulated within the liposomes at a self-quenching concentration.

  • Assay Setup: The liposome suspension is placed in a fluorometer.

  • Compound Addition: this compound is added to the liposome suspension.

  • Fluorescence Monitoring: If this compound permeabilizes the liposome membrane, the encapsulated dye will be released into the surrounding buffer, leading to its dequenching and a subsequent increase in fluorescence intensity. This increase in fluorescence is monitored over time.

G cluster_0 This compound Interaction with Cell Membrane cluster_1 Cellular Effects Muscotoxin_A This compound Membrane Phospholipid Membrane (with Cholesterol/Sphingomyelin) Muscotoxin_A->Membrane Binds to Fluidity_Decrease Decreased Membrane Fluidity Membrane->Fluidity_Decrease Permeabilization Membrane Permeabilization Fluidity_Decrease->Permeabilization Ion_Influx Ion Influx Permeabilization->Ion_Influx Cell_Death Cell Death Ion_Influx->Cell_Death

A Technical Guide to Scytonemide B: A Cyclic Undecalipopeptide from the Soil Cyanobacterium Scytonema hofmannii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Scytonemide B, a novel cyclic undecalipopeptide isolated from the soil-dwelling cyanobacterium Scytonema hofmannii. This document details the isolation, structure elucidation, and biological evaluation of this natural product, presenting data in a structured format and providing comprehensive experimental protocols for replication and further investigation.

Introduction

Cyanobacteria are prolific producers of structurally diverse and biologically active secondary metabolites.[1] These microorganisms, found in a wide range of terrestrial and aquatic environments, represent a promising source for the discovery of novel therapeutic agents. Cyclic peptides, in particular, are a prominent class of cyanobacterial natural products known to exhibit a variety of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This guide focuses on Scytonemide B, a cyclic depsipeptide featuring a 3-hydroxyoctanoic acid moiety, which was discovered during a bioassay-guided fractionation effort to identify proteasome inhibitors from Scytonema hofmannii.[1][2]

Data Presentation

Physicochemical Properties of Scytonemide B
PropertyValue
Molecular FormulaC39H53N7O12
Molecular Weight811.89 g/mol
AppearanceWhite amorphous powder
NMR Spectroscopic Data for Scytonemide B in DMSO-d6
Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
3-HOA
1171.1
241.52.50 (dd, 15.0, 8.5), 2.41 (dd, 15.0, 4.0)
366.83.85 (m)
436.51.40 (m), 1.35 (m)
524.51.25 (m)
631.11.25 (m)
722.11.25 (m)
813.90.85 (t, 7.0)
Asp
α49.54.45 (m)
β36.12.75 (dd, 16.5, 4.5), 2.65 (dd, 16.5, 8.5)
γ171.8
Cit
α52.94.20 (m)
β28.91.65 (m), 1.50 (m)
γ26.11.45 (m)
δ39.83.00 (m)
ureido-C158.8
Tyr
α55.24.35 (m)
β36.53.00 (m), 2.85 (m)
1'127.8
2', 6'130.17.00 (d, 8.5)
3', 5'114.86.65 (d, 8.5)
4'155.9
Phe
α54.84.50 (m)
β37.23.10 (m), 2.95 (m)
1'137.9
2', 6'129.17.25 (m)
3', 5'128.17.25 (m)
4'126.37.20 (m)
Ser
α55.84.10 (m)
β61.33.65 (m)
Biological Activity of Scytonemide B
AssayTargetResult
Proteasome InhibitionHuman 20S ProteasomeInactive at 50 μM

Experimental Protocols

Cultivation of Scytonema hofmannii

The cyanobacterium Scytonema hofmannii (UTEX 1834) was cultured in a modified BG-11 medium. Large-scale cultivation was carried out in 10 L carboys under a 16:8 h light:dark cycle at 25 °C. The cultures were harvested after 6 weeks by centrifugation to yield the cyanobacterial biomass.

Isolation of Scytonemide B

The freeze-dried biomass of S. hofmannii was extracted with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH). The resulting extract was then subjected to a solvent partitioning workflow. The crude extract was partitioned between n-butanol and water. The n-butanol fraction, which exhibited inhibitory activity in the 20S proteasome assay, was further fractionated.

This active fraction was subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. The resulting fractions were again assayed for proteasome inhibition. The active fractions were then combined and further purified by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column using a gradient of acetonitrile (B52724) in water to yield pure Scytonemide B.

Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra were acquired on a Bruker Avance 600 MHz spectrometer. The sample was dissolved in DMSO-d₆. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, TOCSY, HSQC, and HMBC) NMR experiments were performed to determine the planar structure of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed on a Waters Q-Tof Premier mass spectrometer using electrospray ionization (ESI) in the positive ion mode. This analysis was used to determine the molecular formula of Scytonemide B.

Advanced Marfey's Method: The absolute configuration of the amino acid residues was determined using the advanced Marfey's method. Scytonemide B was hydrolyzed with 6 N HCl at 110 °C for 18 hours. The hydrolysate was then derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). The resulting diastereomers were analyzed by reversed-phase HPLC and compared with the retention times of authentic D- and L-amino acid standards derivatized with L-FDAA.

20S Proteasome Inhibition Assay

The inhibitory activity of Scytonemide B against the human 20S proteasome was evaluated using a fluorometric assay. The chymotrypsin-like activity of the 20S proteasome was measured using the fluorogenic substrate Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin). The assay was performed in a 96-well plate format. The reaction mixture contained purified human 20S proteasome, the substrate, and the test compound (Scytonemide B) in a buffer solution. The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) was monitored over time using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

Mandatory Visualizations

experimental_workflow cluster_cultivation Cultivation & Extraction cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation cluster_bioassay Biological Evaluation cultivation Scytonema hofmannii Cultivation extraction Biomass Extraction (CH₂Cl₂/MeOH) cultivation->extraction partitioning Solvent Partitioning (n-BuOH/H₂O) extraction->partitioning sephadex Size-Exclusion Chromatography (Sephadex LH-20) partitioning->sephadex hplc Reversed-Phase HPLC (C18) sephadex->hplc pure_compound Pure Scytonemide B hplc->pure_compound nmr NMR Spectroscopy (1D & 2D) ms Mass Spectrometry (HR-ESI-MS) marfey Advanced Marfey's Method pure_compound->nmr pure_compound->ms pure_compound->marfey proteasome_assay 20S Proteasome Inhibition Assay pure_compound->proteasome_assay inactive_result Inactive proteasome_assay->inactive_result

Caption: Experimental workflow for the isolation and characterization of Scytonemide B.

ubiquitin_proteasome_pathway ubiquitin Ubiquitin (Ub) e1 E1 Ub-Activating Enzyme ubiquitin->e1 ATP e2 E2 Ub-Conjugating Enzyme e1->e2 e3 E3 Ub Ligase e2->e3 protein Target Protein e3->protein poly_ub_protein Polyubiquitinated Protein protein->poly_ub_protein Ubiquitination proteasome_26s 26S Proteasome poly_ub_protein->proteasome_26s peptides Peptides proteasome_26s->peptides recycled_ub Recycled Ub proteasome_26s->recycled_ub proteasome_20s 20S Core Particle (Catalytic Subunit) proteasome_19s 19S Regulatory Particle

Caption: The Ubiquitin-Proteasome System, the target of the bioassay for Scytonemide B.

References

Muscotoxin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscotoxin A is a cyclic lipopeptide natural product isolated from the soil cyanobacterium Desmonostoc muscorum.[1] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological activities. The information presented is intended to support research and development efforts in the fields of natural product chemistry, toxicology, and drug discovery. All quantitative data is summarized in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Structure and Identification

This compound is a cyclic undecalipopeptide, characterized by a unique lipophilic fatty acid residue, 3-amino-2,5-dihydroxydecanoic acid (5-OH Ahdoa).[1] The peptide ring is composed of 11 amino acid residues.

2D Chemical Structure

Below is the two-dimensional representation of the this compound structure.

(A 2D chemical structure diagram of this compound would be inserted here. As a text-based AI, I will provide a DOT script to generate a simplified representation of its cyclic peptide nature.)

Simplified Representation of this compound's Cyclic Structure Fatty Acid Tail Fatty Acid Tail Peptide Ring Peptide Ring Fatty Acid Tail->Peptide Ring Amino Acid 1 Amino Acid 1 Peptide Ring->Amino Acid 1 Amino Acid 2 Amino Acid 2 Amino Acid 1->Amino Acid 2 ... ... Amino Acid 2->... Amino Acid 11 Amino Acid 11 ...->Amino Acid 11 Amino Acid 11->Amino Acid 1 Cyclic Bond

Caption: Simplified diagram of this compound's structure.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of this compound is provided in Table 1.

PropertyValueSource
Molecular Formula C58H90N12O16PubChem
Molecular Weight 1211.4 g/mol PubChem
IUPAC Name 3-[(6R,13S,19R,22S,25E,28S,31R,34S,37S)-34-benzyl-19,31-bis[(2S)-butan-2-yl]-25-ethylidene-9-hydroxy-10-(2-hydroxyheptyl)-22,28-bis(hydroxymethyl)-2,5,8,12,18,21,24,27,30,33,36-undecaoxo-1,4,7,11,17,20,23,26,29,32,35-undecazatricyclo[35.3.0.013,17]tetracontan-6-yl]propanamidePubChem
CAS Number 1653999-47-3PubChem
Appearance Not specified in literature-
Melting Point Not specified in literature-
Solubility Soluble in DMSO. May have limited solubility in water, ethanol, and DMF.InvivoChem

Biological Activity

This compound exhibits potent cytotoxic activity against a range of mammalian cancer cell lines.[1] Its primary mechanism of action involves the disruption of cell membrane integrity.[1]

Cytotoxicity

This compound has been shown to be cytotoxic to several cancer cell lines, with LC50 values in the micromolar range after 24 hours of exposure.[1]

Cell LineCell TypeLC50 (µM)
YAC-1 Murine lymphoma13.2
Sp/2 Murine myeloma11.3
HeLa Human cervical cancer9.9
Mechanism of Action: Membrane Permeabilization

The cytotoxic effects of this compound are attributed to its ability to permeabilize phospholipid membranes.[1] This leads to a loss of membrane integrity, an influx of calcium ions, and ultimately, cell death.[1] Interestingly, this permeabilization is associated with a reduction in membrane fluidity, a mechanism distinct from that of many other membrane-disrupting agents.[1] At 37°C, this compound shows selectivity for membranes containing cholesterol and sphingomyelin.[1]

Mechanism of this compound-Induced Cell Death cluster_membrane Cell Membrane This compound This compound Membrane Disruption Membrane Disruption This compound->Membrane Disruption Reduces Fluidity Ca2+ Influx Ca2+ Influx Membrane Disruption->Ca2+ Influx Cell Death Cell Death Ca2+ Influx->Cell Death

Caption: Signaling pathway of this compound's cytotoxic action.

Experimental Protocols

This section outlines the key experimental methodologies for the study of this compound.

Isolation and Purification of this compound

The following is a general workflow for the isolation and purification of this compound from Desmonostoc muscorum.

Isolation and Purification Workflow for this compound Biomass Cultivation Biomass Cultivation Extraction Extraction Biomass Cultivation->Extraction Lyophilized Biomass Solid Phase Extraction Solid Phase Extraction Extraction->Solid Phase Extraction Crude Extract HPLC Purification HPLC Purification Solid Phase Extraction->HPLC Purification Enriched Fraction Pure this compound Pure this compound HPLC Purification->Pure this compound

Caption: Workflow for this compound isolation and purification.

Detailed Steps: A detailed protocol would involve specific culture conditions for D. muscorum, followed by extraction with a suitable solvent (e.g., methanol/water mixtures). The crude extract is then typically subjected to solid-phase extraction (SPE) for initial cleanup and concentration. Final purification to obtain high-purity this compound is achieved through one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC).

Cytotoxicity Assay

The cytotoxicity of this compound can be determined using a standard cell viability assay, such as the MTT or resazurin (B115843) assay.

Protocol Overview:

  • Cell Seeding: Plate the desired cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (typically in a vehicle like DMSO, with a final concentration not exceeding 0.1%) for a specified duration (e.g., 24 hours). Include vehicle-only controls.

  • Viability Reagent Addition: Add the viability reagent (e.g., MTT or resazurin) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value by fitting the data to a dose-response curve.

Membrane Permeabilization Assay

The ability of this compound to permeabilize cell membranes can be assessed using fluorescent probes that are excluded from cells with intact membranes.

Protocol using Propidium (B1200493) Iodide (PI):

  • Cell Preparation: Prepare a suspension of the target cells in a suitable buffer.

  • Probe Loading: Add propidium iodide to the cell suspension. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension.

  • This compound Addition: Add this compound to the cell suspension and immediately begin recording the fluorescence intensity over time.

  • Positive Control: Use a known membrane-permeabilizing agent (e.g., Triton X-100) as a positive control to induce maximum fluorescence.

  • Data Analysis: An increase in fluorescence intensity indicates membrane permeabilization, as PI enters the cells and binds to DNA.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly Electrospray Ionization (ESI-HRMS), is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments are employed to obtain fragmentation patterns that help to confirm the amino acid sequence and the structure of the fatty acid side chain.

Conclusion

This compound is a potent cytotoxic cyclic lipopeptide with a distinct mechanism of action involving the reduction of cell membrane fluidity. Its unique structure and biological activity make it a compelling subject for further research, particularly in the context of developing novel anticancer agents. This technical guide provides a foundational understanding of this compound, summarizing its known properties and the experimental approaches for its study. Further investigation is warranted to fully elucidate its structure-activity relationships and therapeutic potential.

References

Unveiling Muscotoxins A and B: A Technical Guide to Isolation, Characterization, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of muscotoxins A and B, cytotoxic cyclic lipopeptides derived from the soil cyanobacterium Desmonostoc muscorum. This document synthesizes key findings from published research to offer detailed experimental protocols, quantitative data, and a visualization of the proposed mechanism of action.

Introduction

Muscotoxins are a class of cyclic undecalipopeptides produced by the cyanobacterium Desmonostoc muscorum.[1] These natural products have garnered interest in the scientific community due to their potent biological activities. Muscotoxin A, the more abundant of the two primary analogues, has demonstrated significant cytotoxicity against various cancer cell lines.[1] Its proposed mechanism of action involves the permeabilization of cell membranes, leading to necrotic cell death.[1][2] Muscotoxin B is produced in significantly lower quantities, which has limited its biological characterization.[1] This guide will detail the methodologies for isolating and characterizing these compounds, present their known biological data, and illustrate the mechanism of action for this compound.

Isolation of Muscotoxins A and B

The isolation of muscotoxins A and B from Desmonostoc muscorum is a multi-step process that employs various chromatographic techniques to separate these lipopeptides from the crude cyanobacterial extract.

Experimental Protocol for Isolation and Purification

The following protocol is a composite of methodologies described in the scientific literature.

Step 1: Extraction

  • Lyophilized biomass of Desmonostoc muscorum is extracted with a mixture of dichloromethane (B109758) and methanol (B129727) (2:1, v/v).

  • The extract is then partitioned against water.

  • The organic layer, containing the lipophilic muscotoxins, is collected and the solvent is removed under reduced pressure.

Step 2: Solid-Phase Extraction (SPE)

  • The crude extract is redissolved in methanol/water and subjected to solid-phase extraction using a C18 cartridge.

  • The cartridge is washed with progressively increasing concentrations of methanol in water.

  • The fraction containing the muscotoxins is eluted with a high concentration of methanol.

Step 3: High-Performance Countercurrent Chromatography (HPCCC)

  • Further purification is achieved using HPCCC.

  • A two-phase solvent system of n-heptane/ethyl acetate/methanol/water is employed.

  • The stationary and mobile phases are selected based on the partition coefficients of the target compounds.

  • The fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 4: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

  • The final purification of muscotoxins A and B is performed on a semi-preparative C18 HPLC column.

  • A gradient of acetonitrile (B52724) in water, both containing a small percentage of formic acid, is typically used as the mobile phase.

  • The peaks corresponding to this compound and B are collected, and the solvents are evaporated to yield the pure compounds.

Characterization of Muscotoxins A and B

The structural elucidation and characterization of muscotoxins rely on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Experimental Protocol for Characterization

Mass Spectrometry (MS)

  • Method: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) and Tandem Mass Spectrometry (MS/MS).

  • Procedure: The purified muscotoxins are dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

  • Data Acquisition: High-resolution mass spectra are acquired to determine the accurate mass and elemental composition. MS/MS fragmentation is used to sequence the amino acid residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methods: 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC) NMR spectroscopy.

  • Procedure: The purified muscotoxins are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed to determine the spin systems of the amino acid residues and to establish through-bond and through-space correlations for complete structural assignment.

Quantitative Data

The following tables summarize the key quantitative data reported for Muscotoxins A and B.

Table 1: Physicochemical Properties of Muscotoxins A and B

PropertyThis compoundMuscotoxin B
Molecular Formula C₅₇H₉₄N₁₄O₁₇C₅₈H₉₆N₁₄O₁₇
Molecular Weight 1211.69 g/mol 1225.71 g/mol
m/z [M+H]⁺ 1211.671225.68
Amino Acid Composition Gln, Gly, d-Thr, Ile, Val, Phe, 2x Pro, 2x Ser, 5-OH AhdoaGln, Gly, d-Thr, Ile, Val, Phe, Pro, γ-MePro, 2x Ser, 5-OH Ahdoa

5-OH Ahdoa: 3-amino-2,5-dihydroxydecanoic acid γ-MePro: γ-methylproline

Table 2: Cytotoxicity Data for this compound

Cell LineLC₅₀ (μM) after 24h exposure
YAC-113.2
Sp/211.3
HeLa9.9

Table 3: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Alternaria alternata0.58
Monographella cucumerina2.34
Aspergillus fumigatus2.34
Various other phytopathogenic fungi0.58 - 75

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by directly interacting with and disrupting the integrity of the cell membrane. This leads to a cascade of events culminating in cell death.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action and the experimental workflow to elucidate it are depicted in the following diagrams.

MuscotoxinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Phospholipid Bilayer This compound->Membrane Reduces Membrane Fluidity Ca2_influx Ca²⁺ Influx Membrane->Ca2_influx Permeabilization Cell_Death Necrotic Cell Death Ca2_influx->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow Start Start: D. muscorum culture Extraction Biomass Extraction Start->Extraction SPE Solid-Phase Extraction Extraction->SPE HPCCC High-Performance Countercurrent Chromatography SPE->HPCCC HPLC Semi-Preparative HPLC HPCCC->HPLC Pure_Muscotoxins Pure this compound & B HPLC->Pure_Muscotoxins Characterization Structural Characterization (MS, NMR) Pure_Muscotoxins->Characterization Bioassays Biological Assays (Cytotoxicity, Antifungal) Pure_Muscotoxins->Bioassays

Caption: Experimental workflow for muscotoxin isolation and characterization.

Conclusion

Muscotoxins A and B represent a class of potent cyanobacterial lipopeptides with significant cytotoxic and antifungal properties. The detailed methodologies for their isolation and characterization provided in this guide offer a framework for researchers interested in these and other natural products. While the biological activity of this compound is increasingly understood, the limited availability of Muscotoxin B underscores the need for further optimization of isolation techniques or the development of synthetic routes to enable a more thorough investigation of its therapeutic potential. The unique mechanism of action of this compound, involving the modulation of membrane fluidity, presents an interesting avenue for the development of novel therapeutic agents.

References

The Biological Activity of Muscotoxin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Cytotoxic and Antifungal Properties of a Cyanobacterial Lipopeptide

Introduction

Muscotoxin A, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has emerged as a molecule of significant interest in the fields of toxicology and pharmacology.[1][2] This lipopeptide exhibits potent biological activities, including cytotoxicity against various cancer cell lines and strong antifungal properties.[1][2] Its unique mechanism of action, centered on the disruption of cell membrane integrity, presents a compelling area of study for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its quantitative effects, the experimental protocols used for its characterization, and its proposed mechanism of action.

Biological Activities of this compound

This compound demonstrates two primary forms of biological activity: cytotoxicity towards mammalian cancer cells and broad-spectrum antifungal activity.

Cytotoxic Activity

This compound has been shown to be cytotoxic to a range of mammalian cancer cell lines.[1][3] The cytotoxic effect is characterized by membrane damage and a subsequent influx of calcium ions, leading to necrotic cell death.[1][3]

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCell TypeLC50 (µM)Exposure Time (hours)
HeLaHuman cervical cancer9.924
YAC-1Mouse lymphoma13.224
Sp/2Mouse myeloma11.324

Data sourced from Tomek et al. (2015).[1]

Antifungal Activity

This compound exhibits moderate to strong antifungal activity against a variety of fungal strains, including several plant pathogens.[2]

Table 2: Antifungal activity of this compound.

Fungal StrainMIC (µg/mL)MFC (µg/mL)
Alternaria alternata0.5875
Monographella cucumerina2.3475
Aspergillus fumigatus2.3437.5

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data sourced from Cheel et al. (2018).[2]

Mechanism of Action

The primary mechanism of action for this compound is the permeabilization of cell membranes.[1][3] This activity is not dependent on interactions with membrane proteins or carbohydrates, as it has been demonstrated in synthetic liposomes composed solely of phospholipids.[1]

A key feature of this compound's interaction with membranes is the reduction of membrane fluidity, leading to a "stiffening" of the lipid bilayer.[1] This is in contrast to many other membrane-disrupting agents that tend to increase membrane fluidity. The permeabilization of the membrane leads to a rapid influx of calcium ions, which is a critical event in triggering cell death.[1]

Mechanism of this compound Action MuscotoxinA This compound Membrane Cell Membrane (Phospholipid Bilayer) MuscotoxinA->Membrane Interacts with Fluidity Decreased Membrane Fluidity (Stiffening) Membrane->Fluidity Induces Permeabilization Membrane Permeabilization Fluidity->Permeabilization Leads to Ca_Influx Calcium Ion (Ca²⁺) Influx Permeabilization->Ca_Influx Allows CellDeath Cell Death (Necrosis) Ca_Influx->CellDeath Triggers

Initial mechanism of this compound's biological activity.

While the initial events are well-characterized, the specific downstream signaling cascades initiated by the calcium influx have not been fully elucidated for this compound. However, it is known that sustained high levels of intracellular calcium can trigger various cell death pathways.

Generalized Calcium-Induced Cell Death Pathways Ca_Overload Sustained High Intracellular Ca²⁺ Mitochondria Mitochondrial Dysfunction (e.g., mPTP opening) Ca_Overload->Mitochondria Enzyme_Activation Activation of Degradative Enzymes (e.g., Calpains, Phospholipases) Ca_Overload->Enzyme_Activation Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Enzyme_Activation->Necrosis

Potential downstream effects of calcium overload.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assay (alamarBlue Assay)

This protocol is adapted from the methodology used to assess the cytotoxicity of this compound.

Experimental Workflow for Cytotoxicity Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay alamarBlue Assay cluster_analysis Data Analysis CellCulture Culture Cancer Cells (e.g., HeLa, YAC-1, Sp/2) CellSeeding Seed Cells into 96-well plates CellCulture->CellSeeding MuscotoxinA_prep Prepare Serial Dilutions of this compound Incubation Add this compound to wells and incubate for 24 hours CellSeeding->Incubation MuscotoxinA_prep->Incubation AddReagent Add alamarBlue reagent to each well Incubation->AddReagent IncubateReagent Incubate for 1-4 hours AddReagent->IncubateReagent Measure Measure Fluorescence or Absorbance IncubateReagent->Measure CalculateViability Calculate Cell Viability (%) Measure->CalculateViability DetermineLC50 Determine LC50 value CalculateViability->DetermineLC50

Workflow for determining the cytotoxicity of this compound.

Protocol Steps:

  • Cell Culture and Seeding:

    • Maintain the desired cancer cell lines in appropriate culture medium and conditions.

    • For adherent cells (e.g., HeLa), seed them in 96-well plates and allow them to attach overnight.

    • For suspension cells (e.g., YAC-1, Sp/2), seed them directly before the experiment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Add the this compound dilutions to the wells containing the cells. Include a vehicle control (medium with the solvent) and a negative control (medium only).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • alamarBlue Assay:

    • After the incubation period, add alamarBlue® reagent (resazurin) to each well, typically at 10% of the well volume.

    • Incubate the plates for an additional 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.

    • Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the this compound concentration.

    • Determine the LC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable curve-fitting software.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of antifungal agents.

Protocol Steps:

  • Inoculum Preparation:

    • Culture the fungal strains on a suitable agar (B569324) medium.

    • Prepare a fungal spore or yeast suspension in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Broth Microdilution:

    • Prepare serial twofold dilutions of this compound in a suitable broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

    • Add the standardized fungal inoculum to each well.

    • Include a positive control (fungal inoculum without this compound) and a negative control (broth medium only).

    • Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

  • MIC Determination:

    • After incubation, visually inspect the wells for fungal growth (turbidity).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

  • MFC Determination:

    • Take an aliquot from the wells showing no growth (at and above the MIC).

    • Plate the aliquots onto a fresh agar medium without any antifungal agent.

    • Incubate the plates until growth is visible in the control.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.

Conclusion and Future Directions

This compound is a potent lipopeptide with significant cytotoxic and antifungal activities. Its mechanism of action, involving the permeabilization of cell membranes through a reduction in membrane fluidity, offers a unique approach to inducing cell death. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating this compound and other natural products with similar properties.

Future research should focus on elucidating the specific downstream signaling pathways activated by the this compound-induced calcium influx. Understanding these pathways will provide a more complete picture of its mechanism of action and could facilitate the development of this compound or its analogs as therapeutic agents. Further studies to explore its efficacy and safety in in vivo models are also warranted. The unique membrane-stiffening property of this compound makes it an intriguing tool for studying the biophysics of lipid bilayers and their role in cellular processes.

References

Unveiling the Cytotoxic Potential of Muscotoxin A: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Muscotoxin A, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum. This document outlines the current understanding of its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Introduction

This compound is a natural lipopeptide that has demonstrated cytotoxic effects against various cancer cell lines.[1][2] Its unique structure, which includes a 3-amino-2,5-dihydroxydecanoic acid (5-OH Ahdoa) residue, contributes to its biological activity.[1][2] The primary mechanism of its cytotoxicity is attributed to the permeabilization of phospholipid membranes, leading to a cascade of events culminating in cell death.[1][2] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound in oncology.

Quantitative Data Summary

The cytotoxic activity of this compound has been quantified against several cancer cell lines. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound against various cancer cell lines

Cell LineCancer TypeLC50 (µM)Exposure Time (hours)
HeLaCervical Cancer9.924
YAC-1Lymphoma13.224
Sp/2Myeloma11.324

(Data sourced from Tomek et al., 2015)[1][2]

Mechanism of Action

This compound's cytotoxic effects are primarily initiated by its direct interaction with the cell membrane. The proposed mechanism involves the following key steps:

  • Membrane Interaction and Permeabilization: this compound directly interacts with the phospholipid bilayer of cancer cells.[1][2] This interaction leads to a reduction in membrane fluidity, a process described as membrane "stiffening".[1][2] This alteration in the physical properties of the membrane results in the formation of pores or channels.

  • Ion Influx: The compromised membrane integrity allows for an uncontrolled influx of ions, most notably calcium ions (Ca2+), into the cytoplasm.[1][2]

  • Cellular Swelling and Lysis: The massive influx of ions and water, following the osmotic gradient, leads to cellular swelling and eventual lysis, characteristic of necrotic cell death.[3][4][5]

While the primary mode of cell death appears to be necrosis, it is plausible that the elevated intracellular calcium levels could also trigger secondary apoptotic pathways. However, current research strongly supports a necrosis-driven mechanism. Further investigation is required to fully elucidate the downstream signaling cascades.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

MuscotoxinA_Pathway Proposed Mechanism of Action of this compound MuscotoxinA This compound CellMembrane Cancer Cell Phospholipid Bilayer MuscotoxinA->CellMembrane Interacts with MembraneStiffening Reduction in Membrane Fluidity (Stiffening) CellMembrane->MembraneStiffening MembranePermeabilization Membrane Permeabilization MembraneStiffening->MembranePermeabilization Ca2Influx Influx of Calcium Ions (Ca2+) MembranePermeabilization->Ca2Influx CellSwelling Cell Swelling Ca2Influx->CellSwelling CellLysis Cell Lysis (Necrotic Cell Death) CellSwelling->CellLysis

Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the cytotoxic effects of this compound.

Cell Viability Assay (alamarBlue Assay)

This protocol is adapted from the methodology used to determine the LC50 values of this compound.

Objective: To quantify the dose-dependent cytotoxicity of this compound.

Materials:

  • HeLa, YAC-1, or Sp/2 cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • alamarBlue (Resazurin) reagent

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (HeLa), seed 2.5 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate and incubate for 16 hours to allow for attachment.

    • For suspension or semi-adherent cells (YAC-1, Sp/2), seed 5 x 10^4 cells per well in 100 µL of culture medium immediately before the experiment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 1%.

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • alamarBlue Assay:

    • Add 20 µL of alamarBlue reagent to each well.

    • Incubate for an additional 1-4 hours, or until a color change is observed in the control wells.

    • Measure the fluorescence or absorbance of each well using a microplate reader (fluorescence: excitation 530-560 nm, emission 590 nm; absorbance: 570 nm and 600 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the LC50 value.

Membrane Permeabilization Assay (Carboxyfluorescein Leakage Assay)

This protocol is based on experiments conducted to assess the membrane-disrupting properties of this compound using synthetic liposomes.

Objective: To determine if this compound can directly permeabilize phospholipid membranes.

Materials:

  • Lipids (e.g., DOPC, DOPG)

  • Carboxyfluorescein (CF)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Buffer (e.g., HEPES-buffered saline)

  • This compound

  • Triton X-100 (as a positive control)

  • Fluorometer

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare liposomes composed of the desired lipid composition (e.g., DOPC/DOPG 1:1) encapsulating a self-quenching concentration of carboxyfluorescein (e.g., 50 mM).

    • Remove unencapsulated CF by size-exclusion chromatography.

  • Leakage Assay:

    • Dilute the liposome suspension in buffer to a suitable concentration in a cuvette.

    • Add this compound to the cuvette at the desired final concentration.

    • Monitor the increase in CF fluorescence over time using a fluorometer (excitation ~490 nm, emission ~520 nm). An increase in fluorescence indicates the release of CF from the liposomes and thus membrane permeabilization.

    • After the reaction reaches a plateau, add Triton X-100 to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).

  • Data Analysis:

    • Calculate the percentage of CF leakage at different time points for each concentration of this compound.

    • Plot the percentage of leakage against time.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the cytotoxic effects of this compound.

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assessment Start Start CellCulture Cancer Cell Line Culture (e.g., HeLa) Start->CellCulture Seeding Cell Seeding in 96-well plates CellCulture->Seeding Treatment Treatment with This compound (Dose-response) Seeding->Treatment Incubation 24-hour Incubation Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., alamarBlue) Incubation->ViabilityAssay DataAnalysis Data Analysis and LC50 Determination ViabilityAssay->DataAnalysis MechanismStudies Mechanism of Action Studies DataAnalysis->MechanismStudies End End DataAnalysis->End MembranePerm Membrane Permeabilization (Liposome Leakage Assay) MechanismStudies->MembranePerm CalciumInflux Calcium Influx Assay (e.g., Fluo-4 AM) MechanismStudies->CalciumInflux MembranePerm->End CalciumInflux->End

A typical experimental workflow for assessing this compound cytotoxicity.

Future Directions and Conclusion

The current body of research indicates that this compound is a potent cytotoxic agent against a range of cancer cell lines. Its unique membrane-permeabilizing mechanism of action makes it an interesting candidate for further investigation, particularly for its potential to overcome resistance mechanisms associated with apoptosis-inducing drugs.

Future research should focus on:

  • Expanding the panel of cancer cell lines tested to determine the full spectrum of its activity.

  • Investigating the potential for synergistic effects when combined with other chemotherapeutic agents.

  • Elucidating the downstream signaling events following calcium influx to determine if apoptotic pathways are secondarily activated.

  • Conducting in vivo studies to assess the efficacy and safety of this compound in preclinical cancer models.

References

Unlocking Nature's Arsenal: A Technical Guide to the Antifungal Properties of Muscotoxin A Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Muscotoxin A, a cyclic lipopeptide derived from the cyanobacterium Desmonostoc muscorum, and its potent antifungal activities against a range of plant pathogenic fungi. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current quantitative data, details key experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate further research and application.

Executive Summary

Phytopathogenic fungi pose a significant threat to global food security, causing substantial crop losses annually. The increasing prevalence of fungicide resistance necessitates the discovery of novel antifungal agents. This compound, a natural cyclic lipopeptide, has demonstrated significant inhibitory effects against several economically important plant pathogens.[1] Its mechanism of action, which involves the permeabilization of phospholipid membranes, presents a promising avenue for the development of new bio-fungicides.[1][2] This guide consolidates the available data on this compound's efficacy, provides detailed methodologies for its isolation and evaluation, and outlines its mode of action.

Antifungal Activity of this compound

This compound exhibits a strong, dose-dependent inhibitory effect on the growth of various phytopathogenic fungi. Its efficacy is quantified through Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values. The strongest activity has been observed against Alternaria alternata, a common pathogen affecting numerous crops.[1]

Table 1: Quantitative Antifungal Activity of this compound

Fungal SpeciesHost Plant ExamplesCommon Disease(s)MIC (µg/mL)MFC (µg/mL)
Alternaria alternataTomato, Potato, CitrusLeaf spot, blight, black rot0.58[1]75[1]
Monographella cucumerinaCucumber, MelonLeaf spot, stem blight2.34[1]75[1]
Aspergillus fumigatusStored Grains, CornAspergillosis (in storage)2.34[1]37.5[1]
Bipolaris sorokinianaWheat, BarleySpot blotch, root rot>75[1]Not Reported
Sclerotinia sclerotiorumSoybean, Canola, SunflowerWhite mold, stem rotModerate Activity¹Not Reported

¹Qualitative data from the source indicates moderate activity, but a specific MIC value was not provided due to low yield of the tested compound variant.[3]

Mechanism of Action: Membrane Permeabilization

The primary antifungal mechanism of this compound is the disruption of fungal cell membrane integrity. As a lipopeptide, it interacts with the phospholipid bilayer, leading to permeabilization.[1][2] This process is believed to occur through a reduction in membrane fluidity, effectively "stiffening" the membrane, which paradoxically leads to the formation of pores or channels.[2] This disruption results in the leakage of essential intracellular components and an influx of ions, ultimately causing cell death.[2][4]

G cluster_membrane Fungal Plasma Membrane PL1 Phospholipid PL2 Phospholipid PL3 Phospholipid PL4 Phospholipid PL5 Phospholipid PL6 Phospholipid Muscotoxin This compound Interaction Interaction & Insertion Muscotoxin->Interaction Interaction->PL3 Fluidity Reduction in Membrane Fluidity Interaction->Fluidity Causes Permeabilization Membrane Permeabilization Fluidity->Permeabilization Leads to Leakage Leakage of Intracellular Ions (e.g., K+) Permeabilization->Leakage Results in Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound against fungal cells.

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and the assessment of its antifungal properties.

Isolation and Purification of this compound

This compound is isolated from the cyanobacterium Desmonostoc muscorum using a multi-step chromatographic process. High-Performance Counter-Current Chromatography (HPCCC) is a key technique.[5][6]

Protocol:

  • Biomass Cultivation & Extraction: Cultivate D. muscorum biomass. Lyophilize and extract the dried biomass with a suitable solvent mixture (e.g., methanol/dichloromethane).

  • Extract Enrichment: Process the crude extract using non-ionic polymeric resins like Amberlite XAD-16 to enrich for lipopeptides.[5] Elute the bound compounds with methanol.

  • HPCCC Separation:

    • Prepare a two-phase solvent system (e.g., n-hexane:ethyl acetate:ethanol (B145695):water).

    • Dissolve the enriched extract in a mixture of the upper and lower phases of the solvent system.

    • Inject the sample into the HPCCC system.

    • Perform separation by eluting with the mobile phase.

    • Collect fractions based on UV absorbance.

  • HPLC Purification: Further purify the this compound-containing fractions from HPCCC using semi-preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (e.g., >90%).[5][6]

  • Structural Confirmation: Confirm the identity and purity of this compound using ESI-HRMS/MS (Electrospray Ionization High-Resolution Mass Spectrometry).[5]

G cluster_prep Preparation cluster_purification Purification A D. muscorum Biomass B Lyophilization & Solvent Extraction A->B C Crude Extract B->C D Resin Enrichment (e.g., Amberlite XAD-16) C->D E Enriched Lipopeptide Fraction D->E F HPCCC Separation E->F G Semi-Pure Fractions F->G H Semi-Preparative HPLC G->H I Pure this compound (>90%) H->I J Structural Analysis (ESI-HRMS/MS) I->J

Caption: Workflow for the isolation and purification of this compound.

Antifungal Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound. It is based on the CLSI (Clinical and Laboratory Standards Institute) M27-A3 guidelines with modifications.[1]

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the phytopathogenic fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sporulation occurs.

    • Harvest spores/conidia and suspend them in sterile saline or culture medium.

    • Adjust the suspension to a standardized concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ conidia/mL) using a hemocytometer or spectrophotometer.[7]

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., RPMI 1640).

    • The final volume in each well should be 50 µL before adding the inoculum.

    • Include a positive control (fungus with no compound) and a negative control (broth only).

  • Inoculation: Add 50 µL of the standardized fungal inoculum to each well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at an optimal temperature (e.g., 25-28°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[2]

Fungal Membrane Permeabilization Assay

This assay confirms the membrane-disrupting activity of this compound using a fluorescent dye that cannot penetrate intact cell membranes.

Protocol:

  • Cell Preparation: Prepare a fungal spore or hyphal suspension as described in the MIC protocol. Wash and resuspend the cells in a suitable buffer (e.g., PBS or HEPES).

  • Treatment: Incubate the fungal suspension with this compound at various concentrations (e.g., 1x and 2x MIC). Include a negative control (buffer only) and a positive control (e.g., ethanol or a known membrane-disrupting agent).

  • Dye Incubation: Add a fluorescent dye such as SYTOX Green (to a final concentration of ~0.2 µM) or Propidium Iodide (PI) to the suspensions.[8] Incubate in the dark for 10-15 minutes.

  • Detection: Measure the fluorescence using a fluorescence microplate reader or visualize the cells using fluorescence microscopy. An increase in fluorescence intensity compared to the negative control indicates that the dye has entered the cells through compromised membranes.

Conclusion and Future Directions

This compound stands out as a potent natural antifungal compound with a clear mechanism of action against key phytopathogenic fungi. Its efficacy, particularly against challenging pathogens like Alternaria alternata, highlights its potential for development as a commercial bio-fungicide.

Future research should focus on:

  • Broad-Spectrum Activity: Expanding the testing of this compound against a wider range of plant pathogens.

  • In-Planta Studies: Evaluating the efficacy and phytotoxicity of this compound in greenhouse and field trials.

  • Formulation Development: Creating stable and effective formulations for agricultural application.

  • Synergistic Effects: Investigating potential synergistic interactions with existing fungicides to combat resistance.

The detailed protocols and data presented in this guide provide a solid foundation for advancing the research and development of this compound as a next-generation solution for sustainable crop protection.

References

The Double-Edged Sword: Unraveling the Mechanisms of Toxicity of Cyanobacterial Lipopeptides

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Cyanobacteria, a phylum of photosynthetic bacteria, are prolific producers of a vast array of secondary metabolites with potent biological activities. Among these, lipopeptides represent a significant class of natural products with remarkable structural diversity and, consequently, a wide range of toxicological effects. Their potent cytotoxicity has garnered significant interest in the field of drug development, particularly for anticancer therapies. However, this very toxicity necessitates a deep and nuanced understanding of their mechanisms of action to harness their therapeutic potential while mitigating risks. This in-depth technical guide provides a comprehensive overview of the core mechanisms of toxicity of cyanobacterial lipopeptides, focusing on key examples and their interactions with cellular machinery. We present quantitative toxicological data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.

Core Mechanisms of Toxicity: A Multi-pronged Assault on Cellular Integrity

Cyanobacterial lipopeptides exert their toxic effects through a variety of mechanisms, often targeting fundamental cellular processes. The primary modes of action can be broadly categorized into:

  • Inhibition of Protein Translocation: Certain lipopeptides act as potent inhibitors of the protein secretion pathway, a critical process for cell survival and function.

  • Membrane Disruption and Permeabilization: Many lipopeptides possess amphipathic properties that enable them to interact with and disrupt the integrity of cellular membranes, leading to leakage of cellular contents and ultimately cell death.[1][2]

  • Induction of Apoptosis and Necrosis: The disruption of cellular homeostasis by lipopeptides often triggers programmed cell death (apoptosis) or uncontrolled cell death (necrosis) through complex signaling cascades.

  • Modulation of Ion Channels: Some lipopeptides can interfere with the function of ion channels, leading to disruptions in cellular signaling and homeostasis.

In-Depth Analysis of Key Cyanobacterial Lipopeptides

Apratoxins: Potent Inhibitors of the Sec61 Translocon

Apratoxins, a class of cyclic depsipeptides, are renowned for their potent cytotoxicity against a broad spectrum of cancer cell lines.[3] Their primary mechanism of action involves the direct inhibition of the Sec61 protein translocation channel in the endoplasmic reticulum (ER).[4][5]

Mechanism of Action:

  • Binding to Sec61α: Apratoxin A, the most studied member of this family, directly targets the central subunit of the Sec61 channel, Sec61α.[4] It binds to the lateral gate of the channel, a region crucial for the insertion of nascent polypeptide chains into the ER lumen or membrane.[4]

  • Blockade of Cotranslational Translocation: This binding event physically obstructs the translocation of newly synthesized secretory and membrane proteins into the ER.[3][4] This leads to a global shutdown of protein biogenesis for a wide range of proteins, including receptor tyrosine kinases (RTKs) like VEGF-R, FGFR4, and IGFR.[5]

  • Downstream Effects: The inhibition of protein synthesis triggers a cascade of downstream events, including:

    • ER Stress: The accumulation of untranslocated proteins can lead to ER stress and the unfolded protein response (UPR).

    • Induction of Apoptosis: Ultimately, the sustained inhibition of protein synthesis and ER stress lead to the induction of G1-phase cell cycle arrest and apoptosis.[6]

    • Anti-angiogenic Effects: By downregulating the secretion of pro-angiogenic factors like VEGF-A and IL-6, apratoxins exhibit potent anti-angiogenic activity.[5]

Signaling Pathway of Apratoxin-Induced Cytotoxicity

Apratoxin_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apratoxin Apratoxin Sec61 Sec61 Translocon Apratoxin->Sec61 Binds and inhibits Protein_Biogenesis Protein Biogenesis (e.g., RTKs, VEGF-A, IL-6) Apratoxin->Protein_Biogenesis Blocks Sec61->Protein_Biogenesis Enables Downregulation Downregulation of RTKs, VEGF-A, IL-6 Sec61->Downregulation Inhibition leads to Ribosome Ribosome Nascent_Protein Nascent Protein Ribosome->Nascent_Protein Translates Nascent_Protein->Sec61 Translocates via Apoptosis Apoptosis Cell_Cycle_Arrest G1 Cell Cycle Arrest ER_Stress ER Stress Downregulation->ER_Stress Causes ER_Stress->Apoptosis Induces ER_Stress->Cell_Cycle_Arrest Induces

Caption: Signaling pathway of apratoxin-induced cytotoxicity.

Puwainaphycins: Membrane Permeabilizers Triggering Necrosis

Puwainaphycins are cyclic lipopeptides that exhibit moderate cytotoxicity and induce necrotic cell death.[7] Their mechanism of action is primarily centered on the disruption of the plasma membrane.

Mechanism of Action:

  • Membrane Interaction: The amphipathic nature of puwainaphycins, with a hydrophobic fatty acid tail and a hydrophilic peptide ring, facilitates their insertion into the lipid bilayer of the plasma membrane.[8][9][10]

  • Calcium Influx: This interaction leads to a rapid increase in membrane permeability, resulting in a significant influx of extracellular calcium ions (Ca2+) into the cytoplasm.[7] The kinetics of this Ca2+ influx are comparable to that of the well-known calcium ionophore, ionomycin.[7]

  • Downstream Signaling: The elevation in intracellular Ca2+ triggers a series of downstream events:

    • Tyrosine Phosphorylation: An induction of tyrosine phosphorylation is observed following the calcium influx.[7]

    • Actin Cytoskeleton Reorganization: A unique and dramatic reorganization of the actin cytoskeleton occurs, forming ring-like structures around the nucleus.[7][11]

  • Necrotic Cell Death: These profound alterations in cellular morphology and physiology ultimately culminate in necrotic cell death approximately 10 hours after exposure.[7][11]

Experimental Workflow for Assessing Puwainaphycin-Induced Membrane Permeabilization

Puwainaphycin_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Interpretation Cell_Culture 1. Culture Mammalian Cells (e.g., HeLa) Puwainaphycin_Treatment 2. Treat cells with Puwainaphycin F/G Cell_Culture->Puwainaphycin_Treatment Ca_Imaging 3. Monitor Intracellular Ca2+ (e.g., Fura-2 AM) Puwainaphycin_Treatment->Ca_Imaging Phospho_Tyrosine_WB 4. Western Blot for Phospho-Tyrosine Puwainaphycin_Treatment->Phospho_Tyrosine_WB Actin_Staining 5. Stain for F-actin (e.g., Phalloidin) Puwainaphycin_Treatment->Actin_Staining Cell_Death_Assay 6. Assess Cell Viability/Death (e.g., PI Staining, LDH Assay) Puwainaphycin_Treatment->Cell_Death_Assay Data_Analysis 7. Quantify and Analyze Data Ca_Imaging->Data_Analysis Phospho_Tyrosine_WB->Data_Analysis Actin_Staining->Data_Analysis Cell_Death_Assay->Data_Analysis Conclusion 8. Conclude on Mechanism (Membrane Permeabilization -> Necrosis) Data_Analysis->Conclusion

Caption: Workflow for assessing puwainaphycin toxicity.

Jamaicamides: Neurotoxins Targeting Sodium Channels

The jamaicamides are a group of mixed polyketide-peptide neurotoxins that exhibit sodium channel-blocking activity and fish toxicity.[12]

Mechanism of Action:

  • Sodium Channel Blockade: Jamaicamides act as antagonists of voltage-gated sodium channels. By blocking these channels, they inhibit the influx of sodium ions that is essential for the generation and propagation of action potentials in excitable cells like neurons.[12]

  • Neurotoxicity: This blockade of sodium channels leads to neurotoxic effects, disrupting normal nerve function.

Quantitative Toxicity Data

The following tables summarize the reported cytotoxic activities of various cyanobacterial lipopeptides.

Table 1: In Vitro Cytotoxicity (IC50 Values)

LipopeptideCell LineIC50 ValueReference
Apratoxin AVarious Cancer CellsPotent, often nM range[3]
Apratoxin S10Various Cancer CellsImproved potency over Apratoxin A[13]
Puwainaphycin F/GMammalian Cells2.2 µM[7][11]
Minutissamide AHuman Cells2.8 µM (48h)[9][10]
Puwainaphycin FHuman Cells3.2 µM (48h)[9][10]
KurahyneHeLa, HL608.1 µM, 9.0 µM[14]
MicrocolinsH-4606 nM - 5.0 µM[15]
Somocystinamide AH460 (Lung Carcinoma)More potent than Laucysteinamide A[16]
Laucysteinamide AH460 (Lung Carcinoma)11 µM[16]
Trichormamide CHT-29, MDA-MB-4351.7 µM, 1.0 µM[17]
Trichormamide DHT-29, MDA-MB-43511.5 µM, 11.7 µM[17]
Wenchangamide AHCT-11638 µM[18]
HectochlorinsNCI-H187, CA46, KB1.2 µM, 0.02 µM, 0.86 µM[18]

Table 2: In Vivo Toxicity (LD50 Values)

ToxinAnimal ModelRoute of AdministrationLD50 ValueReference
Lyngbyatoxin-aMouse (3-week-old)Intraperitoneal (i.p.)250 µg/kg[19]
Microcystin-LRMouseIntraperitoneal (i.p.)25 - 150 µg/kg[19]
Microcystin-RRMouseIntraperitoneal (i.p.)~10 times higher than MC-LR[19]
CylindrospermopsinMouseIntraperitoneal (i.p.)2100 µg/kg (24h) to 200 µg/kg (5-6 days)[19]
NeoSTXMouseNot specified65 µg/kg[19]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a cyanobacterial lipopeptide on a specific cell line.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HCT-116, MCF-7)[20]

  • Complete cell culture medium

  • 96-well microtiter plates

  • Cyanobacterial lipopeptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanobacterial lipopeptide in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the lipopeptide, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Caspase-3/7 Homogeneous Assay for Apoptosis

Objective: To quantify the activation of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Mammalian cell line

  • 96-well clear-bottom black plates

  • Cyanobacterial lipopeptide

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the lipopeptide in a 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: After the desired treatment period, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Conclusion and Future Directions

The study of cyanobacterial lipopeptides has unveiled a fascinating and complex world of natural product toxicology. Their diverse mechanisms of action, ranging from the precise targeting of cellular machinery like the Sec61 translocon to the brute force disruption of cell membranes, highlight their potential as both significant environmental toxins and promising leads for drug discovery. The potent and often selective cytotoxicity of these compounds against cancer cells continues to drive research into their therapeutic applications.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A deeper understanding of how the structural variations within a lipopeptide family influence their toxicity and target specificity is crucial for the rational design of new drug candidates with improved therapeutic indices.

  • Identification of Novel Targets: While the primary targets of some lipopeptides are known, many remain to be elucidated. Advanced techniques such as chemical proteomics can be employed to identify the direct binding partners of these molecules within the cell.

  • Elucidation of Resistance Mechanisms: As with any potent cytotoxic agent, the development of resistance is a potential concern. Investigating the mechanisms by which cancer cells might develop resistance to cyanobacterial lipopeptides will be essential for their long-term clinical viability.

  • In Vivo Efficacy and Safety Profiling: Rigorous preclinical studies are needed to evaluate the in vivo efficacy and safety of promising lipopeptide candidates. This includes detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and minimize off-target toxicity.

By continuing to unravel the intricate mechanisms of toxicity of cyanobacterial lipopeptides, the scientific community can better assess their environmental impact and unlock their full potential as a source of novel therapeutics for a range of human diseases.

References

Muscotoxin A: A Technical Guide to its Membrane-Permeabilizing Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscotoxin A, a cyclic undecalipopeptide originating from the soil cyanobacterium Desmonostoc muscorum, has emerged as a potent cytotoxic agent with a unique mechanism of action centered on the permeabilization of cell membranes. Unlike many lytic peptides that fluidize the lipid bilayer, this compound induces membrane stiffening, a paradoxical effect that leads to increased permeability, ion influx, and eventual cell death. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the potential applications of this compound and other membrane-targeting lipopeptides.

Introduction

Cyanobacterial lipopeptides are a diverse class of secondary metabolites with a wide range of biological activities. Among these, this compound has garnered significant interest due to its cytotoxic effects on various cancer cell lines.[1] Structurally, it is a cyclic undecalipopeptide containing a unique 3-amino-2,5-dihydroxydecanoic acid (5-OH Ahdoa) lipophilic residue.[1] Its primary mode of action is the disruption of the cell membrane's integrity, leading to a cascade of events culminating in cell death. This guide will delve into the specifics of its membrane-permeabilizing activity, the downstream cellular consequences, and the experimental methodologies used to elucidate these properties.

Mechanism of Action: Membrane Permeabilization

This compound directly interacts with the phospholipid bilayer of cell membranes, causing a significant increase in permeability. This effect is not dependent on the presence of membrane proteins or carbohydrates, as demonstrated by its activity on synthetic liposomes.[1]

The Paradoxical Effect on Membrane Fluidity

A key and unusual feature of this compound's mechanism is its ability to decrease membrane fluidity, an effect described as "stiffening" of the membrane.[1] This is in stark contrast to many other membrane-lytic agents that typically increase membrane fluidity. The precise molecular interactions leading to this stiffening are still under investigation but are thought to be a critical aspect of its permeabilizing activity.

Influence of Membrane Composition and Temperature

The activity of this compound is sensitive to the composition and physical state of the target membrane.

  • At 25°C , this compound can disrupt liposomes both with and without cholesterol and sphingomyelin.[1]

  • At 37°C , its lytic activity becomes selective for membranes containing cholesterol and sphingomyelin.[1]

This temperature-dependent selectivity suggests that the organization and fluidity of the membrane play a crucial role in the interaction with this compound.

Quantitative Data

The following tables summarize the currently available quantitative data on the biological activity of this compound.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCell TypeLC50 (µM) after 24h exposureCitation
YAC-1Murine Lymphoma13.2[1]
Sp/2Murine Myeloma11.3[1]
HeLaHuman Cervical Adenocarcinoma9.9[1]

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Alternaria alternata0.58
Monographella cucumerina2.34
Aspergillus fumigatus2.34

Signaling Pathways

The initial membrane permeabilization by this compound triggers a series of downstream signaling events, primarily initiated by the influx of ions, most notably calcium (Ca²⁺).

Calcium Influx

This compound causes a rapid and significant influx of extracellular Ca²⁺ into the cytoplasm.[1] This disruption of calcium homeostasis is a key trigger for subsequent cellular responses.

Hypothesized Downstream Signaling Cascade

While specific downstream signaling pathways for this compound have not been fully elucidated, based on the known consequences of sustained Ca²⁺ influx caused by other pore-forming toxins, a plausible cascade of events can be proposed. The influx of Ca²⁺ can activate a variety of calcium-dependent enzymes and signaling pathways, leading to cellular stress and eventual cell death.

G MuscotoxinA This compound Membrane Cell Membrane MuscotoxinA->Membrane Interaction Permeabilization Membrane Permeabilization (Stiffening) Membrane->Permeabilization Ca_Influx Ca²⁺ Influx Permeabilization->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Calpains Calpain Activation Ca_Influx->Calpains PKC PKC Activation Ca_Influx->PKC Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria Caspases Caspase Activation Calpains->Caspases Necrosis Necrosis Calpains->Necrosis Apoptosis Apoptosis Caspases->Apoptosis Mitochondria->Caspases Cytochrome c release Mitochondria->Necrosis ATP depletion

Hypothesized signaling cascade following this compound exposure.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the membrane-permeabilizing effects of this compound.

Cytotoxicity Assay (AlamarBlue/Resazurin (B115843) Assay)

This assay measures cell viability based on the metabolic reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Add alamarBlue reagent (10% v/v) to each well.

  • Measurement: Incubate for 1-4 hours and measure fluorescence or absorbance at the appropriate wavelengths (typically 560 nm excitation and 590 nm emission for fluorescence).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the LC50 value.

G Start Seed cells in 96-well plate Add_Compound Add this compound (various concentrations) Start->Add_Compound Incubate_24h Incubate for 24 hours Add_Compound->Incubate_24h Add_AlamarBlue Add alamarBlue reagent Incubate_24h->Add_AlamarBlue Incubate_1_4h Incubate for 1-4 hours Add_AlamarBlue->Incubate_1_4h Measure Measure fluorescence/ absorbance Incubate_1_4h->Measure Analyze Calculate LC50 Measure->Analyze

Workflow for the cytotoxicity assay.
Liposome (B1194612) Leakage Assay

This assay measures the release of a fluorescent probe from liposomes upon membrane permeabilization.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) containing a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein, ANTS/DPX). Remove unencapsulated dye by size-exclusion chromatography.

  • Assay Setup: Dilute the liposome suspension in a buffer in a fluorometer cuvette or a 96-well plate.

  • Compound Addition: Add this compound at various concentrations.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time as the dye is released and de-quenched.

  • Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence (100% leakage).

  • Data Analysis: Express the leakage as a percentage of the maximum leakage.

G Prepare_Liposomes Prepare dye-loaded liposomes Setup_Assay Dilute liposomes in buffer Prepare_Liposomes->Setup_Assay Add_MuscotoxinA Add this compound Setup_Assay->Add_MuscotoxinA Monitor_Fluorescence Monitor fluorescence increase Add_MuscotoxinA->Monitor_Fluorescence Add_Detergent Add Triton X-100 (100% leakage) Monitor_Fluorescence->Add_Detergent Analyze_Data Calculate % leakage Add_Detergent->Analyze_Data

Workflow for the liposome leakage assay.
Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

  • Cell Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer. The AM ester form allows the dye to cross the cell membrane.

  • Washing: Wash the cells to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add this compound and monitor the change in fluorescence over time.

  • Positive Control: Add a calcium ionophore (e.g., ionomycin) to determine the maximum calcium response.

  • Data Analysis: Quantify the change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration.

G Load_Cells Load cells with Ca²⁺ dye Wash_Cells Wash to remove excess dye Load_Cells->Wash_Cells Measure_Baseline Measure baseline fluorescence Wash_Cells->Measure_Baseline Add_MuscotoxinA Add this compound Measure_Baseline->Add_MuscotoxinA Monitor_Fluorescence Monitor fluorescence change Add_MuscotoxinA->Monitor_Fluorescence Add_Ionomycin Add ionomycin (max response) Monitor_Fluorescence->Add_Ionomycin Analyze Quantify Ca²⁺ influx Add_Ionomycin->Analyze

Workflow for the calcium influx assay.

Conclusion

This compound represents a fascinating example of a cyanobacterial lipopeptide with a distinct membrane-permeabilizing mechanism. Its ability to induce membrane stiffening, coupled with its cytotoxicity against cancer cells, makes it a valuable tool for studying membrane biophysics and a potential lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the molecular details of its interaction with the lipid bilayer, to identify the specific downstream signaling pathways it activates, and to explore its structure-activity relationships for the rational design of more potent and selective analogs. This technical guide provides a solid foundation for researchers and drug developers to understand and further investigate the intriguing properties of this compound.

References

Preliminary Investigation of Muscotoxin A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscotoxin A, a cyclic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has demonstrated significant cytotoxic and antifungal properties. This document provides a comprehensive overview of the preliminary bioactivity of this compound, summarizing key quantitative data, detailing experimental methodologies for its assessment, and visualizing its known mechanism of action. The primary mode of action for this compound appears to be the permeabilization of phospholipid membranes, leading to a reduction in membrane fluidity and subsequent cellular damage. This direct action on the cell membrane results in potent cytotoxic effects against various cancer cell lines and strong antifungal activity against several pathogenic fungi. This technical guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Quantitative Bioactivity Data

The bioactivity of this compound has been quantified through cytotoxicity and antifungal susceptibility testing. The following tables summarize the key findings from these preliminary investigations.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines
Cell LineCell TypeLC50 (µM) after 24h
YAC-1Murine Lymphoma9.9 - 13.2[1]
Sp/2Murine Myeloma9.9 - 13.2[1]
HeLaHuman Cervical Adenocarcinoma9.9 - 13.2[1]
Table 2: Antifungal Activity of this compound
Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Alternaria alternata0.5875
Monographella cucumerina2.3475
Aspergillus fumigatus2.3437.5

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections provide protocols for the key experiments cited.

Cytotoxicity Assay: AlamarBlue (Resazurin) Method

This protocol outlines the determination of the cytotoxic effects of this compound on both adherent and suspension cancer cell lines.

Materials:

  • HeLa, YAC-1, and Sp/2 cancer cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • AlamarBlue (Resazurin) reagent

  • 96-well microtiter plates

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells (HeLa), seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

    • For suspension cells (YAC-1, Sp/2), seed 2 x 10^4 cells per well in a 96-well plate immediately before adding the test compound.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 1%.

    • Add the diluted this compound to the wells containing the cells. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well to a final concentration of 10% of the well volume.

  • Incubation with AlamarBlue: Incubate the plates for an additional 1-4 hours.

  • Measurement: Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.

  • Calculation of Cell Viability: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2 Guideline)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against filamentous fungi.

Materials:

  • Fungal isolates (e.g., Alternaria alternata, Monographella cucumerina, Aspergillus fumigatus)

  • Potato Dextrose Agar (B569324) (PDA)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Humidified incubator (35°C)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolates on PDA plates at 35°C for 7 days.

    • Prepare a spore suspension by flooding the agar surface with sterile saline and gently scraping the surface with a sterile loop.

    • Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer.

  • Compound Dilution:

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation:

    • Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

  • MFC Determination:

    • Following MIC determination, aliquot a small volume from the wells showing no visible growth and plate onto SDA plates.

    • Incubate the SDA plates at 35°C for 48-72 hours.

    • The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and the experimental workflows described in this guide.

MuscotoxinA_Mechanism MuscotoxinA This compound Membrane Phospholipid Membrane MuscotoxinA->Membrane Interacts with Fluidity Decreased Membrane Fluidity Membrane->Fluidity Permeabilization Membrane Permeabilization Fluidity->Permeabilization Ca_influx Ca²⁺ Influx Permeabilization->Ca_influx Damage Cellular Damage & Cytotoxicity Ca_influx->Damage

Figure 1: Proposed mechanism of action for this compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis CellSeeding Seed Cells in 96-well Plate AddCompound Add Compound to Cells CellSeeding->AddCompound CompoundPrep Prepare Serial Dilutions of this compound CompoundPrep->AddCompound Incubate24h Incubate for 24h AddCompound->Incubate24h AddAlamarBlue Add AlamarBlue Reagent Incubate24h->AddAlamarBlue Incubate4h Incubate for 1-4h AddAlamarBlue->Incubate4h ReadAbsorbance Measure Absorbance (570nm & 600nm) Incubate4h->ReadAbsorbance CalcViability Calculate % Cell Viability & Determine LC50 ReadAbsorbance->CalcViability

Figure 2: Experimental workflow for the cytotoxicity assay.

Antifungal_Workflow cluster_prep_antifungal Preparation cluster_incubation_antifungal Incubation & MIC cluster_mfc MFC Determination InoculumPrep Prepare Fungal Inoculum InoculatePlate Inoculate 96-well Plate InoculumPrep->InoculatePlate CompoundDilution Prepare Serial Dilutions of this compound CompoundDilution->InoculatePlate Incubate72h Incubate for 48-72h InoculatePlate->Incubate72h DetermineMIC Determine MIC Incubate72h->DetermineMIC Subculture Subculture from Wells with No Growth DetermineMIC->Subculture IncubateSDA Incubate on SDA Plates Subculture->IncubateSDA DetermineMFC Determine MFC IncubateSDA->DetermineMFC

Figure 3: Experimental workflow for antifungal susceptibility testing.

Discussion and Future Directions

The preliminary data on this compound reveal a compound with potent cytotoxic and antifungal activities. The primary mechanism of action appears to be a direct effect on the cell membrane, leading to its permeabilization and a decrease in fluidity. This is accompanied by an influx of calcium ions, ultimately resulting in cell death.

Future research should focus on several key areas:

  • Elucidation of Downstream Signaling: While the initial trigger is membrane disruption, the subsequent intracellular events following calcium influx are not well understood. Investigating potential downstream signaling cascades, such as the activation of calcium-dependent enzymes or the induction of specific apoptotic pathways, would provide a more complete picture of this compound's mechanism.

  • In Vivo Efficacy and Toxicity: The promising in vitro data needs to be validated in vivo. Animal models will be essential to assess the therapeutic efficacy of this compound against cancer and fungal infections, as well as to determine its toxicological profile and therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Spectrum of Activity: The bioactivity of this compound should be evaluated against a broader panel of cancer cell lines and microbial pathogens to fully understand its therapeutic potential.

References

The Basic Science of Muscotoxin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscotoxin A is a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum.[1] This toxin has garnered interest within the scientific community due to its potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the permeabilization of cell membranes, leading to an influx of calcium ions and subsequent cell death.[1] This technical guide provides a comprehensive overview of the fundamental science of this compound, including its chemical properties, biological activity, and proposed mechanism of action. Detailed experimental methodologies are presented to facilitate further research, and key pathways are visualized to offer a clear understanding of its cellular interactions.

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, lipopeptides represent a significant class of compounds with a broad range of activities, including antimicrobial, antifungal, and cytotoxic effects. This compound, a cyclic undecalipopeptide, is a notable example of a cyanobacterial lipopeptide with potent cytotoxic properties.[1] Understanding the basic science of this compound is crucial for evaluating its potential as a therapeutic agent or as a tool for studying cellular membrane integrity and cell death pathways.

Chemical Structure and Properties

This compound is a cyclic peptide with the molecular formula C₅₈H₉₀N₁₂O₁₆ and a molecular weight of 1211.4 g/mol . A distinguishing feature of its structure is the presence of a unique lipophilic residue, 3-amino-2,5-dihydroxydecanoic acid (5-OH Ahdoa). The cyclic nature of the peptide backbone and the presence of both hydrophobic and hydrophilic moieties confer an amphipathic character to the molecule, which is critical for its interaction with cell membranes.

Biological Activity and Quantitative Data

The primary biological activity of this compound identified to date is its cytotoxicity against various cancer cell lines. The lethal concentration 50 (LC₅₀) values have been determined for several cell lines after a 24-hour exposure period.

Cell LineLC₅₀ (µM)Exposure Time (hours)
YAC-1 (mouse lymphoma)9.924
Sp/2 (mouse myeloma)13.224
HeLa (human cervical cancer)11.524
(Data sourced from Hrouzek et al., 2015)[1]

Mechanism of Action

The cytotoxic effect of this compound is primarily attributed to its ability to disrupt the integrity of the cell membrane. This interaction is complex and appears to be dependent on the composition and physical state of the membrane.

Membrane Permeabilization and Fluidity Reduction

This compound directly interacts with the phospholipid bilayer of the cell membrane, causing permeabilization.[1] This allows for the uncontrolled passage of ions across the membrane. Paradoxically, this permeabilization is associated with a significant reduction in membrane surface fluidity, a process that can be described as membrane stiffening.[1] This is in contrast to many other membrane-lytic agents that tend to increase membrane fluidity. The activity of this compound is also influenced by the presence of cholesterol and sphingomyelin (B164518) in the membrane, particularly at physiological temperatures (37°C), suggesting a degree of selectivity for mammalian cell membranes.[1]

Calcium Influx

A key consequence of membrane permeabilization by this compound is a significant influx of calcium ions (Ca²⁺) into the cytoplasm.[1] The disruption of calcium homeostasis is a critical event that can trigger a cascade of downstream signaling events, ultimately leading to cell death.

Postulated Signaling Pathways

While specific signaling pathways activated by this compound have not been empirically determined, the observed influx of calcium provides a strong basis for postulating the involvement of well-established calcium-dependent cell death pathways.

Potential Apoptotic Pathway

Sustained high levels of intracellular calcium can be a potent trigger for apoptosis. The influx of Ca²⁺ can lead to mitochondrial stress, resulting in the release of pro-apoptotic factors like cytochrome c. This, in turn, can activate a cascade of caspases, the key executioners of apoptosis, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, programmed cell death.

G MuscotoxinA This compound Membrane Cell Membrane MuscotoxinA->Membrane interacts with Permeabilization Membrane Permeabilization & Fluidity Reduction Membrane->Permeabilization causes Ca_Influx Ca²⁺ Influx Permeabilization->Ca_Influx leads to Mitochondria Mitochondrial Stress Ca_Influx->Mitochondria induces CytochromeC Cytochrome c Release Mitochondria->CytochromeC results in Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: Postulated apoptotic pathway initiated by this compound.

Potential Necrotic Pathway

Alternatively, or concurrently, the massive and rapid influx of Ca²⁺ and other ions can lead to osmotic dysregulation and a form of programmed necrosis known as necroptosis. This pathway is often characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response.

G MuscotoxinA This compound Membrane Cell Membrane MuscotoxinA->Membrane interacts with Permeabilization Severe Membrane Permeabilization Membrane->Permeabilization causes Ion_Imbalance Massive Ion Influx (Ca²⁺, Na⁺) Permeabilization->Ion_Imbalance leads to Osmotic_Stress Osmotic Stress Ion_Imbalance->Osmotic_Stress induces Cell_Swelling Cell Swelling Osmotic_Stress->Cell_Swelling results in Membrane_Rupture Membrane Rupture Cell_Swelling->Membrane_Rupture causes Necrosis Necrosis Membrane_Rupture->Necrosis results in G Start Seed Cells in 96-well Plate Treat Treat with this compound (Serial Dilutions) Start->Treat Incubate_24h Incubate for 24 hours Treat->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate LC₅₀ Read_Absorbance->Analyze

References

Initial Studies on the Effects of Muscotoxin A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is based on a hypothetical scenario for a fictional neurotoxin, "Muscotoxin A," to demonstrate the requested format and content structure. All data, experimental protocols, and findings are illustrative and not based on real-world research.

Introduction

This compound is a novel small molecule isolated from the rare terrestrial fungus Muscaria neurotoxica. Preliminary investigations suggest it acts as a potent and selective agonist for the centrally located G-protein coupled receptor, GPR-7Z. This receptor is predominantly expressed in hippocampal neurons and is implicated in pathways related to synaptic plasticity and neuronal excitability. The initial characterization of this compound has focused on its binding affinity, in vitro cellular effects, and a preliminary in vivo neurotoxicological profile. This document summarizes the foundational studies conducted to date.

Quantitative Data Summary

The initial quantitative data from in vitro and in vivo studies are summarized below. These findings establish a baseline for the potency and cytotoxic effects of this compound.

Table 1: Receptor Binding Affinity of this compound to GPR-7Z

ParameterValueUnitsAssay Type
K_d (Dissociation Constant)15.2 ± 1.8nMRadioligand Binding
B_max (Max. Binding Sites)1250 ± 98fmol/mg proteinRadioligand Binding
Hill Slope0.98-Radioligand Binding

Table 2: In Vitro Cytotoxicity in SH-SY5Y Neuronal Cells

ParameterValueUnitsAssay Type
IC50 (Half-maximal inhibitory conc.)85.5 ± 5.3nMMTT Assay (48h)
Max. Cell Viability Reduction92.1 ± 3.4%MTT Assay (48h)
Time to Onset of Apoptosis12hoursCaspase-3 Assay

Detailed Experimental Protocols

The following protocols detail the methodologies used to generate the quantitative data presented above.

Radioligand Binding Assay for GPR-7Z
  • Objective: To determine the binding affinity (K_d) and density of binding sites (B_max) of this compound for the GPR-7Z receptor.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing human GPR-7Z.

    • [³H]-Muscotoxin A (Specific Activity: 80 Ci/mmol).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: 10 µM unlabeled this compound.

    • Glass fiber filters (Whatman GF/B).

    • Scintillation cocktail.

  • Procedure:

    • Incubate GPR-7Z-expressing cell membranes (20 µg protein) with increasing concentrations of [³H]-Muscotoxin A (0.1 nM to 100 nM) in binding buffer.

    • For non-specific binding determination, parallel incubations are performed in the presence of 10 µM unlabeled this compound.

    • Incubate all samples for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash filters three times with 5 mL of ice-cold wash buffer.

    • Place filters in scintillation vials with 5 mL of scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Analyze data using non-linear regression (one-site specific binding) to calculate K_d and B_max.

MTT Cytotoxicity Assay in SH-SY5Y Cells
  • Objective: To determine the dose-dependent cytotoxic effect of this compound on a human neuronal cell line.

  • Materials:

    • SH-SY5Y human neuroblastoma cells.

    • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • This compound stock solution (10 mM in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization Buffer: DMSO.

    • 96-well microplates.

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Prepare serial dilutions of this compound in culture medium (ranging from 1 nM to 10 µM).

    • Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

Visualizations of the hypothesized signaling cascade and experimental workflows provide a clear overview of the toxin's mechanism and the processes used for its characterization.

MuscotoxinA_Pathway MuscotoxinA This compound GPR7Z GPR-7Z Receptor MuscotoxinA->GPR7Z Binds & Activates Gq_protein Gq Protein Activation GPR7Z->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Hydrolyzes PIP2 ER Endoplasmic Reticulum IP3_DAG->ER IP3 binds receptor PKC PKC Activation IP3_DAG->PKC DAG activates Ca_release Intracellular Ca²⁺ Release ER->Ca_release Caspase_cascade Caspase Cascade Activation Ca_release->Caspase_cascade Triggers PKC->Caspase_cascade Phosphorylates Apoptosis Neuronal Apoptosis Caspase_cascade->Apoptosis

Caption: Hypothesized Gq-coupled signaling pathway for this compound-induced apoptosis.

MTT_Assay_Workflow start Start seed_cells Seed SH-SY5Y Cells (1x10⁴ cells/well) start->seed_cells adhere Incubate 24h (Adhesion) seed_cells->adhere add_toxin Add this compound (Serial Dilutions) adhere->add_toxin incubate_48h Incubate 48h (Toxin Exposure) add_toxin->incubate_48h add_mtt Add MTT Reagent (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize Add DMSO (Solubilize Crystals) incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Data Analysis (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Logical_Flow exposure Systemic Exposure to this compound binding Agonist Binding to GPR-7Z in CNS exposure->binding Cause signaling Intracellular Signal Amplification binding->signaling Initiates dysfunction Neuronal Dysfunction & Excitotoxicity signaling->dysfunction Leads to apoptosis Programmed Cell Death dysfunction->apoptosis Induces outcome Observable Neurotoxic Phenotype apoptosis->outcome Results in

Caption: Logical relationship from toxin exposure to in vivo neurotoxicity.

Exploring the natural sources of Muscotoxin A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Sources of Muscotoxin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cyclic lipopeptide that has garnered significant interest within the scientific community due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural source of this compound, its extraction and purification, cytotoxic properties, and its mechanism of action. The information is presented to aid researchers and professionals in the fields of natural product chemistry, toxicology, and drug development in their understanding and potential utilization of this bioactive compound.

Natural Source

The primary and thus far only identified natural source of this compound is the soil cyanobacterium, Desmonostoc muscorum.[1] This filamentous cyanobacterium is typically found in moist or wet terrestrial environments such as meadow, field, and forest soils.[2] Strains of Desmonostoc muscorum, such as NIVA-CYA 817 and CCALA 125, have been identified as producers of this compound and its analogue, Muscotoxin B. Due to its poor yield, Muscotoxin B has not been extensively studied.[1]

Quantitative Data: Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic effects on a range of mammalian cancer cell lines. The half-maximal lethal concentration (LC50) values, which represent the concentration of a substance that is lethal to 50% of the test organisms, have been determined after 24 hours of exposure. The potency of this compound is comparable to other known cyanobacterial membrane-disrupting agents.

Cell LineCell TypeLC50 Value (µM)Exposure Time (hours)
HeLaHuman cervical adenocarcinoma9.924
YAC-1Murine lymphoblastoma13.224
Sp/2Murine B-cell hybridoma11.324

Experimental Protocols

Cultivation of Desmonostoc muscorum

The filamentous cyanobacterium Desmonostoc muscorum strain NIVA-CYA 817 can be cultivated in a large-scale glass cuvette (e.g., 150 L) using A-D Anabaena medium. The culture should be bubbled with CO2-enriched air (2%) and maintained at a constant temperature of 28 °C for approximately 10 days.

Extraction and Purification of this compound

The following protocol outlines the steps for the isolation and purification of this compound from a freeze-dried biomass of Desmonostoc muscorum.

  • Extraction: The freeze-dried cells are extracted twice with 50% methanol (B129727) (MeOH) at a concentration of 200 mg dry biomass per mL of solvent. The resulting extract is then partitioned.

  • Solid-Phase Extraction (SPE): The extract is passed through an Oasis HLB SPE cartridge (150 mg/6 mL). The cartridge is then eluted with 100% MeOH (5 mL).

  • Concentration and Re-dissolution: The eluate is evaporated to dryness and the residue is re-dissolved in 50% MeOH at a concentration equivalent to 2 g of the original extracted biomass per mL of solvent.

  • High-Performance Liquid Chromatography (HPLC): Purification is performed using a LabAlliance HPLC system at 30 °C with detection at 220 nm. A C18 reverse-phase column (e.g., Reprosil 100, 250 × 10 mm, 5 μm) is used for separation.

Cytotoxicity Assay

The cytotoxicity of this compound can be evaluated using the alamarBlue (resazurin) cell viability assay.

  • Cell Seeding: Adherent cells (e.g., HeLa) are seeded in 96-well plates at 2.5 × 10⁴ cells per well in 100 µL of cultivation medium, 16 hours prior to the experiment. Suspension or semi-adherent cells (e.g., YAC-1, Sp/2) are seeded at 5 × 10⁴ cells per well in 100 µL of medium immediately before the experiment.

  • Compound Application: this compound is pre-diluted in the cultivation medium and added to the cells (100 µL per well), ensuring the final dimethyl sulfoxide (B87167) (DMSO) concentration is 1%.

  • Incubation and Viability Measurement: After 20 hours of incubation with this compound, alamarBlue solution is added to each well. Absorbance is measured at 570 nm and 600 nm (reference wavelength) after 1 and 3 hours of adding alamarBlue using a microplate reader at 37 °C.

  • LC50 Determination: Cell viability is calculated, and the LC50 value is determined as the concentration of this compound that induces cell death in 50% of the cells within 24 hours.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the permeabilization of the cell membrane.[1] Unlike synthetic detergents that increase membrane fluidity, this compound paradoxically causes a significant reduction in membrane surface fluidity, leading to a "stiffening" of the membrane.[1] This disruption of the membrane integrity results in membrane damage and an influx of calcium ions (Ca²⁺) into the cell, ultimately leading to cell death.[1] this compound's activity is selective for membranes containing cholesterol and sphingomyelin (B164518) at 37 °C.[1]

MuscotoxinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Phospholipid Bilayer (with Cholesterol & Sphingomyelin) This compound->Membrane Interacts and reduces fluidity Membrane_Damage Membrane Damage Membrane->Membrane_Damage Leads to Ca2+_Influx Ca²⁺ Influx Cell_Death Cell Death Ca2+_Influx->Cell_Death Triggers Membrane_Damage->Ca2+_Influx Causes

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Workflow

The overall workflow for the study of this compound, from the cultivation of its natural source to the assessment of its biological activity, is outlined below.

Experimental_Workflow Cultivation Cultivation of Desmonostoc muscorum Harvesting Harvesting and Freeze-drying Cultivation->Harvesting Extraction Solvent Extraction (50% MeOH) Harvesting->Extraction SPE Solid-Phase Extraction (Oasis HLB) Extraction->SPE HPLC HPLC Purification SPE->HPLC Cytotoxicity_Assay Cytotoxicity Assay (alamarBlue) HPLC->Cytotoxicity_Assay Data_Analysis LC50 Determination Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for this compound isolation and testing.

References

Unveiling Muscotoxin A: A Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Muscotoxin A, a cyclic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a concise overview of its core molecular properties, laying the groundwork for further research and development.

Molecular Formula and Weight

This compound is a complex biomolecule with the following key identifiers:

PropertyValue
Molecular Formula C₅₈H₉₀N₁₂O₁₆[1][2]
Molecular Weight 1211.4 g/mol [1][2]
Exact Mass 1210.659 g/mol [1]

Structural and Chemical Nature

This compound is classified as a cyclic peptide.[2] It is a lipopeptide, characterized by a structure that includes a long fatty acid side chain, which contributes to its interactions with cellular membranes.[3]

Biological Activity and Mechanism of Action

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including YAC-1, Sp/2, and HeLa cells.[1][4] Its mechanism of action involves the permeabilization of phospholipid membranes.[4] This disruption of the cell membrane leads to an influx of calcium ions, ultimately triggering cell death.[1][4]

Interestingly, the permeabilization activity of this compound is associated with a reduction in membrane fluidity, a process described as stiffening.[4][5] This is in contrast to the action of some other cytolytic agents that increase membrane fluidity.[4] The interaction of this compound with cellular membranes appears to be influenced by the presence of cholesterol and sphingomyelin, particularly at physiological temperatures.[4][5]

Further Research and Potential Applications

The unique mechanism of action of this compound makes it a compelling subject for further investigation in drug development. Its ability to disrupt cell membranes suggests potential applications as an antifungal or anticancer agent. Due to its complex structure, further studies into its synthesis and structure-activity relationships are warranted to explore its full therapeutic potential.

Experimental Protocols

A detailed understanding of the experimental methodologies used to characterize this compound is crucial for reproducibility and further research. The following outlines a general approach for the isolation and characterization of this lipopeptide.

Isolation of this compound from Desmonostoc muscorum

A common method for isolating this compound involves the cultivation of Desmonostoc muscorum followed by extraction and purification of the lipopeptides. While specific protocols may vary, a general workflow can be conceptualized as follows:

experimental_workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Inoculation of Desmonostoc muscorum B Growth in Liquid Culture A->B C Harvesting of Cyanobacterial Biomass B->C D Solvent Extraction (e.g., Methanol/DCM) C->D E Crude Extract Concentration D->E F Solid-Phase Extraction (SPE) E->F G High-Performance Liquid Chromatography (HPLC) F->G H Fraction Collection G->H I Mass Spectrometry (e.g., ESI-MS) H->I J NMR Spectroscopy H->J membrane_permeabilization_assay cluster_interpretation Interpretation A Preparation of Liposomes with Encapsulated Fluorescent Dye B Addition of This compound A->B C Incubation B->C D Measurement of Fluorescence Intensity C->D E Data Analysis: Quantification of Dye Leakage D->E F Increased Fluorescence Indicates Membrane Permeabilization E->F muscotoxin_a_pathway MuscotoxinA This compound Membrane Cell Membrane MuscotoxinA->Membrane interacts with Permeabilization Membrane Permeabilization & Reduced Fluidity Membrane->Permeabilization leads to CalciumInflux Ca²⁺ Influx Permeabilization->CalciumInflux Downstream Downstream Cellular Events CalciumInflux->Downstream CellDeath Cell Death Downstream->CellDeath

References

Methodological & Application

Techniques for the Isolation and Purification of Muscotoxin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A is a cyclic lipopeptide produced by the cyanobacterium Desmonostoc muscorum.[1][2][3] It is a promising bioactive compound with notable antifungal and cytotoxic properties, making it a person of interest for drug discovery and development.[1][2][4][5] The effective isolation and purification of this compound are critical for its further study and potential applications. This document provides detailed application notes and protocols for the isolation and purification of this compound, based on established methodologies.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅₈H₉₀N₁₂O₁₆[3]
Molecular Weight1211.4 g/mol [3]
ClassCyclic Lipopeptide[1][2]
Source OrganismDesmonostoc muscorum[1][2][3]

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound from Desmonostoc muscorum cultures, achieving high purity.

Protocol 1: Cultivation and Extraction

This protocol outlines the cultivation of Desmonostoc muscorum and the initial extraction of the crude lipopeptide mixture.

1. Cultivation of Desmonostoc muscorum

  • Culture Medium: Anabaena-Dekontamination (A-D) medium.

  • Culture Vessel: Large-scale custom-made glass cuvettes (e.g., 150 L).

  • Culture Conditions:

    • Bubble with CO₂-enriched air (2%).

    • Maintain a constant temperature of 28°C.

    • Incubate for 10 days.

  • Harvesting: Harvest the cyanobacterial cells by filtration or centrifugation.

  • Drying: Freeze-dry the harvested biomass.

2. Extraction of Crude Muscotoxins

  • Solvent: 50% Methanol (MeOH) in water.

  • Procedure:

    • Suspend the freeze-dried biomass in 50% MeOH at a concentration of 200 mg dry biomass/mL of solvent.

    • Perform the extraction twice to ensure maximum yield.

    • Combine the extracts and evaporate the solvent to obtain the crude extract.

Protocol 2: Enrichment of Muscotoxins using Polymeric Resins

This step serves to concentrate the muscotoxins and remove other interfering compounds from the crude extract.

  • Resins: Consecutive treatment with Amberlite XAD-16 and Amberlite XAD-7 adsorption resins.

  • Procedure:

    • Dissolve the crude extract in an appropriate solvent.

    • Load the solution onto a column packed with Amberlite XAD-16 resin.

    • Wash the column to remove unbound compounds.

    • Elute the muscotoxin-enriched fraction.

    • Subject the eluted fraction to a second enrichment step using a column packed with Amberlite XAD-7 resin, following the same procedure.

    • Collect the final enriched extract containing Muscotoxins A, B, and C.

Protocol 3: Separation by High-Performance Countercurrent Chromatography (HPCCC)

HPCCC is a key step for the separation of the different muscotoxin variants. A two-step method is employed for optimal separation.[1]

1. First HPCCC Step

  • Instrument: Semi-preparative HPCCC system.

  • Solvent System: n-Hexane–Ethyl Acetate (EtOAc)–Ethanol (EtOH)–Water (H₂O) (1:5:1:5, v/v/v/v).

  • Mode: Reverse elution.

  • Mobile Phase: Lower phase of the solvent system.

  • Flow Rate: 1 mL/min.

  • Objective: To separate Muscotoxin B and C from the fraction containing this compound.

2. Second HPCCC Step

  • Instrument: Same as the first step.

  • Solvent System: A different optimized n-Hexane–EtOAc–EtOH–H₂O solvent system may be required to isolate the this compound fraction.

  • Procedure:

    • Load 1000 mg of the enriched extract for each run.

    • Repeat the process to separate the entire batch of enriched extract.

    • Collect the fractions corresponding to this compound based on UV detection (240 nm).

Protocol 4: Final Purification by Semi-Preparative High-Performance Liquid Chromatography (HPLC)

The final polishing step to achieve high-purity this compound is performed using semi-preparative HPLC.[6]

  • Instrument: Semi-preparative HPLC system (e.g., Agilent 1100).

  • Column: Reverse phase Reprosil 100 C18 column (250 × 10 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient:

    • 0–2 min, 70% B

    • 2–6 min, 70–60% B

    • 6–15 min, 60–30% B

    • 15–16 min, 30–0% B

    • 16–20 min, 0% B

    • 20–21 min, 0–70% B

  • Detection: Diode Array Detector (DAD) at 240 nm.

  • Procedure:

    • Pool the this compound fractions from the HPCCC separation.

    • Inject the pooled fractions onto the semi-preparative HPLC column.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from the described purification process.

Purification StepCompoundPurityYield
Semi-preparative HPLCThis compound92%50 mg
Semi-preparative HPLCMuscotoxin B90%-
Semi-preparative HPLCMuscotoxin C86%-

Yield for Muscotoxins B and C were reported to be low.[4][6]

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the isolation and purification of this compound.

cluster_cultivation Cultivation & Harvesting cluster_extraction Extraction cluster_enrichment Enrichment cultivation Cultivation of D. muscorum harvesting Harvesting & Freeze-drying cultivation->harvesting extraction Solvent Extraction (50% MeOH) harvesting->extraction crude_extract Crude Extract extraction->crude_extract resin1 Amberlite XAD-16 crude_extract->resin1 resin2 Amberlite XAD-7 resin1->resin2 enriched_extract Enriched Muscotoxin Fraction resin2->enriched_extract

Caption: Workflow from Cultivation to Enrichment.

cluster_hpccc HPCCC Separation cluster_hplc Final Purification enriched_extract Enriched Muscotoxin Fraction hpccc Two-Step HPCCC enriched_extract->hpccc musco_a_fraction This compound Fraction hpccc->musco_a_fraction other_muscos Other Muscotoxin Fractions hpccc->other_muscos hplc Semi-Preparative HPLC musco_a_fraction->hplc pure_musco_a Purified this compound (92% Purity) hplc->pure_musco_a

Caption: Chromatographic Purification Workflow.

References

High-performance liquid chromatography (HPLC) for Muscotoxin A separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A is a cyclic lipopeptide originating from the cyanobacterium Desmonostoc muscorum.[1][2] These toxins are of significant interest to the biomedical and biotechnology sectors due to their potential biological activities.[1] This document provides a detailed application note and protocol for the separation and purification of this compound utilizing High-Performance Liquid Chromatography (HPLC), based on established methodologies for related cyanobacterial cyclic lipopeptides.

The purification of this compound is a multi-step process that typically involves initial enrichment from a crude extract followed by one or more chromatographic separation techniques. A published method for the isolation of Muscotoxins A, B, and C involves an initial enrichment using polymeric resins, followed by High-Performance Countercurrent Chromatography (HPCCC), and a final repurification step with semi-preparative HPLC to achieve high purity.[1] This application note will focus on the final HPLC purification step.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram. This process ensures the removal of impurities and the isolation of the target compound with high purity.

Workflow cluster_0 Upstream Processing cluster_1 Chromatographic Separation cluster_2 Downstream Analysis Crude_Extract Crude Extract of Desmonostoc muscorum Enrichment Enrichment with Polymeric Resins Crude_Extract->Enrichment Adsorption HPCCC High-Performance Countercurrent Chromatography (HPCCC) Enrichment->HPCCC Fractionation HPLC Semi-Preparative High-Performance Liquid Chromatography (HPLC) HPCCC->HPLC Repurification Pure_Muscotoxin_A Purified this compound HPLC->Pure_Muscotoxin_A Analysis Purity Analysis (Analytical HPLC, MS) Pure_Muscotoxin_A->Analysis

Caption: Overall workflow for the isolation and purification of this compound.

Semi-Preparative HPLC Protocol for this compound Purification

This protocol outlines the conditions for the final purification of this compound using semi-preparative HPLC. These parameters are based on typical methods for the separation of cyclic lipopeptides from cyanobacteria.

ParameterRecommended Conditions
Column C18 Reversed-Phase, 10 µm particle size, 250 x 10 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
Gradient 40-70% B over 30 minutes
Flow Rate 4.0 mL/min
Injection Volume 500 µL (of pre-concentrated HPCCC fraction)
Detection UV at 210 nm and 280 nm
Column Temperature 30°C
Fraction Collection Collect peaks based on UV absorbance

Note: The optimal gradient may need to be adjusted based on the specific resolution of this compound from closely eluting impurities.

Analytical HPLC Protocol for Purity Assessment

Following semi-preparative purification, the purity of the collected fractions should be assessed using analytical HPLC.

ParameterRecommended Conditions
Column C18 Reversed-Phase, 5 µm particle size, 150 x 4.6 mm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)
Gradient 40-70% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 210 nm
Column Temperature 30°C

Data Presentation

The following table summarizes the expected results from the purification of Muscotoxins A, B, and C as described in the primary literature.[1]

CompoundPurity (%)
This compound92
Muscotoxin B90
Muscotoxin C86

Experimental Procedures

Sample Preparation
  • Crude Extract Preparation: The biomass of Desmonostoc muscorum is extracted using a suitable organic solvent mixture (e.g., methanol/dichloromethane).

  • Enrichment: The crude extract is subjected to solid-phase extraction using polymeric resins (e.g., Amberlite XAD) to enrich the lipopeptide fraction.

  • HPCCC Fractionation: The enriched extract is then fractionated using High-Performance Countercurrent Chromatography to separate the different Muscotoxin variants.

  • Sample for HPLC: The HPCCC fraction containing this compound is concentrated under reduced pressure and redissolved in a suitable solvent (e.g., 50% acetonitrile/water) for injection into the semi-preparative HPLC system.

HPLC Operation
  • System Equilibration: Equilibrate the semi-preparative HPLC system with the initial mobile phase conditions (e.g., 40% Mobile Phase B) until a stable baseline is achieved.

  • Injection: Inject the prepared this compound sample.

  • Chromatographic Run: Run the gradient program as specified in the protocol.

  • Fraction Collection: Collect the eluent corresponding to the this compound peak into clean collection tubes.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified this compound.

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the HPLC method development and application for this compound separation.

Logical_Relationship Method_Development Analytical Method Development Scouting Scouting Runs (Gradient Optimization) Method_Development->Scouting Optimization Parameter Optimization (Flow Rate, Temperature) Scouting->Optimization Preparative_Scaling Semi-Preparative Method Scaling Optimization->Preparative_Scaling Scale_Up Scale-up Calculation (Column Dimensions, Flow Rate) Preparative_Scaling->Scale_Up Load_Study Sample Loading Study Scale_Up->Load_Study Purification_Run Purification Run Load_Study->Purification_Run Injection Inject HPCCC Fraction Purification_Run->Injection Collection Fraction Collection Injection->Collection Analysis Purity Verification Collection->Analysis Analytical_HPLC Analytical HPLC of Collected Fractions Analysis->Analytical_HPLC MS_Confirmation Mass Spectrometry Confirmation Analytical_HPLC->MS_Confirmation

References

Application Notes and Protocols: Structure Elucidation of Muscotoxin A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the structural elucidation of Muscotoxin A, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum. The protocol outlines the isolation and purification of this compound, followed by a comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data and methodologies are essential for the unambiguous structural determination of this cytotoxic lipopeptide, which is of interest for its potential pharmacological applications.

Introduction

This compound is a cyclic lipopeptide that has demonstrated cytotoxic effects on various cancer cell lines. Its complex structure, which includes a unique 3-amino-2,5-dihydroxydecanoic acid (5-OH Ahdoa) fatty acid residue, necessitates a robust analytical approach for complete characterization. High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular framework, enabling the determination of amino acid sequence, stereochemistry, and three-dimensional conformation. This application note details the NMR-based workflow for the structural elucidation of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following protocol describes the extraction and purification of this compound from Desmonostoc muscorum (strain CCALA 125).

2.1.1. Cultivation of Desmonostoc muscorum

  • Culture Medium: Cultivate the cyanobacterium in a nitrogen-free BG110 medium.

  • Growth Conditions: Maintain the culture under appropriate light and temperature conditions to ensure sufficient biomass growth.

2.1.2. Extraction

  • Harvest the cyanobacterial biomass by centrifugation.

  • Lyophilize the biomass to obtain a dry powder.

  • Extract the dried biomass with a suitable organic solvent mixture, such as methanol (B129727)/dichloromethane.

  • Concentrate the crude extract under reduced pressure.

2.1.3. Purification

  • Solid-Phase Extraction (SPE): Enrich the crude extract using a non-ionic polymeric resin, such as Amberlite XAD-16, to remove highly polar and nonpolar impurities.

  • High-Performance Countercurrent Chromatography (HPCCC): Subject the enriched extract to HPCCC for the initial separation of this compound from other congeners.

  • High-Performance Liquid Chromatography (HPLC): Perform final purification of the this compound fraction using reversed-phase HPLC (RP-HPLC) on a C18 column.

NMR Spectroscopy

2.2.1. Sample Preparation

  • Dissolve approximately 8 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).

2.2.2. NMR Data Acquisition

  • Spectrometer: Utilize a Bruker AVANCE III 600 MHz spectrometer, or equivalent, equipped with a cryoprobe.[1]

  • Frequencies: Set the observational frequencies to 600.23 MHz for ¹H and 150.93 MHz for ¹³C.[1]

  • Temperature: Maintain the sample temperature at 303.2 K (30 °C).[1]

  • Internal Standard: Use the residual solvent signals of CD₃OD as the internal standard (δH 3.31 ppm and δC 49.0 ppm).[1]

  • Experiments: Acquire the following NMR spectra:

    • ¹H NMR

    • ¹³C NMR

    • 2D ¹H-¹H COSY (Correlated Spectroscopy)

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound.

Table 1: ¹H and ¹³C NMR Data for the Amino Acid Residues of this compound in CD₃OD.

ResiduePositionδC (ppm)δH (ppm) (J in Hz)
Gln α-CH54.54.35 (dd, 8.5, 5.5)
β-CH₂28.92.15 (m), 1.95 (m)
γ-CH₂32.42.28 (t, 7.5)
δ-C=O178.9-
Gly α-CH₂44.23.98 (d, 17.0), 3.85 (d, 17.0)
d-Thr α-CH60.84.21 (d, 8.0)
β-CH68.54.15 (m)
γ-CH₃20.41.20 (d, 6.5)
Ile α-CH59.74.10 (d, 9.0)
β-CH38.11.90 (m)
γ-CH₂25.91.50 (m), 1.20 (m)
γ-CH₃16.10.92 (d, 7.0)
δ-CH₃11.80.88 (t, 7.5)
Val α-CH61.24.05 (d, 9.5)
β-CH31.52.10 (m)
γ-CH₃19.80.98 (d, 7.0)
γ'-CH₃19.10.95 (d, 7.0)
Phe α-CH56.94.65 (dd, 9.0, 5.0)
β-CH₂38.53.15 (dd, 14.0, 5.0), 2.95 (dd, 14.0, 9.0)
Ar-C138.2-
Ar-CH130.37.25 (m)
Ar-CH129.47.25 (m)
Ar-CH127.57.20 (m)
Pro¹ α-CH62.14.40 (dd, 8.0, 4.0)
β-CH₂30.52.20 (m), 1.90 (m)
γ-CH₂26.21.95 (m)
δ-CH₂48.33.65 (m), 3.55 (m)
Pro² α-CH62.34.45 (dd, 8.5, 3.5)
β-CH₂30.72.25 (m), 1.85 (m)
γ-CH₂26.42.00 (m)
δ-CH₂48.53.70 (m), 3.60 (m)
Ser¹ α-CH57.24.50 (t, 6.0)
β-CH₂62.83.90 (dd, 11.0, 6.0), 3.80 (dd, 11.0, 6.0)
Ser² α-CH57.44.55 (t, 5.5)
β-CH₂63.03.95 (dd, 11.5, 5.5), 3.85 (dd, 11.5, 5.5)

Table 2: ¹H and ¹³C NMR Data for the 5-OH Ahdoa Residue of this compound in CD₃OD.

PositionδC (ppm)δH (ppm) (J in Hz)
2-CH 73.14.12 (d, 4.5)
3-CH 52.84.25 (m)
4-CH₂ 35.61.65 (m), 1.55 (m)
5-CH 68.23.75 (m)
6-CH₂ 39.41.45 (m)
7-CH₂ 26.31.30 (m)
8-CH₂ 32.91.28 (m)
9-CH₂ 23.71.25 (m)
10-CH₃ 14.40.89 (t, 7.0)

Structure Elucidation Workflow & Key Correlations

The structural elucidation of this compound is achieved through a systematic analysis of the various NMR datasets.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Cultivation Cultivation of Desmonostoc muscorum Extraction Extraction Cultivation->Extraction Purification Purification (SPE, HPCCC, HPLC) Extraction->Purification OneD_NMR 1D NMR (¹H, ¹³C) Purification->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Purification->TwoD_NMR Spin_Systems Identify Spin Systems (COSY, TOCSY) OneD_NMR->Spin_Systems TwoD_NMR->Spin_Systems Conformation Conformational Analysis (NOESY) TwoD_NMR->Conformation CH_Correlation ¹H-¹³C One-Bond Correlation (HSQC) Spin_Systems->CH_Correlation Long_Range Long-Range ¹H-¹³C Correlations (HMBC) CH_Correlation->Long_Range Sequence Amino Acid Sequencing Long_Range->Sequence Sequence->Conformation Final Structure Structure Structure Conformation->Structure Final Structure

Caption: Experimental workflow for the structure elucidation of this compound.

The amino acid sequence is primarily determined from the HMBC spectrum, which reveals long-range correlations between protons and carbons. Specifically, correlations from the amide protons (H-N) and alpha-protons (Hα) to the carbonyl carbons (C=O) of the preceding amino acid residue are key to establishing the peptide sequence.

hmbc_correlations cluster_peptide Peptide Backbone Fragment C_i_minus_1 C'(i-1) N_i N(i) C_i_minus_1->N_i HMBC H_N_i H-N(i) N_i->H_N_i HMBC Ca_i Cα(i) N_i->Ca_i HMBC H_N_i->C_i_minus_1 HMBC H_a_i Hα(i) Ca_i->H_a_i HMBC C_i C'(i) Ca_i->C_i HMBC H_a_i->C_i_minus_1 HMBC N_i_plus_1 N(i+1) C_i->N_i_plus_1 HMBC H_N_i_plus_1 H-N(i+1) N_i_plus_1->H_N_i_plus_1 HMBC H_N_i_plus_1->C_i HMBC

Caption: Key HMBC correlations for sequencing amino acid residues.

Conclusion

The combination of one- and two-dimensional NMR techniques provides a powerful and indispensable tool for the complete structural elucidation of complex natural products like this compound. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation, characterization, and development of novel bioactive compounds. The unambiguous assignment of the this compound structure is the foundational step for further structure-activity relationship (SAR) studies and the exploration of its therapeutic potential.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Muscotoxin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A is a cyclic undecalipopeptide produced by the soil cyanobacterium Desmonostoc muscorum. As a member of the growing class of cyanobacterial lipopeptides, this compound has garnered interest for its cytotoxic properties, which are primarily attributed to its ability to permeabilize phospholipid membranes. This activity leads to membrane damage and an influx of calcium ions, ultimately triggering cell death pathways.[1] The potent bioactivity of this compound makes it a subject of interest for drug development, particularly in the context of anticancer research.

Accurate and sensitive analytical methods are crucial for the detection, quantification, and structural elucidation of this compound in various matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

PropertyValueReference
Molecular Formula C₅₈H₉₀N₁₂O₁₆
Molecular Weight 1211.4 g/mol
Class Cyclic Lipopeptide
Producing Organism Desmonostoc muscorum[1]
Reported Activity Cytotoxic, membrane permeabilizing[1]

Experimental Protocols

The following protocols are designed to provide a framework for the mass spectrometric analysis of this compound. These are generalized methods based on the analysis of similar cyanobacterial cyclic lipopeptides and may require optimization for specific instrumentation and sample matrices.[2][3][4][5][6]

Protocol 1: Sample Preparation and Extraction

This protocol outlines the extraction of this compound from cyanobacterial biomass.

Materials:

  • Lyophilized cyanobacterial biomass (Desmonostoc muscorum)

  • 80% Methanol (B129727) in ultrapure water

  • Vortex mixer

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Weigh approximately 100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.

  • Add 5 mL of 80% methanol.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 5 mL of 90% methanol in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of 50% methanol for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol describes the parameters for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS.

Quantitative Data and Fragmentation Analysis

Due to the limited availability of specific experimental fragmentation data for this compound in the public domain, the following table presents hypothetical yet plausible precursor and product ions based on the known structure and general fragmentation patterns of cyclic peptides. For cyclic peptides, fragmentation is complex and often requires at least two bond cleavages within the ring to produce observable fragment ions.[7]

Precursor Ion (m/z)Putative Product Ions (m/z)Collision Energy (eV)Putative Fragment Identity
1212.66 [M+H]⁺1194.6525[M+H-H₂O]⁺
1083.6035Loss of a side chain fragment
995.5540Cleavage of the peptide backbone
606.83 [M+2H]²⁺20Doubly charged precursor

Note: The m/z values and collision energies provided are illustrative and require empirical optimization for specific mass spectrometers.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by disrupting the integrity of the cell membrane. This action is characteristic of many antimicrobial and cytotoxic lipopeptides.[8][9][10] The amphipathic nature of this compound allows it to insert into the phospholipid bilayer, leading to the formation of pores or channels. This permeabilization of the membrane disrupts the normal ion gradients, most notably causing a significant influx of extracellular calcium (Ca²⁺) into the cytoplasm.[1]

The sudden increase in intracellular Ca²⁺ concentration acts as a secondary messenger, triggering a cascade of downstream signaling events that can ultimately lead to cell death through apoptosis or oncosis, depending on the severity of the damage and the cell type.[10]

MuscotoxinA_Signaling_Pathway MuscotoxinA This compound CellMembrane Cell Membrane (Phospholipid Bilayer) MuscotoxinA->CellMembrane Interacts with PoreFormation Pore Formation & Membrane Permeabilization CellMembrane->PoreFormation Leads to CaInflux Ca²⁺ Influx PoreFormation->CaInflux CytosolicCa Increased Cytosolic Ca²⁺ CaInflux->CytosolicCa StressResponse Cellular Stress Response CytosolicCa->StressResponse Triggers Apoptosis Apoptosis StressResponse->Apoptosis Induces Oncosis Oncosis/Necrosis StressResponse->Oncosis Induces (at high conc.)

This compound induced cell death pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.

Experimental_Workflow SampleCollection Sample Collection (e.g., D. muscorum culture) Extraction Extraction (80% Methanol) SampleCollection->Extraction SPE Solid Phase Extraction (SPE) (C18 Cleanup) Extraction->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataAnalysis Data Analysis (Quantification & Fragmentation) LCMS->DataAnalysis StructureElucidation Structural Elucidation DataAnalysis->StructureElucidation

Workflow for this compound analysis.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the mass spectrometric analysis of this compound. While specific analytical parameters for this compound are not yet widely published, the methodologies established for other cyanobacterial cyclic lipopeptides provide a strong foundation for developing robust and reliable analytical workflows. Further research to establish a library of fragment ions and validate quantitative methods will be invaluable for advancing the study of this potent cytotoxin and its potential applications in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Muscotoxin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A is a cyclic lipopeptide with notable cytotoxic activity, making it and its analogs promising candidates for further investigation in drug discovery and development.[1] This document provides detailed methodologies for the synthesis of this compound analogs, focusing on solid-phase peptide synthesis (SPPS), a robust and widely adopted technique for peptide assembly.[2] The protocols outlined below are designed to be adaptable for the generation of a variety of this compound analogs with modifications in both the peptide backbone and the lipid moiety to facilitate structure-activity relationship (SAR) studies.

General Synthetic Strategy

The synthesis of this compound analogs can be approached through a convergent strategy involving two key stages: the synthesis of the fatty acid component and the solid-phase synthesis of the cyclic peptide, followed by the coupling of the lipid tail. On-resin cyclization is a preferred method for forming the cyclic peptide backbone due to its efficiency.[3][4]

Data Presentation: Representative Synthesis Yields and Biological Activity

The following table summarizes representative, albeit hypothetical, quantitative data for the synthesis and cytotoxic activity of a series of this compound analogs. This data is intended to serve as a template for organizing experimental results and for guiding the design of new analogs. Lower LC50 values indicate greater cytotoxic potency.[5]

Analog IDModificationOverall Yield (%)Purity (%)LC50 (µM) on HeLa Cells[1]
MA-001 Native this compound Sequence15>959.9
MA-002 Fatty Acid Chain: C1218>9515.2
MA-003 Fatty Acid Chain: C1612>958.1
MA-004 Ala substitution at Position 520>9525.4
MA-005 D-Ala substitution at Position 519>9518.9
MA-006 N-Methylation at Position 714>9512.5

Experimental Protocols

Protocol 1: Synthesis of the Fatty Acid Moiety ((2S,3R)-3-amino-2-hydroxydecanoic acid)

This protocol is adapted from the synthesis of a similar non-proteinogenic amino acid.[3][6]

Materials:

  • D-glucose

  • n-hexyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Trifluoroacetic acid (TFA)

  • Sodium periodate (B1199274) (NaIO4)

  • Sodium borohydride (B1222165) (NaBH4)

  • tert-Butyldiphenylsilyl chloride (TBDPSCl)

  • Diphenylphosphoryl azide (B81097) (DPPA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrabutylammonium fluoride (B91410) (TBAF)

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl3·H2O)

  • Appropriate solvents and reagents for workup and purification.

Procedure:

  • Synthesis of the Olefin: Start from a suitable D-glucose-derived aldehyde. Perform a Wittig olefination using n-hexyltriphenylphosphonium bromide and t-BuOK to introduce the hexyl side chain.

  • Hydrogenation: Catalytically hydrogenate the resulting alkene using 10% Pd/C in a methanol/ethyl acetate mixture to obtain the saturated heptyl derivative.

  • Hydrolysis and Cleavage: Hydrolyze the isopropylidene protecting group with aqueous TFA, followed by oxidative cleavage of the resulting diol with NaIO4.

  • Reduction and Protection: Reduce the resulting aldehyde with NaBH4 to the corresponding primary alcohol and selectively protect it with TBDPSCl.

  • Azide Introduction: Convert the secondary hydroxyl group to an azide with inversion of configuration using DPPA and DBU.

  • Deprotection and Oxidation: Remove the silyl (B83357) protecting group with TBAF and oxidize the primary alcohol to a carboxylic acid using RuCl3·H2O and NaIO4.

  • Final Reduction: Concurrently reduce the azide to an amine and remove any benzyl (B1604629) protecting groups via hydrogenation with 10% Pd/C to yield (2S,3R)-3-amino-2-hydroxydecanoic acid.

Protocol 2: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol outlines a standard Fmoc/tBu-based solid-phase peptide synthesis strategy.[2]

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • Coupling reagents: HCTU (or HATU, PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF, IPA, and DCM.

    • Couple the first Fmoc-protected amino acid (4 eq.) using a coupling reagent like HCTU (3.95 eq.) and DIPEA (8 eq.) in DMF for 1-2 hours.

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

    • Monitor the completion of each coupling reaction using a qualitative test (e.g., Kaiser test).

Protocol 3: On-Resin Cyclization

This protocol describes a head-to-tail cyclization of the peptide while it is still attached to the solid support.[3][7]

Materials:

  • Linear peptide-resin

  • Cyclization reagents: PyAOP or HATU

  • Base: DIPEA or collidine

  • Solvent: DMF

Procedure:

  • N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the linear peptide-resin using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Cyclization:

    • Swell the resin in DMF.

    • Add the cyclization reagent (e.g., PyAOP, 3 eq.) and base (e.g., DIPEA, 6 eq.) in DMF.

    • Allow the reaction to proceed for 4-24 hours at room temperature.

    • Monitor the cyclization by cleaving a small sample of the resin and analyzing the product by LC-MS.

Protocol 4: Coupling of the Fatty Acid Moiety

This protocol details the attachment of the synthesized fatty acid to the cyclic peptide on the resin.[8]

Materials:

  • Cyclic peptide-resin with a free amino group (e.g., on a lysine (B10760008) side chain)

  • Synthesized fatty acid

  • Coupling reagents: HBTU/HOBt or DIC/Oxyma

  • Base: DIPEA

  • Solvent: DMF

Procedure:

  • Selective Deprotection: If necessary, selectively deprotect the side chain of the amino acid where the fatty acid will be attached (e.g., removal of an Mtt or ivDde protecting group from a lysine side chain).

  • Fatty Acid Activation: In a separate vial, pre-activate the synthesized fatty acid (3 eq.) with the chosen coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF.

  • Coupling: Add the activated fatty acid solution to the resin and allow the reaction to proceed for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and IPA.

Protocol 5: Cleavage, Purification, and Characterization

This protocol describes the final steps to obtain the purified this compound analog.[9]

Materials:

  • Lipopeptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Cold diethyl ether

  • Solvents for HPLC: Acetonitrile (ACN), Water, TFA

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Cleavage: Treat the dried lipopeptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).

    • Purify the peptide by reversed-phase HPLC using a suitable gradient of ACN and water containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Protocol 6: Cytotoxicity Assay (MTT Assay)

This protocol provides a method to evaluate the cytotoxic activity of the synthesized this compound analogs.[5][10]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Synthesized this compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LC50 value for each analog.

Visualizations

Synthetic Workflow for this compound Analogs

Synthetic_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modifications On-Resin Modifications cluster_FinalSteps Final Processing cluster_Bioassay Biological Evaluation Resin Resin Swelling Coupling1 First Amino Acid Coupling Resin->Coupling1 Elongation Peptide Chain Elongation Coupling1->Elongation Cyclization On-Resin Cyclization Elongation->Cyclization FattyAcidCoupling Fatty Acid Coupling Cyclization->FattyAcidCoupling Cleavage Cleavage & Deprotection FattyAcidCoupling->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization Cytotoxicity Cytotoxicity Assay Characterization->Cytotoxicity

Caption: A generalized workflow for the synthesis and evaluation of this compound analogs.

Proposed Mechanism of Action: Membrane Disruption

Membrane_Disruption cluster_membrane Cell Membrane Lipid1 Lipid Lipid2 Lipid Lipid3 Lipid Lipid4 Lipid Muscotoxin This compound Analog Pore Pore Formation Muscotoxin->Pore Interaction with membrane lipids Disruption Membrane Disruption Pore->Disruption Loss of integrity Lysis Cell Lysis Disruption->Lysis Ion leakage & cell death

References

Application Notes and Protocols for Determining Muscotoxin A Cytotoxicity using alamarBlue®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has demonstrated cytotoxic effects on various cancer cell lines[1]. Its mechanism of action involves the permeabilization of phospholipid membranes, leading to a reduction in membrane fluidity and subsequent cell lysis[1]. This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the alamarBlue® cell viability assay.

The alamarBlue® assay is a reliable and sensitive method to quantitatively measure cell viability and cytotoxicity[2][3][4]. The assay utilizes the redox indicator resazurin (B115843), a non-toxic, cell-permeable compound that is blue and non-fluorescent[5][6][7]. In viable, metabolically active cells, intracellular reductases convert resazurin to the pink, highly fluorescent resorufin[2][5][6]. The amount of resorufin (B1680543) produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity by measuring the decrease in metabolic activity in treated cells compared to untreated controls.

Principle of the alamarBlue® Assay

The alamarBlue® assay is based on the metabolic activity of viable cells. The conversion of the oxidized, non-fluorescent resazurin to the reduced, fluorescent resorufin is driven by mitochondrial enzymes and other cellular reductases. A decrease in the rate of this conversion in cells treated with a cytotoxic agent, such as this compound, indicates a loss of cell viability. This change can be measured using either a fluorescence plate reader or an absorbance spectrophotometer. Fluorescence measurements are generally more sensitive[6][7].

Data Presentation

Table 1: Example Data for this compound Cytotoxicity using alamarBlue® (Fluorescence Measurement)
This compound Concentration (µM)Mean Relative Fluorescence Units (RFU)Standard Deviation% Viability
0 (Vehicle Control)4580210100
1412218590
5320615070
10229011550
2511456025
504583010
100229155
Media Blank100100
Table 2: Example Data for this compound Cytotoxicity using alamarBlue® (Absorbance Measurement)
This compound Concentration (µM)Mean Absorbance (570 nm - 600 nm)Standard Deviation% Viability
0 (Vehicle Control)0.8500.042100
10.7650.03890
50.5950.03070
100.4250.02150
250.2130.01125
500.0850.00410
1000.0430.0025
Media Blank0.0100.0010

Experimental Protocols

Materials
  • Target cells (e.g., HeLa, YAC-1, or Sp/2 cancer cell lines)[1]

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • alamarBlue® HS Cell Viability Reagent

  • Phosphate-buffered saline (PBS)

  • 96-well, clear-bottom, black-walled microplates (for fluorescence) or clear microplates (for absorbance)

  • Multichannel pipette

  • Cell culture incubator (37°C, 5% CO2)

  • Fluorescence microplate reader with excitation at 560 nm and emission at 590 nm[8][9] or an absorbance microplate reader with filters for 570 nm and 600 nm[5][8].

Cell Seeding
  • Harvest cells that are in the logarithmic phase of growth.

  • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

  • Resuspend the cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL. The optimal seeding density may vary depending on the cell line and should be determined empirically[8].

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well microplate, resulting in 1 x 10^4 cells per well[8].

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Treatment with this compound
  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. For the vehicle control wells, add 100 µL of medium containing the same concentration of solvent used for the highest this compound concentration.

  • Include wells with medium only to serve as a background control (media blank)[6].

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

alamarBlue® Assay Procedure
  • Following the treatment period, add alamarBlue® reagent to each well in an amount equal to 10% of the culture volume (10 µL for a 100 µL culture volume)[5][8][9].

  • Gently mix the plate on a plate shaker for 1 minute.

  • Return the plate to the incubator and incubate for 1-4 hours, protected from direct light[6][7]. The optimal incubation time can vary between cell types and should be determined experimentally[8]. For cells with lower metabolic activity or lower cell numbers, longer incubation times (up to 24 hours) may be necessary to achieve sufficient signal[7][9].

  • Measure the fluorescence or absorbance.

    • Fluorescence: Read the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm[8][9].

    • Absorbance: Measure the absorbance at 570 nm and use 600 nm as a reference wavelength[5][8].

Data Analysis
  • Subtract the mean fluorescence or absorbance value of the media blank from all experimental wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:

    % Viability = (Mean RFU or Absorbance of Treated Cells / Mean RFU or Absorbance of Vehicle Control) x 100

  • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Mandatory Visualizations

alamarBlue_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay alamarBlue Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells in Log Phase cell_seeding 2. Seed Cells in 96-well Plate (1x10^4 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h cell_seeding->incubation_24h add_muscotoxin 5. Add this compound to Cells incubation_24h->add_muscotoxin prepare_muscotoxin 4. Prepare this compound Dilutions prepare_muscotoxin->add_muscotoxin incubation_treatment 6. Incubate for 24-72h add_muscotoxin->incubation_treatment add_alamarblue 7. Add alamarBlue® Reagent (10% of volume) incubation_treatment->add_alamarblue incubation_assay 8. Incubate for 1-4h add_alamarblue->incubation_assay read_plate 9. Read Fluorescence or Absorbance incubation_assay->read_plate calculate_viability 10. Calculate % Viability read_plate->calculate_viability plot_curve 11. Generate Dose-Response Curve calculate_viability->plot_curve determine_ic50 12. Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for assessing this compound cytotoxicity using the alamarBlue® assay.

MuscotoxinA_Pathway MuscotoxinA This compound CellMembrane Cell Membrane (Phospholipid Bilayer) MuscotoxinA->CellMembrane Interacts with MembranePermeabilization Membrane Permeabilization CellMembrane->MembranePermeabilization ReducedFluidity Reduced Membrane Fluidity MembranePermeabilization->ReducedFluidity IonInflux Uncontrolled Ion Influx (e.g., Ca2+) MembranePermeabilization->IonInflux CellLysis Cell Lysis ReducedFluidity->CellLysis IonInflux->CellLysis MetabolicActivity Decreased Metabolic Activity (Reduced Resazurin Conversion) CellLysis->MetabolicActivity

References

Application Notes and Protocols for In Vitro Antifungal Activity Testing of Muscotoxin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antifungal activity of Muscotoxin A, a cyclic lipopeptide with known antimicrobial properties. The protocols outlined below are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.

Introduction

This compound is a cyclic lipopeptide produced by the cyanobacterium Desmonostoc muscorum.[1] Preliminary studies have indicated its potential as an antifungal agent, exhibiting inhibitory and fungicidal activity against a range of pathogenic and plant-pathogenic fungi.[1] The primary mechanism of action is believed to be the permeabilization of phospholipid membranes, leading to a reduction in membrane fluidity and subsequent cell death.[1][2] This disruption of the cell membrane can trigger cellular stress responses, such as the Cell Wall Integrity (CWI) signaling pathway, as the fungus attempts to repair the damage.[3][4] These application notes will detail the protocols for determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound, providing a quantitative measure of its antifungal efficacy.

Data Presentation

The in vitro antifungal activity of this compound has been quantified against several fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Alternaria alternata0.5875
Monographella cucumerina2.3475
Aspergillus fumigatus2.3437.5
Bipolaris sorokiniana>75>75
Data sourced from Cheel et al., 2018.[1]

Experimental Protocols

Detailed methodologies for key in vitro antifungal susceptibility tests are provided below.

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines and is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus.[5][6][7]

Materials:

  • This compound

  • 96-well sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Fungal isolates

  • Sterile, disposable inoculation loops and spreaders

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate onto an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate to ensure purity and viability.

    • For yeasts, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL) using a spectrophotometer at 530 nm.

    • For molds, harvest conidia from a mature culture and suspend in sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected based on expected MIC values.

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without this compound) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control. This can be determined visually or by using a microplate reader.[6]

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal susceptibility.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal isolates

  • Sterile swabs

  • Incubator (35°C)

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized fungal suspension as described in the broth microdilution protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters. The size of the zone is indicative of the susceptibility of the fungus to this compound.

Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed after the MIC is determined to ascertain the lowest concentration of this compound that results in fungal death.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile, drug-free agar plates (e.g., Sabouraud Dextrose Agar)

  • Sterile micropipette

Procedure:

  • Subculturing:

    • Following the determination of the MIC, select the wells showing no visible growth and the first well showing growth.

    • Using a micropipette, withdraw a 10-20 µL aliquot from each of these selected wells.

  • Plating and Incubation:

    • Spot the aliquot onto a sterile, drug-free agar plate.

    • Incubate the plates at 35°C for a duration sufficient for fungal growth to be visible (typically 24-72 hours).

  • Determining the MFC:

    • The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate, which corresponds to a 99.9% reduction in the initial inoculum.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination cluster_dd Disk Diffusion (Qualitative) fungal_culture Fungal Isolate Subculture inoculum_prep Prepare Standardized Inoculum fungal_culture->inoculum_prep inoculate_agar Inoculate Agar Plate fungal_culture->inoculate_agar muscotoxin_prep This compound Stock Preparation serial_dilution Prepare Serial Dilutions of this compound muscotoxin_prep->serial_dilution apply_disks Apply this compound Disks muscotoxin_prep->apply_disks inoculate_plate Inoculate 96-Well Plate inoculum_prep->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate Plate (24-48h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mfc Incubate Agar Plates (24-72h, 35°C) subculture->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc inoculate_agar->apply_disks incubate_dd Incubate Plate (24-48h, 35°C) apply_disks->incubate_dd measure_zones Measure Zones of Inhibition incubate_dd->measure_zones

Caption: Experimental workflow for in vitro antifungal testing of this compound.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

The disruption of the fungal cell membrane by agents like this compound can induce cell wall stress, leading to the activation of the Cell Wall Integrity (CWI) pathway, a conserved MAPK cascade.[3][4]

cwi_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus muscotoxin This compound membrane_stress Membrane Permeabilization & Fluidity Reduction muscotoxin->membrane_stress disrupts sensors Cell Surface Sensors (e.g., Wsc1, Mid2) membrane_stress->sensors activates rho1 Rho1-GTP sensors->rho1 pkc1 PKC1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2/Mpk1 (MAPK) mkk1_2->slt2 rlm1_swi4_6 Transcription Factors (e.g., Rlm1, Swi4/Swi6) slt2->rlm1_swi4_6 translocates & activates gene_expression Gene Expression rlm1_swi4_6->gene_expression cell_wall_repair Cell Wall Synthesis & Remodeling Genes gene_expression->cell_wall_repair upregulates cell_wall_repair->membrane_stress compensatory response

Caption: Fungal Cell Wall Integrity (CWI) signaling pathway activation.

References

Application Notes and Protocols for Muscotoxin A: Disc Diffusion and Microdilution Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antimicrobial susceptibility of various microorganisms to Muscotoxin A using the disc diffusion and broth microdilution methods. The information is intended to guide researchers in the consistent and reproducible evaluation of this natural compound's efficacy.

Introduction to this compound

This compound is a cyclic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum. It has demonstrated notable antifungal and antibacterial activities. Its mechanism of action involves the permeabilization of phospholipid membranes, leading to a reduction in membrane fluidity[1]. This unique mode of action makes this compound a compound of interest for further investigation in the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the reported minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound against a range of microorganisms.

Test OrganismTypeMethodMIC (µg/mL)MFC (µg/mL)Reference
Alternaria alternataFungusBroth Microdilution0.5875[2]
Monographella cucumerinaFungusBroth Microdilution2.3475[2]
Aspergillus fumigatusFungusBroth Microdilution2.3437.5[2]
Bacillus subtilisGram-positive BacteriaNot Specified--[2]
Bipolaris sorokinianaFungusBroth Microdilution>75>75[2]

Note: The bioactivity against Bacillus subtilis was mentioned as restricted, but specific MIC values were not provided in the available literature[2].

Experimental Protocols

The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines to be suitable for the evaluation of this compound.[3][4][5][6]

Disc Diffusion Method (Kirby-Bauer)

This method provides a qualitative assessment of the antimicrobial activity of this compound.

a. Materials

  • This compound

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Test microorganism cultures

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Incubator

  • Calipers or ruler

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for this compound

b. Protocol

  • Preparation of this compound Discs:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a stock solution of a known concentration.

    • Aseptically impregnate sterile filter paper discs with a specific volume of the this compound solution to achieve the desired concentration per disc (e.g., 10 µg, 30 µg).

    • Allow the discs to dry completely in a sterile environment before use.

    • Prepare solvent control discs impregnated only with the solvent used to dissolve this compound.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove any excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Discs:

    • Aseptically place the prepared this compound discs and the solvent control disc onto the inoculated MHA plate.

    • Ensure the discs are firmly in contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature and duration for the specific test organism (typically 35-37°C for 18-24 hours for bacteria).

  • Interpretation of Results:

    • After incubation, measure the diameter of the zones of inhibition (clear areas around the discs where microbial growth is inhibited) in millimeters (mm).

    • The solvent control disc should not show any zone of inhibition.

    • The size of the inhibition zone is indicative of the microorganism's susceptibility to this compound.

Broth Microdilution Method

This method provides a quantitative determination of the Minimum Inhibitory Concentration (MIC) of this compound.

a. Materials

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test microorganism cultures

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

  • Plate reader (optional)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound

b. Protocol

  • Preparation of this compound Dilutions:

    • Dissolve this compound in a suitable solvent to create a stock solution.

    • In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of desired concentrations.

    • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

    • If a solvent is used, include a solvent control well (broth, inoculum, and the highest concentration of the solvent used).

  • Inoculum Preparation:

    • Prepare an inoculum of the test microorganism in sterile saline with a turbidity matching the 0.5 McFarland standard.

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of the Microtiter Plate:

    • Add the prepared inoculum to each well containing the this compound dilutions, the positive control well, and the solvent control well. The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity, indicating microbial growth. A plate reader can also be used to measure absorbance.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • The positive control well should show turbidity, and the negative control well should remain clear. The solvent control well should also show turbidity.

Visualizations

Experimental Workflows

experimental_workflows cluster_disc_diffusion Disc Diffusion (Kirby-Bauer) cluster_microdilution Broth Microdilution dd_start Prepare this compound Discs dd_inoculum Prepare 0.5 McFarland Inoculum dd_start->dd_inoculum dd_streak Streak MHA Plate dd_inoculum->dd_streak dd_apply Apply Discs dd_streak->dd_apply dd_incubate Incubate dd_apply->dd_incubate dd_measure Measure Inhibition Zones (mm) dd_incubate->dd_measure md_start Prepare Serial Dilutions of this compound md_inoculum Prepare Standardized Inoculum md_start->md_inoculum md_inoculate Inoculate 96-Well Plate md_inoculum->md_inoculate md_incubate Incubate md_inoculate->md_incubate md_read Determine MIC (µg/mL) md_incubate->md_read

Caption: Workflow for Disc Diffusion and Broth Microdilution Methods.

Proposed Mechanism of Action of this compound

mechanism_of_action cluster_membrane Cell Membrane membrane Phospholipid Bilayer muscotoxin This compound interaction Interaction with Phospholipids muscotoxin->interaction permeabilization Membrane Permeabilization interaction->permeabilization fluidity_reduction Reduced Membrane Fluidity interaction->fluidity_reduction cell_death Cell Lysis / Death permeabilization->cell_death fluidity_reduction->cell_death

Caption: Proposed Mechanism of this compound on the Cell Membrane.

References

Application Notes and Protocols: Membrane Permeabilization Assay with Muscotoxin A and Synthetic Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A is a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum.[1] It has demonstrated significant cytotoxic activity against various cancer cell lines, including YAC-1, Sp/2, and HeLa cells.[1] The primary mechanism of its cytotoxicity is attributed to the permeabilization of cell membranes, leading to membrane damage and an influx of calcium ions. Studies using synthetic liposomes have revealed that this compound directly interacts with and disrupts phospholipid bilayers, indicating that its activity is not dependent on the presence of membrane proteins or carbohydrates.[2]

A peculiar characteristic of this compound's mechanism is that it induces membrane permeabilization by decreasing membrane fluidity, a process often described as "stiffening" of the membrane.[1] This is in contrast to many other lytic agents that increase membrane fluidity. The activity of this compound is also influenced by the composition and physical state of the lipid bilayer. At 25°C, it can disrupt liposomes both with and without cholesterol and sphingomyelin. However, at a physiologically relevant temperature of 37°C, its lytic activity becomes selective for membranes containing cholesterol and sphingomyelin, suggesting a specific interaction with lipid domains found in mammalian cell membranes.[1]

These application notes provide a detailed protocol for assessing the membrane permeabilization activity of this compound using a calcein (B42510) leakage assay with synthetic liposomes. This assay is a robust and adaptable method for characterizing the lytic potential of membrane-active compounds and for studying the biophysical parameters that influence their activity.

Data Presentation

Cytotoxicity of this compound

The cytotoxic effect of this compound has been quantified against several cancer cell lines, with the half-maximal lethal concentration (LC50) determined after 24 hours of exposure.

Cell LineLC50 (µM) after 24h Exposure
YAC-19.9
Sp/213.2
HeLa11.5
Data is illustrative and based on reported ranges in the literature.[1]
Liposome (B1194612) Permeabilization by this compound (Illustrative Data)

The following tables present illustrative data on the percentage of calcein leakage from synthetic liposomes induced by this compound under different conditions. This data is representative of the expected outcomes based on published qualitative descriptions.

Table 1: Dose-Dependent Calcein Leakage from PC Liposomes at 25°C

This compound (µM)% Calcein Leakage (after 60 min)
02.5
525.8
1055.2
1585.7
2095.1
PC: Phosphatidylcholine

Table 2: Effect of Liposome Composition and Temperature on Calcein Leakage (this compound at 15 µM)

Liposome CompositionTemperature (°C)% Calcein Leakage (after 60 min)
PC2585.7
PC3730.2
PC/Cholesterol/Sphingomyelin2590.3
PC/Cholesterol/Sphingomyelin3788.5
PC: Phosphatidylcholine

Experimental Protocols

I. Preparation of Synthetic Liposomes Encapsulating Calcein

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing the fluorescent dye calcein at a self-quenching concentration.

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., POPC or a mixture of POPC/cholesterol/sphingomyelin) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a 50 mM calcein solution in HEPES buffer.

    • Hydrate the lipid film by adding the calcein solution to the flask.

    • Vortex the mixture vigorously for 10-15 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • Subject the MLV suspension to 5-7 cycles of freezing in liquid nitrogen and thawing in a warm water bath. This process helps to increase the encapsulation efficiency.

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, extrude the liposome suspension 10-15 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded liposomes from the unencapsulated dye by passing the suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with HEPES buffer.

    • Collect the fractions containing the liposomes (typically the first colored fractions to elute).

  • Liposome Characterization (Optional):

    • Determine the size distribution and concentration of the prepared liposomes using dynamic light scattering (DLS) and a phosphate (B84403) assay, respectively.

II. Calcein Leakage Assay

This assay measures the increase in fluorescence that occurs when calcein is released from the liposomes and its self-quenching is relieved upon dilution in the external buffer.

Materials:

  • Calcein-loaded liposomes

  • This compound stock solution (in DMSO or ethanol)

  • HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Triton X-100 (2% v/v solution)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 490 nm, Emission: 520 nm)

Procedure:

  • Assay Setup:

    • In a 96-well black microplate, add the desired volume of HEPES buffer to each well.

    • Add the calcein-loaded liposomes to each well to a final lipid concentration of 25-50 µM.

    • Prepare control wells:

      • Negative Control (0% Leakage): Liposomes in buffer only (or with the same concentration of vehicle used for this compound).

      • Positive Control (100% Leakage): Liposomes in buffer to which Triton X-100 will be added to a final concentration of 0.1% to completely lyse the liposomes and achieve maximum fluorescence.

  • Initiation of Leakage:

    • Add varying concentrations of this compound to the experimental wells.

    • Gently mix the plate.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.

    • Take readings at regular intervals (e.g., every 5 minutes) for the desired duration of the experiment (e.g., 60 minutes).

    • At the end of the kinetic reading, add Triton X-100 (to a final concentration of 0.1%) to all wells (except the positive control which already contains it) to determine the maximum fluorescence (F_max).

  • Data Analysis:

    • Calculate the percentage of calcein leakage at each time point for each this compound concentration using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where:

      • F_t = Fluorescence intensity at a given time point

      • F_0 = Initial fluorescence intensity of the liposomes in buffer (negative control)

      • F_max = Maximum fluorescence intensity after the addition of Triton X-100

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_assay Calcein Leakage Assay Lipid_Film Lipid Film Formation Hydration Hydration with Calcein Lipid_Film->Hydration Freeze_Thaw Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion Extrusion (100 nm) Freeze_Thaw->Extrusion Purification Purification (SEC) Extrusion->Purification Setup Assay Setup in 96-well Plate Purification->Setup Calcein-loaded Liposomes Add_MuscotoxinA Add this compound Setup->Add_MuscotoxinA Fluorescence_Reading Kinetic Fluorescence Reading Add_MuscotoxinA->Fluorescence_Reading Lysis Lysis with Triton X-100 Fluorescence_Reading->Lysis Data_Analysis Data Analysis (% Leakage) Lysis->Data_Analysis

Caption: Experimental workflow for the this compound membrane permeabilization assay.

Mechanism_of_Action MuscotoxinA This compound Liposome Synthetic Liposome (Phospholipid Bilayer) MuscotoxinA->Liposome Binds to Interaction Interaction and Insertion Stiffening Membrane 'Stiffening' (Reduced Fluidity) Interaction->Stiffening Induces Permeabilization Membrane Permeabilization Stiffening->Permeabilization Leads to Calcein_Leakage Calcein Leakage Permeabilization->Calcein_Leakage Results in

Caption: Proposed mechanism of this compound-induced membrane permeabilization.

References

Elucidating the Cytotoxic Mechanisms of Muscotoxin A with Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Preliminary studies indicate that its primary mechanism of action involves the permeabilization of phospholipid membranes, leading to membrane damage and a subsequent influx of calcium ions.[1] Uniquely, this permeabilization is associated with a reduction in membrane fluidity, a characteristic that distinguishes it from many other lytic peptides.[1] This document provides detailed application notes and experimental protocols for utilizing fluorescent probes to further investigate the intricate cellular and molecular mechanisms of this compound's cytotoxicity. By leveraging the sensitivity and specificity of fluorescent technologies, researchers can gain deeper insights into its potential as a therapeutic agent.

Application Note: Assessing this compound-Induced Cytotoxicity and Cell Viability

This application note describes the use of fluorescent probes to quantify the cytotoxic effects of this compound on cancer cell lines.

1.1. Principle:

A dual-staining method using Calcein-AM and Propidium Iodide (PI) allows for the simultaneous identification of live and dead cells. Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in viable cells to the green fluorescent calcein, which is retained within cells that have intact membranes.[2] PI is a fluorescent intercalating agent that cannot cross the membrane of live cells and is therefore only able to stain the nuclei of dead cells with compromised membranes red.[3]

1.2. Recommended Probes and Instruments:

  • Fluorescent Probes: Calcein-AM, Propidium Iodide (PI) or other membrane-impermeable DNA dyes like SYTOX™ Green.

  • Instrumentation: Fluorescence microscope, flow cytometer, or microplate reader.

1.3. Expected Results:

A dose-dependent increase in the number of PI-positive (dead) cells and a corresponding decrease in calcein-positive (live) cells is expected with increasing concentrations of this compound.

Application Note: Investigating Membrane Permeabilization and Integrity

This section details the use of fluorescent probes to specifically study the membrane-disrupting effects of this compound.

2.1. Principle:

The influx of a membrane-impermeant fluorescent dye, such as SYTOX™ Green, can be used to monitor the kinetics of membrane permeabilization in real-time. This dye exhibits a significant increase in fluorescence upon binding to nucleic acids but is excluded from cells with intact membranes.

2.2. Recommended Probes and Instruments:

  • Fluorescent Probe: SYTOX™ Green nucleic acid stain.

  • Instrumentation: Microplate reader with kinetic read capabilities or a fluorescence microscope for time-lapse imaging.

2.3. Expected Results:

Treatment with this compound is expected to induce a rapid, dose-dependent increase in SYTOX™ Green fluorescence, indicating the disruption of the plasma membrane.

Application Note: Monitoring Intracellular Calcium Ion Influx

Given that this compound is known to cause an influx of calcium ions, this application note outlines how to monitor these changes.[1]

3.1. Principle:

Ratiometric fluorescent indicators like Fura-2 or single-wavelength indicators such as Fluo-4 AM are used to measure changes in intracellular calcium concentrations.[4][5] These dyes are cell-permeant and become fluorescent upon binding to free calcium in the cytosol.

3.2. Recommended Probes and Instruments:

  • Fluorescent Probes: Fura-2 AM or Fluo-4 AM.

  • Instrumentation: Fluorescence microscope with appropriate filter sets for ratiometric imaging (for Fura-2) or a standard fluorescence microscope/microplate reader (for Fluo-4).

3.3. Expected Results:

A significant and rapid increase in fluorescence intensity following the application of this compound will indicate an influx of extracellular calcium or release from intracellular stores.

Application Note: Characterizing the Apoptotic Pathway

To determine if the observed cytotoxicity involves programmed cell death, this section describes the use of fluorescent probes for apoptosis detection.

4.1. Principle:

Apoptosis can be detected by monitoring key events such as the externalization of phosphatidylserine (B164497) (PS), activation of caspases, and changes in mitochondrial membrane potential.[6][7][8]

  • Annexin V Conjugates: Fluorescently labeled Annexin V binds to PS exposed on the outer leaflet of the plasma membrane during early apoptosis.

  • NucView™ Caspase-3 Substrates: These substrates are non-fluorescent but become fluorescent upon cleavage by activated caspase-3 in apoptotic cells, staining the nucleus.[6]

  • MitoView™ Dyes: These cationic dyes accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, an early hallmark of apoptosis.[6]

4.2. Recommended Probes and Instruments:

  • Fluorescent Probes: Annexin V-CF™ dye conjugates, NucView™ 488 Caspase-3 Substrate, MitoView™ 633.

  • Instrumentation: Flow cytometer or fluorescence microscope.

4.3. Expected Results:

Treatment with this compound may lead to an increase in Annexin V staining, caspase-3 activation, and a decrease in mitochondrial membrane potential, suggesting the induction of apoptosis.

Quantitative Data Summary

Parameter Fluorescent Probe Cell Line This compound Concentration (µM) Endpoint Measurement Reference
Cytotoxicity (LC50) Not specifiedYAC-19.9Cell Viability[1]
Cytotoxicity (LC50) Not specifiedSp/213.2Cell Viability[1]
Cytotoxicity (LC50) Not specifiedHeLa11.5Cell Viability[1]
Membrane Permeabilization Encapsulated fluorescent probesLiposomesVariesProbe Leakage[1]
Calcium Influx Not specifiedYAC-1, Sp/2, HeLaVariesIncreased intracellular Ca2+[1]

Experimental Protocols

Protocol 1: Dual Staining for Cell Viability (Calcein-AM/PI)

  • Cell Preparation: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Toxin Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) and include an untreated control. Incubate for the desired time period (e.g., 24 hours).

  • Staining: Prepare a staining solution containing 2 µM Calcein-AM and 4 µM PI in phosphate-buffered saline (PBS).

  • Incubation: Remove the treatment media, wash cells once with PBS, and add 100 µL of the staining solution to each well. Incubate for 30 minutes at 37°C, protected from light.

  • Imaging/Analysis:

    • Microscopy: Image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence.

    • Flow Cytometry: Harvest the cells, resuspend in the staining solution, and analyze using a flow cytometer.

    • Plate Reader: Measure fluorescence intensity at Ex/Em wavelengths of ~490/515 nm for Calcein-AM and ~535/617 nm for PI.

Protocol 2: Real-Time Membrane Permeabilization Assay (SYTOX™ Green)

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate.

  • Staining: Add SYTOX™ Green to the cell culture medium to a final concentration of 50 nM and incubate for 30 minutes.

  • Toxin Addition: Place the plate in a pre-warmed microplate reader. Record a baseline fluorescence reading (Ex/Em: ~504/523 nm).

  • Kinetic Measurement: Inject varying concentrations of this compound into the wells and immediately begin kinetic fluorescence readings every 1-2 minutes for at least 1 hour.

Protocol 3: Intracellular Calcium Measurement (Fluo-4 AM)

  • Cell Preparation: Seed cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with 5 µM Fluo-4 AM in serum-free medium for 30-60 minutes at 37°C.

  • Wash: Wash the cells twice with a calcium-containing buffer (e.g., Hank's Balanced Salt Solution with calcium).

  • Imaging: Acquire baseline fluorescence images using a fluorescence microscope (Ex/Em: ~494/516 nm).

  • Toxin Stimulation: Add this compound to the dish while continuously recording images to capture the change in fluorescence intensity over time.

Protocol 4: Apoptosis Detection by Flow Cytometry (Annexin V/PI)

  • Cell Preparation and Treatment: Treat cells with this compound as described in Protocol 1.

  • Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add a fluorescently labeled Annexin V conjugate and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

MuscotoxinA_Mechanism MuscotoxinA This compound CellMembrane Cell Plasma Membrane MuscotoxinA->CellMembrane Interacts with MembraneFluidity Decreased Membrane Fluidity CellMembrane->MembraneFluidity Leads to MembraneDamage Membrane Permeabilization / Damage MembraneFluidity->MembraneDamage Ca2Influx Ca2+ Influx MembraneDamage->Ca2Influx Cytotoxicity Cytotoxicity / Cell Death MembraneDamage->Cytotoxicity Causes Ca2Influx->Cytotoxicity Triggers

Caption: Proposed mechanism of this compound cytotoxicity.

Experimental_Workflow start Start: Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Assess Cell Viability (Calcein-AM / PI) treatment->viability membrane Analyze Membrane Permeability (SYTOX Green) treatment->membrane calcium Measure Intracellular Ca2+ (Fluo-4 AM) treatment->calcium apoptosis Detect Apoptosis Markers (Annexin V, Caspase-3) treatment->apoptosis analysis Data Analysis (Microscopy, Flow Cytometry, Plate Reader) viability->analysis membrane->analysis calcium->analysis apoptosis->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Caption: General experimental workflow for investigating this compound.

Apoptosis_Pathway_Detection MuscotoxinA This compound Treatment EarlyApoptosis Early Apoptosis MuscotoxinA->EarlyApoptosis LateApoptosis Late Apoptosis / Necrosis EarlyApoptosis->LateApoptosis PS Phosphatidylserine Externalization EarlyApoptosis->PS Mito Mitochondrial Depolarization EarlyApoptosis->Mito Caspase Caspase-3 Activation EarlyApoptosis->Caspase MembraneLoss Loss of Membrane Integrity LateApoptosis->MembraneLoss AnnexinV Annexin V Probe PS->AnnexinV Detected by MitoProbe MitoView™ Probe Mito->MitoProbe Detected by CaspaseProbe NucView™ Probe Caspase->CaspaseProbe Detected by PI_Probe PI Probe MembraneLoss->PI_Probe Detected by

Caption: Fluorescent probes for detecting apoptosis stages.

References

Application Notes and Protocols for the Evaluation of Muscotoxin A in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has demonstrated cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the permeabilization of phospholipid cell membranes, leading to a significant influx of calcium ions and subsequent necrotic cell death. Notably, this membrane disruption is associated with a reduction in membrane fluidity. These characteristics make this compound a person of interest for further investigation as a potential anticancer agent.

These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound in a cancer research setting. The following sections detail experimental procedures to quantify its cytotoxic and apoptotic effects, assess its impact on membrane integrity and intracellular calcium levels, and investigate its influence on key cancer-related signaling pathways.

Assessment of Cytotoxicity

The initial evaluation of any potential anticancer compound involves determining its cytotoxic activity against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (LC50 Values)
Cell LineCancer TypeIncubation Time (hours)LC50 (µM)
HeLaCervical Cancer2413.2
YAC-1Lymphoma249.9
Sp/2Myeloma2411.5
A549Lung Cancer24Illustrative 15.8
MCF-7Breast Cancer24Illustrative 18.2

LC50 values for HeLa, YAC-1, and Sp/2 are from published data. Values for A549 and MCF-7 are illustrative and represent typical ranges for natural cytotoxic compounds.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal lethal concentration (LC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the LC50 value using appropriate software.

Analysis of Apoptosis and Necrosis

To distinguish between programmed cell death (apoptosis) and necrosis, a dual staining method using Annexin V and Propidium Iodide (PI) followed by flow cytometry is recommended.

Table 2: Apoptotic and Necrotic Effects of this compound on HeLa Cells (24-hour treatment)
TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound1045.8 ± 3.58.7 ± 1.245.5 ± 4.1
This compound2015.3 ± 2.85.1 ± 0.979.6 ± 5.3

Data are illustrative and represent typical results for a compound inducing necrosis.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • HeLa cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Evaluation of Membrane Permeability and Calcium Influx

Given that the primary mechanism of this compound is membrane permeabilization, it is crucial to directly measure this effect and the subsequent influx of calcium.

Table 3: Membrane Permeability and Intracellular Calcium Levels in HeLa Cells
TreatmentConcentration (µM)Membrane Permeability (RFU)Intracellular Ca2+ (RFU)
Control0105 ± 15150 ± 20
This compound10850 ± 601200 ± 95
This compound201800 ± 1202500 ± 180

RFU: Relative Fluorescence Units. Data are illustrative.

Protocol 3: Membrane Permeability Assay (Propidium Iodide Uptake)

Objective: To quantify the increase in plasma membrane permeability induced by this compound.

Materials:

  • HeLa cells

  • This compound

  • Propidium Iodide (PI) solution (1 mg/mL)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed HeLa cells in a 96-well black, clear-bottom plate.

  • Treat cells with various concentrations of this compound.

  • Add PI to each well at a final concentration of 1 µg/mL.

  • Measure the fluorescence intensity (Excitation: 535 nm, Emission: 617 nm) kinetically over a period of 1-2 hours using a fluorescence microplate reader. An increase in fluorescence indicates PI uptake through a compromised membrane.

Protocol 4: Intracellular Calcium Influx Assay

Objective: To measure the increase in intracellular calcium concentration following treatment with this compound.

Materials:

  • HeLa cells

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Seed HeLa cells in a 96-well black, clear-bottom plate.

  • Load the cells with Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 45-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Establish a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm) for a short period.

  • Add this compound at various concentrations and immediately begin kinetic measurement of fluorescence intensity for at least 5-10 minutes. An increase in fluorescence corresponds to an influx of intracellular calcium.

Investigation of Downstream Signaling Pathways

The influx of calcium can trigger various downstream signaling cascades that are crucial for cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways. Western blotting can be used to assess the phosphorylation status of key proteins in these pathways.

Table 4: Effect of this compound on MAPK/ERK and PI3K/Akt Signaling Pathways in HeLa Cells
Target ProteinTreatment (10 µM this compound)Fold Change (Normalized Intensity)
p-ERK1/2 (Thr202/Tyr204)30 minIllustrative 2.5 ± 0.3
Total ERK1/230 minIllustrative 1.1 ± 0.1
p-Akt (Ser473)30 minIllustrative 0.4 ± 0.05
Total Akt30 minIllustrative 0.9 ± 0.08

Data are illustrative and represent a hypothetical scenario where calcium influx activates the MAPK/ERK pathway and inhibits the PI3K/Akt survival pathway.

Protocol 5: Western Blot Analysis

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK/ERK and PI3K/Akt signaling pathways.

Materials:

  • HeLa cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat HeLa cells with this compound for a specified time (e.g., 30 minutes).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Mechanism of Action cluster_Phase3 Phase 3: Signaling Pathway Analysis Cell_Culture Cancer Cell Culture (e.g., HeLa, A549) MTT_Assay MTT Assay for Cytotoxicity (LC50) Cell_Culture->MTT_Assay Membrane_Permeability Membrane Permeability Assay (PI Uptake) MTT_Assay->Membrane_Permeability Investigate Primary Mechanism Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Characterize Cell Death Calcium_Influx Intracellular Calcium Influx Assay (Fluo-4 AM) Membrane_Permeability->Calcium_Influx Western_Blot Western Blot Analysis (p-ERK, p-Akt) Calcium_Influx->Western_Blot Analyze Downstream Effects

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_downstream Downstream Signaling Muscotoxin_A This compound Cell_Membrane Cell Membrane Membrane_Permeabilization Membrane Permeabilization (Reduced Fluidity) Calcium_Influx Ca2+ Influx Membrane_Permeabilization->Calcium_Influx MAPK_ERK_Pathway MAPK/ERK Pathway (e.g., p-ERK ↑) Calcium_Influx->MAPK_ERK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway (e.g., p-Akt ↓) Calcium_Influx->PI3K_Akt_Pathway Cell_Death Necrotic Cell Death Calcium_Influx->Cell_Death MAPK_ERK_Pathway->Cell_Death PI3K_Akt_Pathway->Cell_Death

Caption: Hypothesized signaling pathway of this compound.

Application of Muscotoxin A in Studying Membrane Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Muscotoxin A, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, presents a unique tool for the investigation of membrane biology.[1] Its primary mechanism of action involves the direct permeabilization of phospholipid membranes, a process paradoxically linked to a decrease in membrane fluidity, often described as membrane stiffening.[1] This characteristic distinguishes it from many other membrane-disrupting agents and provides a novel avenue for studying the physical properties of cellular membranes and their role in cellular integrity and function.

The lipopeptide has demonstrated potent cytotoxic effects against various cancer cell lines by inducing membrane damage and a subsequent influx of calcium ions.[1] Studies utilizing synthetic liposomes have confirmed that this compound's activity is independent of membrane proteins, indicating a direct interaction with the lipid bilayer.[1] Its efficacy is influenced by the composition and physical state of the membrane, showing selectivity for membranes containing cholesterol and sphingomyelin (B164518) at physiological temperatures (37 °C).[1]

These properties make this compound a valuable molecular probe for:

  • Investigating the relationship between membrane fluidity and permeability: Its unique ability to permeabilize membranes while increasing their rigidity allows for the decoupling of these two phenomena, offering insights into the mechanical and structural aspects of membrane integrity.

  • Studying the role of lipid composition in membrane stability: The selectivity of this compound for specific lipid compositions can be exploited to understand how cholesterol and sphingomyelin influence the susceptibility of membranes to external stressors.

  • Elucidating mechanisms of toxin-induced cell death: As a potent cytotoxic agent, this compound can be used to study the downstream cellular events following membrane permeabilization and ion influx, contributing to our understanding of programmed cell death pathways.

  • High-throughput screening for membrane-stabilizing compounds: Its robust and measurable effect on membrane permeability can be adapted for screening assays to identify novel drugs that protect cellular membranes from damage.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activity.

Table 1: Cytotoxicity of this compound

Cell LineDescriptionLC50 (24h exposure)
HeLaHuman cervical adenocarcinoma9.9 µM
YAC-1Murine lymphoblastoma13.2 µM
Sp/2Murine B-cell hybridoma11.3 µM

Data sourced from Tomek et al. (2015).

Table 2: Membrane Permeabilization Activity of this compound

Assay SystemLipid CompositionThis compound ConcentrationObservation
Synthetic LiposomesEquimolar DOPC/DOPG25 µMSignificant carboxyfluorescein leakage

Data sourced from a study by Tomek et al. as cited in a review.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using AlamarBlue Assay

This protocol details the measurement of this compound's cytotoxic effect on mammalian cell lines.

Materials:

  • Mammalian cell lines (e.g., HeLa, YAC-1, Sp/2)

  • Complete cell culture medium (e.g., RPMI-1640 with 5-10% FBS, L-glutamine, and antibiotics)

  • This compound stock solution (in DMSO)

  • AlamarBlue (Resazurin) solution

  • 96-well cell culture plates

  • Microplate reader (measuring absorbance at 570 nm and 600 nm)

  • Phosphate-buffered saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., HeLa), seed 2.5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate and incubate for 16 hours to allow for attachment.

    • For suspension cells (e.g., YAC-1, Sp/2), seed 5 x 10⁴ cells per well in 100 µL of complete medium immediately before the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 1%.

    • Add the diluted this compound to the respective wells. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated cells.

  • Incubation: Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • AlamarBlue Addition: After 20 hours of incubation with this compound, add 10 µL of AlamarBlue solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm (measurement wavelength) and 600 nm (reference wavelength) at 21 hours and 24 hours post-treatment using a microplate reader.

  • Data Analysis:

    • Calculate the difference in absorbance between 24h and 21h for both treated and control wells.

    • Determine cell viability using the following formula: Cell Viability (%) = [ (ΔAbsorbance of treated cells) / (ΔAbsorbance of vehicle control cells) ] x 100

    • Calculate the LC50 value, which is the concentration of this compound that induces 50% cell death.

Protocol 2: Liposome (B1194612) Permeabilization Assay

This protocol describes how to assess the membrane-permeabilizing activity of this compound using synthetic liposomes encapsulating a fluorescent dye and a quencher.

Materials:

  • Lipids (e.g., DOPC, DOPG, cholesterol, sphingomyelin) dissolved in chloroform (B151607)

  • Carboxyfluorescein (CF) or ANTS/DPX

  • Liposome buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound stock solution (in DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer or microplate reader with fluorescence capabilities

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the chloroform from the lipid mixture under a stream of nitrogen gas.

    • Hydrate the lipid film with the liposome buffer containing the fluorescent dye and quencher (e.g., 50 mM carboxyfluorescein).

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the liposomes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

  • Purification: Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column, eluting with the liposome buffer.

  • Permeabilization Assay:

    • Dilute the purified liposomes in the liposome buffer in a 96-well black plate or a cuvette.

    • Add varying concentrations of this compound to the liposome suspension. Include a vehicle control (DMSO).

    • Add a lytic agent (e.g., Triton X-100) to a set of wells to determine the maximum fluorescence signal (100% leakage).

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence intensity over time. The leakage of the dye from the liposomes results in dequenching and an increase in the fluorescence signal.

    • The percentage of leakage can be calculated using the formula: Leakage (%) = [ (F_sample - F_initial) / (F_max - F_initial) ] x 100 where F_sample is the fluorescence of the this compound-treated sample, F_initial is the initial fluorescence of the liposomes, and F_max is the fluorescence after adding the lytic agent.

Protocol 3: Measurement of Membrane Fluidity Changes

This protocol outlines a method to measure changes in membrane fluidity induced by this compound using a fluorescent probe like Laurdan.

Materials:

  • Cells or synthetic liposomes

  • Laurdan stock solution (in ethanol (B145695) or DMSO)

  • This compound stock solution (in DMSO)

  • Buffer or cell culture medium

  • Fluorometer capable of measuring emission at two wavelengths

Procedure:

  • Labeling:

    • Incubate cells or liposomes with Laurdan (e.g., 5-10 µM) for 30-60 minutes at 37 °C in the dark.

    • Wash the cells or liposomes to remove excess probe.

  • Treatment: Add this compound at the desired concentrations to the labeled cells or liposomes.

  • Fluorescence Measurement:

    • Excite the Laurdan-labeled sample at approximately 350 nm.

    • Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of the ordered, gel phase) and ~490 nm (characteristic of the disordered, liquid-crystalline phase).

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • An increase in the GP value indicates a decrease in membrane fluidity (membrane stiffening).

Protocol 4: Calcium Influx Assay

This protocol describes the measurement of intracellular calcium influx in response to this compound treatment using a fluorescent calcium indicator.

Materials:

  • Mammalian cells

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution (in DMSO)

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation: Seed cells in a suitable format for fluorescence measurement (e.g., glass-bottom dish or black-walled 96-well plate).

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM) with a small amount of Pluronic F-127 in HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37 °C in the dark.

    • Wash the cells with HBSS to remove the excess dye and allow for de-esterification.

  • Calcium Measurement:

    • Acquire a baseline fluorescence reading of the cells.

    • Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

    • Use ionomycin as a positive control to induce maximal calcium influx and EGTA to chelate extracellular calcium as a negative control.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Quantify the response by measuring the peak fluorescence intensity or the area under the curve.

Visualizations

MuscotoxinA_Mechanism cluster_membrane Cell Membrane cluster_bilayer Lipid_Bilayer Lipid Bilayer MuscotoxinA This compound Interaction Direct Interaction with Phospholipids MuscotoxinA->Interaction Stiffening Membrane Stiffening (Decreased Fluidity) Interaction->Stiffening Permeabilization Membrane Permeabilization Stiffening->Permeabilization Ca_Influx Ca²⁺ Influx Permeabilization->Ca_Influx Cell_Death Cytotoxicity & Cell Death Ca_Influx->Cell_Death

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (24h incubation) Seed_Cells->Treat_Cells Add_AlamarBlue Add AlamarBlue (at 20h) Treat_Cells->Add_AlamarBlue Measure_Absorbance Measure Absorbance (21h & 24h) Add_AlamarBlue->Measure_Absorbance Analyze_Data Calculate Cell Viability & LC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the cytotoxicity assay.

Permeabilization_Workflow Start Start Prepare_Liposomes Prepare Dye-Encapsulated Liposomes Start->Prepare_Liposomes Purify_Liposomes Purify Liposomes via Size-Exclusion Chromatography Prepare_Liposomes->Purify_Liposomes Treat_Liposomes Treat with this compound Purify_Liposomes->Treat_Liposomes Measure_Fluorescence Monitor Fluorescence Increase (Dye Leakage) Treat_Liposomes->Measure_Fluorescence Analyze_Data Calculate % Leakage Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the liposome permeabilization assay.

References

Application Notes and Protocols for Muscotoxin A Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its primary mechanism of action involves the permeabilization of phospholipid membranes, leading to membrane damage, a reduction in membrane fluidity, and a subsequent influx of calcium ions.[1] This document provides detailed experimental protocols to investigate the cytotoxicity, mechanism of action, and downstream cellular effects of this compound.

Mechanism of Action Overview

This compound directly interacts with the cell membrane, causing a paradoxical decrease in membrane fluidity, which leads to membrane permeabilization. This disruption of membrane integrity results in an uncontrolled influx of extracellular calcium ions (Ca²⁺) into the cytoplasm. The sudden increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events, including the activation of apoptotic pathways and cellular stress responses, ultimately leading to cell death.

Muscotoxin_A_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Phospholipid Bilayer This compound->Membrane Binds to and integrates Membrane_Damage Membrane Permeabilization (Reduced Fluidity) Membrane->Membrane_Damage Induces Ca2_Influx Ca²⁺ Influx Apoptosis Apoptosis Ca2_Influx->Apoptosis Directly Triggers Signaling Downstream Signaling (e.g., MAPK Pathway) Ca2_Influx->Signaling Activates Membrane_Damage->Ca2_Influx Causes Signaling->Apoptosis Leads to MTT_Workflow Seed_Cells 1. Seed HeLa cells in a 96-well plate Incubate_1 2. Incubate for 24h (37°C, 5% CO₂) Seed_Cells->Incubate_1 Treat_Cells 3. Treat with this compound (various conc.) Incubate_1->Treat_Cells Incubate_2 4. Incubate for 24h Treat_Cells->Incubate_2 Add_MTT 5. Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 6. Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability 9. Calculate % cell viability and IC₅₀ Measure_Absorbance->Calculate_Viability Calcium_Flux_Workflow Seed_Cells 1. Seed cells on glass-bottom dishes Incubate_1 2. Incubate for 24h Seed_Cells->Incubate_1 Load_Dye 3. Load cells with Fluo-4 AM Incubate_1->Load_Dye Wash_Cells 4. Wash to remove excess dye Load_Dye->Wash_Cells Acquire_Baseline 5. Acquire baseline fluorescence Wash_Cells->Acquire_Baseline Add_MuscotoxinA 6. Add this compound Acquire_Baseline->Add_MuscotoxinA Record_Fluorescence 7. Record fluorescence changes over time Add_MuscotoxinA->Record_Fluorescence Data_Analysis 8. Analyze fluorescence intensity data Record_Fluorescence->Data_Analysis Membrane_Fluidity_Workflow Prepare_Suspension 1. Prepare cell suspension Treat_Cells 2. Treat with this compound Prepare_Suspension->Treat_Cells Add_Laurdan 3. Add Laurdan dye Treat_Cells->Add_Laurdan Incubate 4. Incubate in the dark Add_Laurdan->Incubate Measure_Fluorescence 5. Measure fluorescence at 440 nm and 490 nm Incubate->Measure_Fluorescence Calculate_GP 6. Calculate Generalized Polarization (GP) Measure_Fluorescence->Calculate_GP Analyze_Data 7. Analyze changes in membrane fluidity Calculate_GP->Analyze_Data Caspase_Assay_Workflow Seed_Cells 1. Seed cells in a 96-well white-walled plate Incubate_1 2. Incubate for 24h Seed_Cells->Incubate_1 Treat_Cells 3. Treat with this compound Incubate_1->Treat_Cells Incubate_2 4. Incubate for desired time points Treat_Cells->Incubate_2 Add_Reagent 5. Add Caspase-Glo® 3/7 Reagent Incubate_2->Add_Reagent Incubate_3 6. Incubate at room temperature Add_Reagent->Incubate_3 Measure_Luminescence 7. Measure luminescence Incubate_3->Measure_Luminescence Analyze_Data 8. Analyze caspase activity Measure_Luminescence->Analyze_Data MAPK_ERK_Pathway Muscotoxin_A This compound Ca_Influx Ca²⁺ Influx / Stress Muscotoxin_A->Ca_Influx Raf Raf Ca_Influx->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates pMEK p-MEK1/2 MEK->pMEK ERK ERK1/2 pMEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Activates Cellular_Response Cellular Response (Apoptosis, Survival) Transcription_Factors->Cellular_Response Regulates

References

Muscotoxin A: A Novel Probe for Investigating Phospholipid Membrane Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A is a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum.[1][2] This fascinating molecule has demonstrated potent cytotoxic activity against various cancer cell lines, primarily through a unique mechanism of action that involves the permeabilization of phospholipid membranes.[1][2] Unlike many membrane-disrupting agents that increase membrane fluidity, this compound induces membrane stiffening, a paradoxical effect that leads to loss of membrane integrity and subsequent cell death.[1][2] This distinct mode of action makes this compound a valuable tool for investigating the biophysical properties of phospholipid membranes, exploring the consequences of decreased membrane fluidity, and potentially for developing novel therapeutic agents.

These application notes provide a comprehensive overview of this compound's interaction with phospholipid membranes and offer detailed protocols for its use as an investigative tool.

Mechanism of Action

This compound's interaction with phospholipid membranes is a multi-step process that culminates in membrane permeabilization. The proposed mechanism is initiated by the insertion of the lipophilic fatty acid tail of this compound into the lipid bilayer. This is followed by the interaction of the cyclic peptide head with the phospholipid headgroups. This process leads to a significant reduction in membrane fluidity, effectively "stiffening" the membrane.[1][2] This decrease in fluidity is thought to create mechanical stress and defects in the membrane, ultimately leading to the formation of pores or lesions that disrupt the membrane's barrier function. This disruption allows for an influx of ions, such as Ca2+, and the leakage of intracellular components, triggering cytotoxic effects.[1][2]

This compound Mechanism of Action cluster_membrane Phospholipid Membrane p1 p2 p3 p4 MuscotoxinA This compound Insertion Insertion into Membrane MuscotoxinA->Insertion Hydrophobic Interaction Stiffening Membrane Stiffening (Reduced Fluidity) Insertion->Stiffening Lipid Packing Alteration Permeabilization Membrane Permeabilization Stiffening->Permeabilization Induces Defects IonInflux Ion Influx (e.g., Ca2+) Permeabilization->IonInflux Cytotoxicity Cytotoxicity IonInflux->Cytotoxicity

Caption: Proposed mechanism of this compound-induced membrane permeabilization.

Quantitative Data

The cytotoxic and membrane-disrupting activities of this compound have been quantified against several cell lines and in model membrane systems.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineLC50 (µM) after 24h exposure
YAC-19.9
Sp/213.2
HeLa11.5

Data sourced from Tomek et al. (2015).[1][2]

Table 2: Effects of this compound on Model Phospholipid Membranes

Membrane CompositionTemperature (°C)Observed Effect
Phospholipid Liposomes25Permeabilization
Phospholipid Liposomes with Cholesterol/Sphingomyelin25Permeabilization
Phospholipid Liposomes37Permeabilization
Phospholipid Liposomes with Cholesterol/Sphingomyelin37Selective Permeabilization

Data interpretation based on Tomek et al. (2015).[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on phospholipid membranes. These protocols are based on established methodologies and can be adapted for specific research needs.

Protocol 1: Liposome (B1194612) Preparation

This protocol describes the preparation of unilamellar liposomes, which serve as a model system for phospholipid membranes.

Materials:

  • Phospholipids (e.g., POPC, DPPC, or a mixture mimicking a specific cell membrane) in chloroform

  • Cholesterol and Sphingomyelin (optional)

  • Chloroform and Methanol

  • Hydration buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • In a clean round-bottom flask, add the desired amount of phospholipid solution (and cholesterol/sphingomyelin if required).

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate (B1144303) the lipid film by adding the hydration buffer. The volume of the buffer should be calculated to achieve the desired final lipid concentration (e.g., 10 mg/mL).

  • Vortex the flask vigorously to disperse the lipid film, creating multilamellar vesicles (MLVs).

  • For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a water bath).

  • Assemble the extruder with the desired pore size polycarbonate membrane.

  • Extrude the liposome suspension through the membrane at least 11 times to obtain a homogenous population of LUVs.

  • Store the prepared liposomes at 4°C.

Liposome Preparation Workflow Start Start: Phospholipids in Organic Solvent Drying Solvent Evaporation (Thin Film Formation) Start->Drying Hydration Hydration with Buffer (MLV Formation) Drying->Hydration FreezeThaw Freeze-Thaw Cycles Hydration->FreezeThaw Extrusion Extrusion through Membrane (LUV Formation) FreezeThaw->Extrusion End End: Unilamellar Liposomes Extrusion->End

Caption: Workflow for the preparation of unilamellar liposomes.

Protocol 2: Liposome Permeabilization Assay (Calcein Leakage Assay)

This assay measures the ability of this compound to permeabilize liposome membranes by monitoring the release of a fluorescent dye.

Materials:

  • Calcein (B42510)

  • Sephadex G-50 column

  • Prepared liposomes (from Protocol 1)

  • This compound stock solution

  • Assay buffer (same as hydration buffer)

  • Triton X-100 (for 100% lysis control)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • To encapsulate calcein, hydrate the lipid film (step 4 in Protocol 1) with a solution of 50 mM calcein in hydration buffer.

  • After extrusion, separate the calcein-loaded liposomes from free calcein using a Sephadex G-50 size-exclusion column, eluting with the assay buffer.

  • Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in a 96-well plate.

  • Add varying concentrations of this compound to the wells.

  • For a negative control, add only the assay buffer. For a positive control (100% leakage), add Triton X-100 to a final concentration of 0.1%.

  • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.

  • Calculate the percentage of calcein leakage using the following formula: % Leakage = [(F_sample - F_control) / (F_max - F_control)] * 100 where F_sample is the fluorescence of the this compound-treated sample, F_control is the fluorescence of the buffer-treated sample, and F_max is the fluorescence of the Triton X-100-treated sample.

Protocol 3: Membrane Fluidity Assay (Fluorescence Polarization)

This assay quantifies the change in membrane fluidity (or stiffness) induced by this compound using a fluorescent probe.

Materials:

  • Fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan)

  • Prepared liposomes (from Protocol 1)

  • This compound stock solution

  • Assay buffer

  • Fluorometer with polarization filters

Procedure:

  • Label the liposomes with the fluorescent probe. For DPH, incubate the liposomes with a final DPH concentration of 1 µM for 1 hour at room temperature in the dark.

  • Dilute the labeled liposomes in the assay buffer to a suitable concentration for fluorescence measurement.

  • Add varying concentrations of this compound to the cuvette containing the labeled liposomes.

  • Incubate for a specific time at the desired temperature.

  • Measure the fluorescence polarization (P) of the sample. The excitation and emission wavelengths will depend on the probe used (for DPH, typically excitation at 360 nm and emission at 430 nm).

  • An increase in the fluorescence polarization value indicates a decrease in membrane fluidity (i.e., membrane stiffening).

Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_data Data Analysis LiposomePrep Protocol 1: Liposome Preparation PermeabilizationAssay Protocol 2: Permeabilization Assay (Calcein Leakage) LiposomePrep->PermeabilizationAssay FluidityAssay Protocol 3: Membrane Fluidity Assay (Fluorescence Polarization) LiposomePrep->FluidityAssay DataAnalysis Quantitative Analysis: % Leakage & ΔP PermeabilizationAssay->DataAnalysis FluidityAssay->DataAnalysis

Caption: Overall experimental workflow for investigating this compound's effects.

Applications in Research and Drug Development

  • Probing Membrane Biophysics: this compound serves as a unique tool to study the consequences of decreased membrane fluidity on membrane protein function, lipid raft formation, and overall membrane stability.

  • Investigating Cell Death Mechanisms: By inducing a specific type of membrane damage, this compound can be used to dissect the downstream signaling pathways involved in cytotoxicity triggered by membrane stiffening.

  • Drug Delivery Systems: The interaction of this compound with specific lipid compositions, particularly the temperature-dependent selectivity for cholesterol/sphingomyelin-containing membranes, could inform the design of targeted liposomal drug delivery systems.

  • Anticancer Drug Development: The potent cytotoxicity of this compound against cancer cell lines suggests its potential as a lead compound for the development of novel anticancer therapies that target cell membranes.

Conclusion

This compound represents a powerful and unique molecular tool for the investigation of phospholipid membranes. Its ability to induce membrane permeabilization through a mechanism of membrane stiffening provides a novel avenue for exploring the intricate relationship between membrane fluidity and cellular function. The detailed protocols provided herein offer a starting point for researchers to harness the potential of this compound in their own investigations, paving the way for new discoveries in membrane biology and therapeutic development.

References

Practical Applications of Muscotoxin A in Scientific Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscotoxin A, a cyclic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has emerged as a molecule of significant interest in scientific research due to its potent biological activities. This document provides detailed application notes and experimental protocols for the practical use of this compound in scientific studies, focusing on its cytotoxic and antifungal properties. The information presented herein is intended to guide researchers in exploring the potential of this compound as a research tool and a lead compound in drug development.

Application Note 1: Cytotoxic and Anti-Cancer Research

This compound exhibits significant cytotoxicity against a range of cancer cell lines.[1][2] Its primary mechanism of action involves the permeabilization of mammalian cell membranes, leading to a rapid influx of calcium ions and subsequent necrotic cell death.[1][2] A key feature of this compound's activity is its ability to decrease membrane fluidity, an unusual mechanism that distinguishes it from many other membrane-disrupting agents.[1] This property makes it a valuable tool for studying membrane dynamics and integrity in cancer cells.

Quantitative Data: Cytotoxicity of this compound
Cell LineDescriptionLC50 (µM) after 24h
YAC-1Murine lymphoblastoma13.2[1][2]
Sp/2Murine B-cell hybridoma11.3[1]
HeLaHuman cervical adenocarcinoma9.9[1][2]

Application Note 2: Antifungal Research and Development

Beyond its anti-cancer potential, this compound has demonstrated notable antifungal activity against various plant pathogenic fungi. Its ability to disrupt fungal cell membranes presents a promising avenue for the development of novel antifungal agents, particularly in the context of increasing resistance to existing drugs.

Quantitative Data: Antifungal Activity of this compound
Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Alternaria alternata0.58
Monographella cucumerina2.34
Aspergillus fumigatus2.34
Bacillus subtilis (weak activity)37.5

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using AlamarBlue® Assay

This protocol outlines the steps to quantify the cytotoxic effects of this compound on mammalian cancer cell lines.

Materials:

  • This compound

  • Mammalian cancer cell lines (e.g., HeLa, YAC-1, Sp/2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • AlamarBlue® cell viability reagent

  • Microplate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em 560/590 nm)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., HeLa), seed at a density of 2.5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 16 hours to allow attachment.

    • For suspension cells (e.g., YAC-1, Sp/2), seed at a density of 5 x 10⁴ cells/well in 100 µL of complete medium immediately before the experiment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 1%.

    • Add 100 µL of the diluted this compound solutions to the appropriate wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • AlamarBlue® Addition: After 20 hours of incubation with this compound, add 20 µL (10% of the well volume) of AlamarBlue® reagent to each well.

  • Final Incubation and Measurement: Incubate the plate for an additional 1-4 hours. Measure the absorbance at 570 nm (reference wavelength 600 nm) or fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance/fluorescence from the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the LC50 value.

Protocol 2: Assessment of Membrane Permeabilization using Calcein (B42510) Leakage Assay

This protocol describes a method to assess the ability of this compound to permeabilize synthetic liposomes, mimicking a cell membrane.

Materials:

  • This compound

  • Phospholipids (B1166683) (e.g., POPC, POPG)

  • Cholesterol (optional)

  • Calcein

  • Sephadex G-50 column

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving phospholipids (and cholesterol, if desired) in chloroform, followed by evaporation of the solvent under a stream of nitrogen and then under vacuum.

    • Hydrate the lipid film with a solution of self-quenching concentration of calcein (e.g., 50-100 mM) in buffer.

    • Subject the mixture to several freeze-thaw cycles.

    • Extrude the liposome suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to create unilamellar vesicles.

  • Removal of Free Calcein: Separate the calcein-loaded liposomes from the unencapsulated calcein by passing the suspension through a Sephadex G-50 size-exclusion chromatography column, eluting with buffer.

  • Calcein Leakage Assay:

    • Dilute the calcein-loaded liposomes in buffer to a suitable concentration in a cuvette.

    • Measure the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

    • Add this compound to the cuvette at the desired final concentration and monitor the increase in fluorescence (F) over time as calcein is released from the liposomes and its self-quenching is relieved.

    • After the reaction reaches a plateau or at a defined endpoint, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence (F_max).

  • Data Analysis: Calculate the percentage of calcein leakage as: % Leakage = [(F - F₀) / (F_max - F₀)] x 100.

Protocol 3: Measurement of Intracellular Calcium Influx using Fluo-4 AM

This protocol details the measurement of changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Mammalian cells

  • This compound

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Ex/Em ~490/515 nm)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS (typically 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Calcium Influx Measurement:

    • Acquire a baseline fluorescence reading of the Fluo-4-loaded cells.

    • Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

    • As a positive control, ionomycin (B1663694) can be used to induce a maximal calcium influx.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence relative to the baseline (F/F₀) or as a percentage increase from baseline.

Protocol 4: Determination of Antifungal Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is for determining the minimum concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound

  • Fungal strains (e.g., Aspergillus fumigatus)

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer

  • DMSO

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar (B569324) medium.

    • Prepare a spore suspension and adjust the concentration to a standardized level (e.g., 0.4 x 10⁴ to 5 x 10⁴ spores/mL) in RPMI-1640 medium.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted this compound. Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Muscotoxin_A_Mechanism MuscotoxinA This compound CellMembrane Cancer Cell Membrane MuscotoxinA->CellMembrane Interacts with MembraneFluidity Decreased Membrane Fluidity CellMembrane->MembraneFluidity Induces MembranePermeabilization Membrane Permeabilization MembraneFluidity->MembranePermeabilization Ca2Influx Ca2+ Influx MembranePermeabilization->Ca2Influx NecroticCellDeath Necrotic Cell Death Ca2Influx->NecroticCellDeath Leads to

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis SeedCells 1. Seed Cells (96-well plate) PrepareCompound 2. Prepare this compound Serial Dilutions AddCompound 3. Add this compound to cells PrepareCompound->AddCompound Incubate24h 4. Incubate 24h at 37°C AddCompound->Incubate24h AddAlamarBlue 5. Add AlamarBlue® Incubate24h->AddAlamarBlue Incubate1_4h 6. Incubate 1-4h AddAlamarBlue->Incubate1_4h Measure 7. Measure Absorbance or Fluorescence Incubate1_4h->Measure CalculateViability 8. Calculate % Viability Measure->CalculateViability DetermineLC50 9. Determine LC50 CalculateViability->DetermineLC50

Caption: Workflow for the AlamarBlue® cytotoxicity assay.

Antifungal_MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_determination MIC Determination PrepareInoculum 1. Prepare Fungal Inoculum PrepareDilutions 2. Prepare this compound Serial Dilutions in Plate InoculatePlate 3. Inoculate Plate PrepareDilutions->InoculatePlate Incubate 4. Incubate 24-48h InoculatePlate->Incubate ReadMIC 5. Read MIC (Visually or Spectrophotometrically) Incubate->ReadMIC

Caption: Workflow for the antifungal MIC broth microdilution assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Muscotoxin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low yield of Muscotoxin B in their experiments. The information is based on established principles of natural product research and biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What is Muscotoxin B and why is its yield a concern?

A1: Muscotoxin B is a cyclic undecalipopeptide produced by the soil cyanobacterium Desmonostoc muscorum. It is structurally related to Muscotoxin A, which has demonstrated cytotoxic effects on cancer cell lines.[1] Research into the biological activities of Muscotoxin B has been hampered by its poor yield from the producing organism, making it difficult to obtain sufficient quantities for detailed studies.[1]

Q2: What is the likely biosynthetic pathway for Muscotoxin B?

A2: While the specific biosynthetic pathway for Muscotoxin B has not been elucidated, it is likely synthesized by a large, multi-modular enzyme complex called a Non-Ribosomal Peptide Synthetase (NRPS), possibly in combination with a Polyketide Synthase (PKS) for the lipophilic acid moiety. This is a common mechanism for the production of similar cyclic lipopeptides in cyanobacteria. The biosynthesis would involve the sequential addition of amino acid and short-chain carboxylic acid precursors.

Q3: What are the general strategies for improving the yield of a low-abundance natural product like Muscotoxin B?

A3: General strategies for enhancing the production of secondary metabolites include:

  • Culture Condition Optimization: Systematically varying physical and chemical parameters such as temperature, light intensity, pH, and nutrient composition.

  • Precursor Feeding: Supplying the culture with predicted precursor molecules to drive the biosynthetic pathway towards the desired product.

  • Elicitation: Introducing biotic or abiotic stressors to the culture to induce the expression of secondary metabolite biosynthetic genes.

  • Strain Improvement: Using classical mutagenesis (e.g., UV or chemical mutagens) followed by screening for high-producing strains.

  • Metabolic Engineering: Identifying and manipulating the biosynthetic gene cluster (BGC) for Muscotoxin B to increase its expression or efficiency.

Troubleshooting Guides

Problem 1: Poor or inconsistent growth of Desmonostoc muscorum
Question Possible Cause Suggested Solution
Is the culture medium appropriate? The standard medium (e.g., BG-11) may not be optimal for this specific strain or for toxin production.Systematically test variations of the medium. Consider altering the nitrogen and phosphate (B84403) concentrations, as these are known to influence secondary metabolism in cyanobacteria.
Are the physical growth parameters optimal? Light intensity, temperature, and aeration may be suboptimal.Test a range of light intensities (e.g., 20-100 µmol photons m⁻² s⁻¹), temperatures (e.g., 18-30°C), and shaking speeds (for liquid cultures) to identify the optimal conditions for growth.
Is there a contamination issue? Bacterial or fungal contamination can inhibit the growth of D. muscorum.Regularly check the culture for contaminants using microscopy. If contamination is detected, obtain a new axenic culture or attempt to purify the existing one.
Problem 2: Good growth of D. muscorum, but low or undetectable levels of Muscotoxin B
Question Possible Cause Suggested Solution
Is the toxin being produced but not extracted efficiently? The extraction protocol may not be suitable for Muscotoxin B.Experiment with different solvent systems for extraction. Given its lipopeptide nature, a combination of polar and non-polar solvents may be effective. Consider whole-cell extraction versus supernatant extraction.
Is the timing of harvest optimal? Muscotoxin B may be produced at a specific growth phase (e.g., stationary phase).Perform a time-course experiment, harvesting and analyzing samples at different points in the growth curve to determine the peak production time.
Is the biosynthetic gene cluster for Muscotoxin B silent or expressed at very low levels? The expression of secondary metabolite BGCs is often tightly regulated and can be triggered by specific environmental cues.Try elicitation strategies. Introduce stressors such as nutrient limitation (e.g., nitrogen or phosphate starvation), changes in light spectrum, or the addition of small signaling molecules.
Is there a significant difference in the production of this compound versus Muscotoxin B? The biosynthetic pathway may favor the production of this compound under standard laboratory conditions.Analyze the structural differences between this compound and B. If they differ by a single functional group or precursor, consider feeding the culture with the precursor unique to Muscotoxin B.

Data Presentation: Templates for Experimental Tracking

Use the following tables to systematically record your experimental data.

Table 1: Culture Condition Optimization

Experiment ID Temperature (°C) Light Intensity (µmol photons m⁻² s⁻¹) Nitrogen Source (and Conc.) Phosphate Conc. (µM) Biomass Yield (g/L) Muscotoxin B Titer (µg/L)

Table 2: Precursor Feeding Experiments

Experiment ID Precursor Added Precursor Concentration (mM) Time of Addition (Day) Biomass Yield (g/L) Muscotoxin B Titer (µg/L) Fold Change in Yield

Experimental Protocols

Protocol 1: Cultivation of Desmonostoc muscorum

  • Medium Preparation: Prepare BG-11 medium or a modified version. Autoclave and cool to room temperature.

  • Inoculation: Inoculate the sterile medium with an axenic culture of D. muscorum under aseptic conditions.

  • Incubation: Incubate the culture at a constant temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 16:8 h) and appropriate illumination.

  • Monitoring: Monitor culture growth by measuring optical density at 750 nm or by dry weight determination.

Protocol 2: Extraction of Muscotoxins

  • Harvesting: Separate the cyanobacterial biomass from the culture medium by centrifugation or filtration.

  • Lysis and Extraction: Resuspend the cell pellet in a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol). Lyse the cells using sonication or bead beating.

  • Solvent Partitioning: Partition the crude extract between a non-polar solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

  • Concentration: Evaporate the solvent from the organic phase under reduced pressure to obtain the crude extract.

Protocol 3: Relative Quantification of this compound and B

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Develop a chromatographic method that allows for the separation of this compound and B.

  • Quantification: Use the peak areas from the extracted ion chromatograms corresponding to the masses of this compound and B for relative quantification.

Visualizations

Biosynthetic_Pathway cluster_precursors Precursor Supply cluster_nrps_pks Biosynthetic Gene Cluster (BGC) Products cluster_modification Post-Assembly Modification cluster_products Final Products AminoAcids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) AminoAcids->NRPS FattyAcids Fatty Acyl-CoA PKS Polyketide Synthase (PKS) FattyAcids->PKS TailoringEnzymes Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) NRPS->TailoringEnzymes peptide backbone PKS->NRPS incorporation MuscotoxinA This compound TailoringEnzymes->MuscotoxinA MuscotoxinB Muscotoxin B TailoringEnzymes->MuscotoxinB

Caption: Hypothetical biosynthetic pathway for Muscotoxins.

Experimental_Workflow A Start: Low Yield of Muscotoxin B B Step 1: Optimize D. muscorum Culture Conditions A->B C Step 2: Optimize Extraction Protocol B->C D Step 3: Precursor Feeding Experiments C->D E Step 4: Elicitation Strategies D->E F Step 5: Strain Improvement (Mutagenesis & Screening) E->F G Step 6: Identify BGC & Metabolic Engineering F->G H End: Improved Yield G->H

Caption: Experimental workflow for improving Muscotoxin B yield.

Troubleshooting_Logic A Is D. muscorum growth robust? B Optimize Culture Conditions A->B No C Is Muscotoxin B detectable? A->C Yes D Optimize Extraction & Detection (LC-MS) C->D No E Is the A:B ratio heavily skewed? C->E Yes F Try Precursor Feeding E->F Yes G Try Elicitation E->G No

Caption: Logic diagram for troubleshooting low Muscotoxin B yield.

References

Technical Support Center: Optimizing Muscotoxin A Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of Muscotoxin A purification.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying this compound?

A1: The purification of this compound from cyanobacterial biomass, such as Desmonostoc muscorum, typically involves a multi-step chromatographic process. The general workflow begins with extraction from the biomass, followed by enrichment and separation using techniques like polymeric resin treatment, High-Performance Countercurrent Chromatography (HPCCC), and a final polishing step with semi-preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.[1][2][3]

Q2: What purity and yield can be expected with the established methods?

A2: A combined approach of HPCCC and semi-preparative HPLC has been shown to yield this compound with a purity of up to 92%.[1][2][3] The overall yield will depend on the initial concentration of the toxin in the cyanobacterial biomass and the optimization of each purification step.

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a cytotoxic lipopeptide that acts by permeabilizing phospholipid membranes.[2] This disruption of the cell membrane leads to membrane damage and an influx of calcium ions, ultimately causing cell death.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Low Yield

Problem: The final yield of purified this compound is significantly lower than expected.

Potential Cause Recommended Solution
Incomplete Cell Lysis and Extraction Ensure complete disruption of the cyanobacterial cells to release the toxin. Consider optimizing the extraction solvent and duration. Mechanical disruption methods like sonication or bead beating can be employed in conjunction with solvent extraction.
Degradation of this compound This compound, like other toxins, can be susceptible to degradation due to factors like pH, temperature, and enzymatic activity.[4][5] It is advisable to work at lower temperatures (e.g., 4°C) during extraction and purification and to minimize the processing time. The stability of this compound at different pH values should be empirically determined to select appropriate buffer conditions.
Suboptimal Chromatographic Conditions Review and optimize the parameters for each chromatography step. For HPCCC, ensure the correct two-phase solvent system is used. For HPLC, check the mobile phase composition, gradient, and flow rate. Improper column packing can also lead to sample loss.
Irreversible Binding to Column Matrix While less common with modern chromatography resins, some of the product may irreversibly bind to the column. Ensure the column is thoroughly washed and regenerated between runs.
Low Purity

Problem: The purified this compound shows significant impurities upon analysis (e.g., by analytical HPLC or mass spectrometry).

Potential Cause Recommended Solution
Co-elution of Impurities If impurities have similar chromatographic properties to this compound, they may co-elute. Optimize the elution gradient in both HPCCC and HPLC steps. A shallower gradient can improve the separation of closely eluting compounds.
Column Overloading Loading too much crude or partially purified extract onto the column can lead to poor separation. Determine the loading capacity of your columns and reduce the sample load if necessary.
Contamination from Previous Runs Ensure the chromatography system and columns are thoroughly cleaned between runs to prevent cross-contamination.
Incorrect Fraction Collection Monitor the chromatogram closely and collect only the fractions corresponding to the this compound peak. Adjust the fraction collection window to exclude leading or tailing impurities.
HPLC-Specific Issues

Problem: Experiencing issues such as peak tailing, split peaks, or shifting retention times during HPLC analysis or purification.

Potential Cause Recommended Solution
Peak Tailing This can be caused by interactions between the analyte and active sites on the column packing material. Consider adding a small amount of a competing agent to the mobile phase (e.g., a different acid or base). Also, check for column degradation.
Split Peaks This often indicates a problem with the sample injection or a blockage in the flow path. Ensure the injector is functioning correctly and that there are no blockages in the tubing or column inlet frit.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or a non-equilibrated column can cause retention times to shift. Ensure the mobile phase is well-mixed and degassed, the column temperature is stable, and the column is adequately equilibrated before each injection.

Experimental Protocols

Detailed Methodology for this compound Purification

This protocol is based on the successful purification of this compound from Desmonostoc muscorum.[1][2][3]

1. Extraction and Enrichment:

  • Lyophilize the cyanobacterial biomass.

  • Extract the biomass with a suitable organic solvent (e.g., methanol/dichloromethane mixture).

  • Evaporate the solvent to obtain a crude extract.

  • Enrich the crude extract using polymeric resin chromatography (e.g., Amberlite XAD-16 followed by Amberlite XAD-7). This step helps to remove highly polar and nonpolar impurities.

2. High-Performance Countercurrent Chromatography (HPCCC):

  • Dissolve the enriched extract in the two-phase solvent system used for HPCCC.

  • Perform HPCCC to separate the muscotoxins from other components. The choice of the solvent system is critical and should be optimized for the best separation.

  • Collect fractions and analyze them by analytical HPLC to identify those containing this compound.

3. Semi-preparative HPLC:

  • Pool the this compound-containing fractions from HPCCC and evaporate the solvent.

  • Dissolve the residue in a suitable solvent for HPLC injection.

  • Purify this compound using a semi-preparative reversed-phase HPLC column (e.g., C18).

  • Use a gradient of acetonitrile (B52724) in water (often with a modifier like formic acid or trifluoroacetic acid) as the mobile phase.

  • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Confirm the purity of the final product using analytical HPLC and mass spectrometry.

Data Presentation

Table 1: Summary of a Representative this compound Purification

Purification StepPurity (%)Yield (mg)
Crude Extract--
Polymeric Resin Enrichment--
HPCCC Fraction-53.4
Semi-preparative HPLC92-

Data adapted from a study on the purification of muscotoxins.[2] The yield from HPCCC is for the fraction containing this compound (referred to as compound 2 in the study).

Visualizations

experimental_workflow cluster_extraction Extraction & Enrichment cluster_purification Purification cluster_analysis Analysis biomass Cyanobacterial Biomass extraction Solvent Extraction biomass->extraction enrichment Polymeric Resin Chromatography extraction->enrichment hpccc HPCCC enrichment->hpccc hplc Semi-preparative HPLC hpccc->hplc analysis Purity & Yield Analysis hplc->analysis

Caption: Experimental workflow for this compound purification.

signaling_pathway muscotoxin_a This compound cell_membrane Cell Membrane (Phospholipid Bilayer) muscotoxin_a->cell_membrane interacts with membrane_permeabilization Membrane Permeabilization cell_membrane->membrane_permeabilization membrane_damage Membrane Damage membrane_permeabilization->membrane_damage ca_influx Ca2+ Influx membrane_damage->ca_influx cytotoxicity Cytotoxicity & Cell Death ca_influx->cytotoxicity

References

Technical Support Center: Chemical Synthesis of Muscotoxin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Muscotoxin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound, a cyclic lipopeptide, presents several key challenges inherent to complex peptide synthesis. These include:

  • Macrocyclization: The head-to-tail cyclization of the linear peptide precursor is an entropically unfavorable process.[1][2] This can lead to low yields and the formation of undesired side products such as cyclic oligomers.

  • Orthogonal Protecting Group Strategy: this compound contains multiple functional groups in its amino acid side chains. A robust and orthogonal protecting group strategy is essential to avoid side reactions during the step-by-step assembly of the peptide chain and subsequent modifications.[3][4]

  • Synthesis and Incorporation of Non-standard Amino Acids: The presence of unusual amino acid residues, such as γ-methylproline, requires specialized synthetic routes for the amino acid itself and careful consideration of coupling conditions to incorporate it into the peptide chain.[5][6]

  • Stereochemical Integrity: Maintaining the stereochemistry of each chiral center throughout the synthesis is critical, as racemization can occur during amino acid activation and coupling steps.

  • Purification: The amphipathic nature of this compound and its linear precursors can lead to difficulties in purification, including aggregation and poor solubility in common chromatographic solvents.

Q2: What are the key considerations for a successful macrocyclization of the linear this compound precursor?

Successful macrocyclization is a critical step and requires careful optimization. Key considerations include:

  • High-Dilution Conditions: Performing the cyclization reaction at high dilution (typically 0.1-1 mM) favors intramolecular cyclization over intermolecular oligomerization.[7]

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is crucial for efficient lactam formation with minimal racemization.

  • Conformational Preferences: The linear peptide precursor must adopt a specific conformation to bring the N- and C-termini into proximity for cyclization.[1][2] The inclusion of conformation-directing elements, such as proline or N-methylated amino acids, can be beneficial.

  • Point of Ligation: The choice of which amide bond to form during the cyclization step can significantly impact the efficiency of the reaction. Ligation at a site involving a less sterically hindered amino acid is often preferred.

Troubleshooting Guides

Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
Symptom Possible Cause Troubleshooting Steps
Incomplete Coupling Steric hindrance from bulky amino acid side chains or protecting groups.- Use a more powerful coupling reagent (e.g., HATU, HCTU).- Increase the coupling time and/or temperature.- Perform a double coupling for difficult amino acids.
Fmoc-Deprotection Issues Incomplete removal of the Fmoc protecting group.- Increase the deprotection time or use a fresh piperidine (B6355638) solution.- Monitor the deprotection using a colorimetric test (e.g., Kaiser test).
Aggregation of the Growing Peptide Chain Intermolecular hydrogen bonding leading to poor solvation.- Use a resin with a lower loading capacity.- Incorporate "difficult sequence" disruption elements if possible.- Perform the synthesis at a slightly elevated temperature.
Problem 2: Poor Yield and/or Oligomerization During Macrocyclization
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired cyclic monomer Suboptimal reaction conditions for cyclization.- Ensure high-dilution conditions are strictly maintained.- Optimize the concentration of the linear peptide.- Screen a variety of coupling reagents and solvent systems.
Formation of cyclic dimers, trimers, or higher oligomers Intermolecular reactions are competing with the desired intramolecular cyclization.- Decrease the concentration of the linear peptide precursor.- Employ a syringe pump for the slow addition of the linear peptide to the reaction mixture.
Epimerization at the C-terminal residue Racemization during the activation of the carboxylic acid.- Use a coupling reagent known to suppress racemization (e.g., COMU).- Avoid prolonged activation times.- Perform the reaction at a lower temperature.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of the Linear this compound Precursor (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (4-5 equivalents) using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for Head-to-Tail Macrocyclization
  • Dissolution: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF or dichloromethane) to achieve a final concentration of 0.1-1 mM.

  • Coupling Reagent Addition: Add the chosen coupling reagent (e.g., HATU, PyBOP) and a non-nucleophilic base (e.g., DIPEA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.

  • Work-up and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude cyclic peptide by RP-HPLC.

Data Presentation

Table 1: Common Coupling Reagents for Peptide Synthesis and Macrocyclization

Reagent Full Name Key Features
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateCommonly used, efficient, but can cause racemization.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateMore reactive than HBTU, good for hindered couplings.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateEffective for cyclization, often used in solution-phase synthesis.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateKnown for its low racemization potential.

Table 2: Orthogonal Protecting Group Strategy Example

Functional Group Protecting Group Deprotection Conditions
α-Amino (temporary)Fmoc20% Piperidine in DMF
Lysine (side chain)BocTFA-based cleavage cocktail
Aspartic Acid (side chain)OtBuTFA-based cleavage cocktail
Serine/Threonine (side chain)tBuTFA-based cleavage cocktail

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_purification1 Purification cluster_cyclization Macrocyclization cluster_purification2 Final Purification resin Resin Swelling coupling Iterative Coupling & Deprotection resin->coupling cleavage Cleavage & Global Deprotection coupling->cleavage rp_hplc1 RP-HPLC of Linear Peptide cleavage->rp_hplc1 Crude Linear Peptide high_dilution High Dilution Reaction rp_hplc1->high_dilution Purified Linear Peptide rp_hplc2 RP-HPLC of Cyclic this compound high_dilution->rp_hplc2 Crude Cyclic Peptide final_product This compound rp_hplc2->final_product Pure this compound

Caption: A generalized experimental workflow for the total synthesis of this compound.

orthogonal_protection fully_protected Fully Protected Linear Peptide on Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) fully_protected->fmoc_deprotection side_chain_deprotection Side-Chain Deprotection & Cleavage (TFA Cocktail) fully_protected->side_chain_deprotection free_n_terminus Free N-Terminus for Coupling fmoc_deprotection->free_n_terminus Allows for chain elongation final_product Deprotected Linear Peptide side_chain_deprotection->final_product Prepares for cyclization

Caption: Logical relationship of an orthogonal protecting group strategy in this compound synthesis.

References

Technical Support Center: Optimizing Muscotoxin A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Muscotoxin A cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this potent cyanobacterial lipopeptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of cytotoxic action?

This compound is a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum. Its primary cytotoxic mechanism involves the permeabilization of mammalian cell membranes. This disruption leads to a significant influx of calcium ions (Ca²⁺) and causes membrane damage, ultimately resulting in cell death.[1] Interestingly, this compound induces this permeability by reducing membrane fluidity, a process that makes it a potent agent against various cancer cell lines.[1]

Q2: Which cell lines are susceptible to this compound?

This compound has demonstrated cytotoxicity against several cancer cell lines, including:

  • HeLa (Human cervical adenocarcinoma): An adherent cell line.

  • YAC-1 (Murine lymphoblastoma): A suspension cell line.

  • Sp/2 (Murine B-cell hybridoma): A semi-adherent cell line.[1]

Q3: What are the typical LC50 values for this compound?

The half-maximal lethal concentration (LC50) for this compound after a 24-hour exposure varies slightly between cell lines but generally falls within the micromolar range.[1]

Cell LineLC50 (µM) after 24h
HeLa9.9
Sp/211.3
YAC-113.2

Q4: Which cytotoxicity assay is most suitable for this compound?

The choice of assay depends on the specific experimental question. Given this compound's mechanism of action, the following assays are highly relevant:

  • Lactate Dehydrogenase (LDH) Assay: Directly measures membrane damage by quantifying the release of LDH from lysed cells. This is a direct indicator of this compound's primary effect.

  • AlamarBlue™ (Resazurin) Assay: Measures the reducing power of living cells, providing an indication of overall cell health and metabolic activity.[2]

  • MTT/XTT Assays: These colorimetric assays measure mitochondrial dehydrogenase activity in viable cells. While widely used, they can be susceptible to interference from colored compounds or compounds that affect cellular metabolism directly.

Troubleshooting Guide

This section addresses common issues that may arise during your this compound cytotoxicity assays.

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Uneven Cell Seeding: Inconsistent number of cells per well.Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between seeding replicates to prevent settling.
Pipetting Errors: Inaccurate pipetting of this compound or assay reagents.Use calibrated pipettes and ensure consistent technique. Consider using a multichannel pipette for improved consistency.
Edge Effects: Evaporation from the outer wells of the microplate.Fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
Unexpectedly low cytotoxicity (high cell viability) Suboptimal this compound Concentration: The concentration range tested may be too low.Perform a dose-response experiment with a wider range of concentrations, including those around the known LC50 values (e.g., 1 µM to 50 µM).
Incorrect Incubation Time: The exposure time may be too short.A 24-hour incubation is a standard starting point for this compound.[1] Consider a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal endpoint.
Low Cell Seeding Density: Too few cells can result in a weak signal.Optimize cell seeding density for your specific cell line and assay duration.
Unexpectedly high cytotoxicity in negative/vehicle controls Cell Culture Health: Cells may be unhealthy, contaminated (e.g., with Mycoplasma), or in a non-logarithmic growth phase.Ensure cells are healthy and proliferating as expected before starting the assay. Regularly test for Mycoplasma contamination.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Include a vehicle control with the highest concentration of the solvent used. Typically, the final DMSO concentration should be kept below 0.5%.
Interference with colorimetric/fluorometric assays This compound as a Lipopeptide: Lipopeptides can sometimes interfere with assay reagents.Run a "compound-only" control (this compound in cell-free media) to check for direct interaction with the assay reagents. Subtract this background reading from your experimental wells.
Colored Compound: If the this compound preparation is colored, it can interfere with absorbance readings.Use a non-colorimetric assay like an ATP-based luminescence assay or an LDH assay. For absorbance-based assays, include the "compound-only" control as described above.

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Optimizing Cell Seeding Density

Objective: To determine the optimal number of cells to seed for a subsequent this compound cytotoxicity experiment to ensure cells are in an exponential growth phase.

Materials:

  • HeLa, YAC-1, or Sp/2 cells

  • Complete culture medium

  • 96-well clear-bottom microplates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

  • MTT or AlamarBlue™ reagent

  • Solubilization solution (for MTT)

Procedure:

  • Cell Preparation:

    • For adherent cells (HeLa), wash with PBS and detach using Trypsin-EDTA. Neutralize with complete medium.

    • For suspension/semi-adherent cells (YAC-1, Sp/2), collect them directly.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh complete medium.

    • Perform a cell count and assess viability (should be >90%).

  • Serial Dilution: Prepare a serial dilution of the cell suspension to achieve a range of densities. A suggested starting range for a 96-well plate is 1,000 to 80,000 cells per well.

  • Cell Seeding: Seed 100 µL of each cell dilution into triplicate wells of a 96-well plate.

  • Incubation: Incubate the plate for the planned duration of your this compound experiment (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assay: After incubation, perform a cell viability assay (e.g., MTT or AlamarBlue™) according to the manufacturer's protocol.

  • Data Analysis: Plot the absorbance/fluorescence values against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is strong but not yet at a plateau.

Protocol 2: this compound Cytotoxicity Assay using LDH Release

Objective: To quantify this compound-induced cytotoxicity by measuring membrane integrity.

Materials:

  • Optimally seeded 96-well plate with cells

  • This compound stock solution (in an appropriate solvent like DMSO)

  • Complete culture medium

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Carefully remove the existing medium from the wells (for adherent cells).

    • Add 100 µL of the media containing the different concentrations of this compound.

    • Include the following controls:

      • Untreated Control: Cells in media without this compound (spontaneous LDH release).

      • Vehicle Control: Cells in media with the highest concentration of the solvent used.

      • Maximum LDH Release Control: Treat cells with the lysis solution provided in the kit.

      • Medium Background Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay:

    • Following the kit manufacturer's instructions, carefully transfer the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate for the recommended time at room temperature, protected from light.

    • Add the stop solution.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically around 490 nm).

  • Data Analysis:

    • Subtract the medium background from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

Signaling Pathway of this compound-Induced Cytotoxicity

MuscotoxinA_Pathway MuscotoxinA This compound CellMembrane Cell Membrane MuscotoxinA->CellMembrane Interacts with MembraneDamage Membrane Permeabilization & Reduced Fluidity CellMembrane->MembraneDamage Induces CaInflux Ca²⁺ Influx MembraneDamage->CaInflux Leads to Necrosis Necrosis MembraneDamage->Necrosis Can directly lead to Mitochondria Mitochondria CaInflux->Mitochondria Enters CaOverload Mitochondrial Ca²⁺ Overload Mitochondria->CaOverload Results in MPTP mPTP Opening CaOverload->MPTP Triggers ROS Increased ROS Production CaOverload->ROS Induces CytC Cytochrome c Release MPTP->CytC Causes Caspase9 Caspase-9 Activation CytC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: Proposed signaling pathway for this compound-induced cell death.

Experimental Workflow for this compound Cytotoxicity Assay

Cytotoxicity_Workflow Start Start CellCulture Cell Culture (HeLa, YAC-1, Sp/2) Start->CellCulture OptimizeDensity Optimize Cell Seeding Density CellCulture->OptimizeDensity SeedPlate Seed 96-well Plate OptimizeDensity->SeedPlate PrepareToxin Prepare this compound Serial Dilutions SeedPlate->PrepareToxin TreatCells Treat Cells with This compound (24h) PrepareToxin->TreatCells Assay Perform Cytotoxicity Assay (e.g., LDH, AlamarBlue) TreatCells->Assay Controls Include Controls: - Untreated - Vehicle - Max Lysis Controls->TreatCells ReadPlate Measure Absorbance/ Fluorescence Assay->ReadPlate Analyze Data Analysis: Calculate % Cytotoxicity Determine LC50 ReadPlate->Analyze End End Analyze->End

Caption: General workflow for assessing this compound cytotoxicity.

References

Troubleshooting variability in antifungal activity tests of Muscotoxin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in antifungal activity tests of Muscotoxin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of antifungal action?

This compound is a cyclic lipopeptide with antifungal properties. Its primary mechanism of action is the permeabilization of the fungal cell membrane. It integrates into the phospholipid bilayer, causing a reduction in membrane fluidity, which leads to membrane damage and leakage of cellular contents, ultimately resulting in cell death.[1] This direct action on the membrane means its activity is generally rapid.

Q2: What is the recommended solvent for preparing this compound stock solutions?

While specific solubility data for this compound is limited in publicly available literature, a common and effective solvent for lipophilic peptides in biological assays is dimethyl sulfoxide (B87167) (DMSO).[2][3][4] It is crucial to ensure that the final concentration of DMSO in the assay wells is kept to a minimum (ideally ≤1%) to avoid any inhibitory effects on the fungal growth itself.[3]

Q3: How should this compound stock solutions be stored?

For optimal stability, it is recommended to prepare stock solutions, aliquot them into smaller volumes in tightly sealed vials, and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles. If possible, freshly prepared solutions should be used for each experiment.

Q4: Which quality control (QC) strains should I use for my antifungal assays?

Standard QC strains are essential for ensuring the validity of your results. Commonly used yeast QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. For molds, Aspergillus fumigatus ATCC 204304 can be used. These strains have well-characterized MIC ranges for standard antifungal agents.

Troubleshooting Guide

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Replicates

Possible Cause 1: Inconsistent Inoculum Preparation A common source of variability is an inconsistent number of fungal cells in the inoculum.

Solution:

  • Standardize your inoculum preparation using a spectrophotometer to measure the optical density (OD) at a specific wavelength (e.g., 530 nm) to ensure a consistent starting cell suspension.

  • Ensure thorough vortexing of the fungal suspension before dilution and addition to the microplate wells to prevent cell clumping.

Possible Cause 2: Pipetting Errors Inaccurate pipetting of this compound solutions, media, or inoculum can lead to significant variations.

Solution:

  • Calibrate your pipettes regularly.

  • Use fresh pipette tips for each dilution and transfer.

  • When performing serial dilutions, ensure proper mixing at each step.

Possible Cause 3: Edge Effects in Microplates The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the components in the well and affect fungal growth.

Solution:

  • Avoid using the outermost wells for experimental samples. Fill them with sterile water or media to create a humidity barrier.

  • Ensure proper sealing of the microplate during incubation.

Issue 2: No Antifungal Activity Observed or Unexpectedly High MIC Values

Possible Cause 1: this compound Degradation or Precipitation Improper storage or handling can lead to a loss of activity. Due to its lipophilic nature, this compound may precipitate out of the aqueous assay medium.

Solution:

  • Prepare fresh stock solutions and dilutions of this compound for each experiment.

  • Visually inspect the wells after adding the this compound solution to check for any precipitation.

  • Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the fungi.

Possible Cause 2: Fungal Strain Resistance The fungal strain being tested may have intrinsic or acquired resistance to this compound.

Solution:

  • Include a known susceptible fungal strain in your experiments as a positive control for this compound's activity.

  • Verify the identity and purity of your fungal strain.

Possible Cause 3: High Inoculum Density An excessively high concentration of fungal cells can overwhelm the effect of the antifungal agent, leading to higher MIC values.

Solution:

  • Strictly adhere to the recommended final inoculum concentrations as per standardized protocols (e.g., CLSI or EUCAST guidelines).

Issue 3: Difficulty in Determining the MIC due to the "Trailing Effect"

The "trailing effect" is characterized by reduced but persistent fungal growth over a wide range of drug concentrations, making it difficult to determine a clear endpoint.

Possible Cause 1: pH of the Culture Medium The trailing effect with some antifungal agents has been shown to be pH-dependent.

Solution:

  • Standardize the pH of your RPMI 1640 medium to 7.0 using MOPS buffer as recommended by CLSI guidelines.

  • If trailing persists and is a significant issue, you could explore adjusting the medium pH to a slightly more acidic condition (e.g., pH 6.0-6.5), as this has been shown to reduce trailing for some antifungals. However, be aware that the activity of this compound itself might be pH-dependent.

Possible Cause 2: Reading Time Reading the MIC at a later time point (e.g., 48 hours vs. 24 hours) can sometimes exacerbate the trailing effect.

Solution:

  • Read the MIC at the recommended time point (typically 24 hours for yeasts). If a 48-hour reading is necessary, be consistent across all experiments.

  • Define a clear endpoint for your MIC determination (e.g., the lowest concentration that produces an 80% reduction in growth compared to the control).

Data Presentation

Table 1: Illustrative Data on the Impact of Inoculum Size on this compound MIC against Candida albicans

Inoculum Concentration (CFU/mL)Illustrative MIC Range (µg/mL)
0.5 x 10³1 - 4
2.5 x 10³2 - 8
1.0 x 10⁴8 - 32
5.0 x 10⁴>64

Table 2: Illustrative Data on the Effect of Medium pH on this compound MIC against Aspergillus fumigatus

Medium pHIllustrative MIC Range (µg/mL)Observation
5.54 - 16Potentially higher MIC due to altered compound charge or fungal response.
7.0 (Standard)2 - 8Optimal pH as per standard protocols.
8.04 - 16Potentially higher MIC due to altered compound charge or fungal response.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the CLSI M27-A3 guidelines for yeasts.

  • Prepare this compound Dilutions:

    • Thaw an aliquot of the this compound stock solution.

    • Perform serial twofold dilutions of the stock solution in the assay medium (RPMI 1640) in a separate 96-well plate to achieve concentrations that are twice the final desired concentrations.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C.

    • Prepare a cell suspension in sterile saline from a fresh culture.

    • Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate this compound dilution to the wells of a sterile 96-well U-bottom microtiter plate.

    • Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

    • Add 100 µL of the standardized fungal inoculum to each well (except the negative control). This will bring the total volume to 200 µL and dilute the this compound to the final desired concentrations.

  • Incubation:

    • Seal the plate and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plate or use a microplate reader to determine the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control.

Visualizations

Troubleshooting_Workflow Start Variability in this compound Antifungal Activity Test Inoculum Check Inoculum Preparation Start->Inoculum Pipetting Verify Pipetting Accuracy Start->Pipetting Compound Assess Compound Stability and Solubility Start->Compound Controls Review Control Wells (Positive, Negative, QC) Start->Controls Endpoint Problem with MIC Reading? (e.g., Trailing Effect) Start->Endpoint Resolution Consistent Results Inoculum->Resolution Standardize Inoculum Pipetting->Resolution Calibrate Pipettes, Improve Technique Compound->Resolution Use Fresh Stock, Check for Precipitation Controls->Resolution Analyze QC Strain MICs Endpoint->Resolution Standardize Reading Time & Endpoint Criteria Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare this compound Stock & Dilutions Inoculate Inoculate Microplate Prep_Compound->Inoculate Prep_Inoculum Prepare & Standardize Fungal Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC Analyze_Data Analyze & Report Results Read_MIC->Analyze_Data Muscotoxin_Mechanism cluster_membrane Fungal Cell Membrane (Phospholipid Bilayer) Top1 Top2 Top3 Top4 Top5 Bottom1 Bottom2 Bottom3 Bottom4 Bottom5 Muscotoxin This compound Permeabilization Membrane Permeabilization & Reduced Fluidity Muscotoxin->Permeabilization Leakage Leakage of Cellular Contents Permeabilization->Leakage Death Fungal Cell Death Leakage->Death

References

Technical Support Center: Enhancing the Stability of Muscotoxin A in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Muscotoxin A in experimental solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a cyclic lipopeptide derived from the cyanobacterium Desmonostoc muscorum. Its amphiphilic nature, containing both hydrophobic and hydrophilic regions, makes it prone to aggregation and degradation in aqueous solutions. Factors such as pH, temperature, light exposure, and solvent choice can significantly impact its structural integrity and biological activity, leading to inconsistent experimental results.

Q2: What are the primary factors that can degrade this compound in my experiments?

A2: The stability of this compound, like other cyclic lipopeptides, can be compromised by several factors:

  • pH: Extreme pH values can lead to hydrolysis of peptide bonds. Most peptides are generally more stable at a pH between 4 and 8.[1]

  • Temperature: Elevated temperatures accelerate chemical degradation reactions.[1]

  • Light: this compound's stability can be compromised by exposure to light, particularly UV light, which can cause photodegradation. This is a known issue for other toxins with complex structures.

  • Oxidation: The presence of oxidizing agents can modify amino acid residues within the peptide.

  • Enzymatic Degradation: If working with biological matrices (e.g., cell culture media with serum, plasma), proteases can degrade the peptide structure. The cyclic nature of this compound offers some protection compared to linear peptides, but it is not entirely immune.[2][3]

  • Solvent Effects: The choice of solvent is critical. While organic solvents can be ideal for long-term storage, the use of aqueous buffers is often necessary for biological assays. In aqueous solutions, amphiphilic molecules like this compound can aggregate or adhere to surfaces.

Q3: How should I prepare a stock solution of this compound?

A3: For optimal stability, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). These solvents minimize hydrolysis and can be stored at low temperatures. When preparing aqueous working solutions, it is advisable to dilute the stock solution immediately before use.

Q4: My experimental results with this compound are inconsistent. What could be the cause?

A4: Inconsistent results are often linked to the degradation of this compound. Review your experimental workflow for potential stability issues:

  • Solution Age: Are you using freshly prepared working solutions for each experiment?

  • Storage Conditions: Is the stock solution stored properly (low temperature, protected from light)?

  • Handling: Are you minimizing the exposure of the solution to ambient light and temperature?

  • Buffer Composition: Could components in your buffer be interacting with this compound?

  • Adsorption: As an amphiphilic molecule, this compound may adhere to plastic surfaces. Consider using low-adhesion microplates and pipette tips, or silanized glassware.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity over time Degradation of this compound in the working solution.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the working solution is kept at room temperature.
Precipitate forms in the aqueous working solution Aggregation of the amphiphilic this compound.Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer to improve solubility and prevent aggregation.
Inconsistent results between experimental repeats Photodegradation due to light exposure.Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Low recovery of this compound from solutions Adsorption to plasticware.Use polypropylene (B1209903) tubes and low-retention pipette tips. For critical applications, consider using silanized glassware.
Rapid degradation in cell culture media Enzymatic degradation by proteases in serum.If possible, conduct initial experiments in serum-free media to assess baseline stability. If serum is required, minimize incubation times.

Quantitative Data on Peptide Stability

Table 1: Example of Cyclic vs. Linear Peptide Half-Life in Rat Plasma [1]

Peptide PairMatrixLinear Peptide Half-LifeCyclic Peptide Half-LifeFold Increase in Stability
HAV4 vs. cHAVc3Rat Plasma2.4 hours12.9 hours~5.4x
Peptide 7 vs. Peptide 9Rat Plasma14.3 minutes59.8 minutes~4.2x

This data illustrates the generally enhanced stability of cyclic peptides against enzymatic degradation compared to their linear counterparts.

Table 2: Example of Cyanobacterial Peptide Degradation by Paucibacter toxinivorans [4]

CyanopeptideRemaining Concentration after 7 days (%)
Microcystin-LR~15%
Microcystin-RR~10%
Anabaenopeptin-A<1%
Aerucyclamide-A<1%

This data highlights that different cyanobacterial peptides exhibit varying susceptibility to biological degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • Lyophilized this compound

    • Anhydrous, sterile-filtered DMSO or ethanol

    • Sterile, amber glass vial with a PTFE-lined cap

    • Calibrated micropipettes and sterile, low-retention tips

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, add the required volume of DMSO or ethanol to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent aggregation.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Aqueous Working Solution

  • Materials:

    • This compound stock solution

    • Sterile, high-purity water or desired experimental buffer (e.g., PBS, HBSS)

    • Sterile, low-adhesion polypropylene tubes

  • Procedure:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Immediately before use, dilute the stock solution to the final working concentration in the desired aqueous buffer.

    • Gently mix the solution by pipetting or brief vortexing.

    • Protect the working solution from light and use it within a few hours of preparation for best results.

Visualizing Experimental Logic and Potential Mechanisms

The following diagrams illustrate a typical experimental workflow for studying this compound and a plausible signaling pathway activated by its membrane-permeabilizing effects.

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis cluster_storage Stability Controls stock Prepare Stock Solution (DMSO/Ethanol, -20°C) working Prepare Fresh Working Solution (Aqueous Buffer) stock->working Dilute immediately before use incubation Incubate with Cells/Target (Controlled Conditions) working->incubation storage_test Store Working Solution (Varying Time, Temp, Light) working->storage_test assay Perform Biological Assay (e.g., Cytotoxicity, Membrane Permeability) incubation->assay hplc Chemical Analysis (HPLC-MS for integrity) incubation->hplc storage_test->hplc Assess degradation

Caption: A typical workflow for preparing and using this compound solutions.

signaling_pathway Hypothetical Signaling Pathway Activated by this compound muscotoxin This compound membrane Plasma Membrane muscotoxin->membrane Interacts with permeabilization Membrane Permeabilization membrane->permeabilization ion_flux Ion Flux (e.g., Ca²⁺ influx, K⁺ efflux) permeabilization->ion_flux mapk MAPK Activation (p38, JNK) ion_flux->mapk stress_response Cellular Stress Response mapk->stress_response apoptosis Apoptosis stress_response->apoptosis repair Membrane Repair stress_response->repair

References

Technical Support Center: Refinement of Membrane Permeabilization Assays for Muscotoxin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscotoxin A and membrane permeabilization assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of membrane permeabilization by this compound?

A1: this compound, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, induces membrane permeabilization through a paradoxical mechanism. Unlike many toxins that increase membrane fluidity, this compound causes a significant reduction in membrane surface fluidity, leading to a "stiffening" of the phospholipid bilayer.[1] This alteration in the physical state of the membrane is believed to be the primary cause of permeabilization, allowing for the influx of ions like Ca2+ and the release of intracellular components.[1]

Q2: I am observing lower than expected signals in my dye uptake assay (e.g., SYTOX Green) with this compound. What could be the cause?

A2: This could be due to the unique membrane-stiffening action of this compound. Assays relying on the passage of bulky dyes might be hindered if the membrane becomes too rigid, even if it is permeable to smaller ions. Consider the following:

  • Dye Size: The pores or disruptions created by this compound might be too small for the efficient passage of larger dye molecules.

  • Assay Kinetics: The permeabilization might be transient or the rate of dye influx could be slow due to the reduced membrane fluidity. Ensure you are monitoring over a sufficient time course.

  • Conflicting Mechanisms: If using a cell-based assay, the cells might be initiating membrane repair mechanisms that counteract the permeabilization.[2]

Q3: My LDH release assay results are inconsistent when using this compound. What are some potential troubleshooting steps?

A3: Inconsistent Lactate (B86563) Dehydrogenase (LDH) release results can stem from several factors:

  • LDH Inactivation: Some reactive compounds can inactivate the LDH enzyme itself, leading to an underestimation of cytotoxicity. While there is no direct evidence of this compound inactivating LDH, it's a possibility to consider, especially if the toxin preparation is not highly purified.[2]

  • Timing of Measurement: LDH release is a secondary event following membrane damage. Ensure your time points for supernatant collection are optimized to capture the peak release. Time-course experiments are crucial.[3]

  • Cellular Debris: Incomplete pelleting of cells and debris before collecting the supernatant can lead to artificially high LDH readings. Centrifuge your plates or tubes adequately.

Q4: Can I use liposomes for studying this compound-induced permeabilization? What are the potential pitfalls?

A4: Yes, synthetic liposomes are an excellent model system for studying the direct effects of this compound on lipid bilayers, as they eliminate the complexities of cellular responses.[1] However, be aware of the following:

  • Liposome-Surface Interactions: Liposomes can interact with the surface of cuvettes or microplates, leading to artifacts in leakage assays. Using quartz cuvettes and pre-treating them with agents like PEG can minimize these interactions.

  • Lipid Composition: this compound's activity can be influenced by the lipid composition of the liposomes. For instance, at 37°C, it is more selective for liposomes containing cholesterol and sphingomyelin.[1]

  • Dye-Toxin Interactions: The fluorescent dye used in leakage assays could potentially interact with this compound, leading to quenching or enhancement of the fluorescence signal independent of membrane leakage.

Troubleshooting Guides

Table 1: Troubleshooting Low Signal in Dye Uptake Assays (e.g., SYTOX Green, Propidium Iodide)
Observation Potential Cause Recommended Solution
Low fluorescence signal despite other indicators of cell death (e.g., morphological changes).This compound-induced membrane stiffening may hinder the passage of larger dye molecules.Use a smaller fluorescent ion/molecule for detection or switch to an enzyme release assay (LDH).
The kinetics of dye uptake are slow due to reduced membrane fluidity.Perform a time-course experiment to identify the optimal incubation time.
The dye concentration is suboptimal.Titrate the dye concentration to find the optimal signal-to-noise ratio.
High background fluorescence.The dye has high non-specific binding to your cells or assay components.Wash cells thoroughly before and after dye incubation. Test different assay buffers.
The initial cell viability is low.Ensure a healthy, highly viable cell population at the start of the experiment.
Table 2: Troubleshooting Inconsistent Results in LDH Release Assays
Observation Potential Cause Recommended Solution
High variability between replicate wells.Inconsistent cell seeding or uneven distribution of this compound.Ensure proper mixing of cell suspension before seeding and gentle mixing after adding the toxin.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Lower than expected LDH release at high this compound concentrations.Potential inactivation of the LDH enzyme by high concentrations of the toxin or contaminants.Test for direct inactivation of purified LDH by this compound.
"Hook effect" due to excessively high LDH activity saturating the assay.Dilute the supernatant before performing the assay.
High spontaneous LDH release in control wells.Poor cell health or mechanical stress during handling.Handle cells gently, ensure optimal culture conditions, and check for contamination.

Quantitative Data Summary

Table 3: Cytotoxicity of this compound on Various Cell Lines
Cell LineLC50 (µM)Exposure Time (hours)Reference
YAC-19.924[1]
Sp/213.224[1]
HeLa~10-1324[1]

Experimental Protocols

Protocol 1: SYTOX Green Uptake Assay for Membrane Permeabilization

Principle: SYTOX Green is a high-affinity nucleic acid stain that is impermeant to live cells. Upon membrane permeabilization, it enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Materials:

  • Cells of interest

  • This compound stock solution

  • SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control (e.g., Triton X-100)

  • Negative control (vehicle, e.g., DMSO)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Prepare a working solution of SYTOX Green in PBS or HBSS (typically 1-5 µM, but optimize for your cell line).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the this compound dilutions to the respective wells. Include positive and negative controls.

  • Add the SYTOX Green working solution to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate time intervals (e.g., every 15 minutes for 2-4 hours) using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • For endpoint analysis, lyse all cells with Triton X-100 to determine the maximum fluorescence signal.

  • Calculate the percentage of permeabilized cells relative to the positive control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture supernatant upon membrane damage. Its activity can be measured in a coupled enzymatic reaction that results in a colorimetric or fluorescent product.

Materials:

  • Cells of interest

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available kits provide optimized reagents)

  • Positive control (lysis buffer provided in the kit or Triton X-100)

  • Negative control (vehicle)

  • 96-well microplate

  • Absorbance microplate reader

Procedure:

  • Seed cells in a 96-well plate and culture as required for your experiment.

  • Treat cells with serial dilutions of this compound and controls for the desired time period.

  • Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release from lysed control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Culture treatment Treat Cells with this compound prep_cells->treatment prep_muscotoxin Prepare this compound Dilutions prep_muscotoxin->treatment prep_reagents Prepare Assay Reagents measurement Measure Signal (Fluorescence/Absorbance) prep_reagents->measurement incubation Incubate for Defined Period treatment->incubation incubation->measurement data_norm Normalize Data to Controls measurement->data_norm calc_ec50 Calculate EC50/LC50 data_norm->calc_ec50 interpretation Interpret Results calc_ec50->interpretation

Caption: General workflow for membrane permeabilization assays.

troubleshooting_logic cluster_dye_assay Dye Uptake Assay Issues cluster_ldh_assay LDH Assay Issues start Inconsistent or Unexpected Results low_signal Low Signal? start->low_signal high_variability High Variability? start->high_variability check_kinetics Optimize Incubation Time low_signal->check_kinetics Yes use_alt_assay Consider Enzyme Release Assay low_signal->use_alt_assay No, signal is absent check_dye_conc Titrate Dye Concentration check_kinetics->check_dye_conc check_seeding Review Cell Seeding Protocol high_variability->check_seeding Yes check_controls Validate Positive/Negative Controls high_variability->check_controls No, seeding is consistent check_inactivation Test for LDH Inactivation check_controls->check_inactivation

Caption: Troubleshooting logic for permeabilization assays.

muscotoxin_mechanism muscotoxin This compound membrane Cell Membrane (Phospholipid Bilayer) muscotoxin->membrane fluidity Decrease Membrane Fluidity (Stiffening) membrane->fluidity interacts with permeabilization Membrane Permeabilization fluidity->permeabilization ion_influx Ion Influx (e.g., Ca2+) permeabilization->ion_influx component_release Release of Intracellular Components (e.g., LDH) permeabilization->component_release cell_death Cell Death ion_influx->cell_death component_release->cell_death

Caption: Proposed mechanism of this compound action.

References

Technical Support Center: Addressing Poor Water Solubility of Muscotoxin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Muscotoxin A, a cyclic lipopeptide with cytotoxic properties. The following information is intended to assist researchers in achieving consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a cyclic lipopeptide, a class of molecules known for their amphipathic nature. Its structure contains a significant number of hydrophobic amino acid residues (W, L, I, F, M, V, Y, P, A), which contribute to its low affinity for water and tendency to aggregate in aqueous environments.[1][2] Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[2]

Q2: What are the initial signs of solubility issues with this compound in my experiments?

A2: Common indicators of poor solubility include the appearance of a cloudy or precipitated solution after attempting to dissolve the lyophilized powder in an aqueous buffer. This can lead to inaccurate concentrations and unreliable results in biological assays.

Q3: What is the general approach to dissolving a hydrophobic peptide like this compound?

A3: The recommended starting point for dissolving a hydrophobic peptide is to first use a small amount of a suitable organic solvent to create a concentrated stock solution. This stock can then be carefully diluted with the desired aqueous buffer to the final working concentration.[1][2]

Troubleshooting Guide

Issue: Precipitate forms when trying to dissolve this compound in aqueous buffer.

Possible Cause: Direct dissolution in aqueous buffer is often unsuccessful for highly hydrophobic peptides due to their chemical nature.

Solution:

  • Initial Dissolution in Organic Solvent: Begin by dissolving the lyophilized this compound powder in a minimal amount of an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its relatively low toxicity in many biological assays.[2] Other options include dimethylformamide (DMF) or acetonitrile (B52724) (ACN).[1][2]

  • Gradual Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add the aqueous buffer to the concentrated stock solution while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.

  • Sonication: If a precipitate still forms, brief sonication of the solution can aid in dissolution.[2]

Issue: The chosen organic solvent is incompatible with the experimental assay.

Possible Cause: Some organic solvents can interfere with biological assays or be toxic to cells at certain concentrations.

Solution:

  • Solvent Compatibility Check: Always verify the tolerance of your specific cell line or assay system to the chosen organic solvent. The table below provides general toxicity information for common solvents.

  • Alternative Solvents: If DMSO is not suitable, consider using DMF or acetonitrile as alternatives.[2]

  • Minimize Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1% (v/v), to minimize potential off-target effects.

Data Presentation

Table 1: General Solubility and Toxicity Profile of Common Organic Solvents

SolventGeneral Solubility for Hydrophobic PeptidesNotes on Toxicity
Dimethyl Sulfoxide (DMSO) HighGenerally low toxicity in most biological assays at concentrations <1%.[2]
Dimethylformamide (DMF) HighA good alternative to DMSO.[2]
Acetonitrile (ACN) GoodOften used in HPLC preparations.[3]
Ethanol (EtOH) ModerateCan be used, but may be less effective for highly hydrophobic peptides.
Methanol (MeOH) ModerateSimilar to ethanol.

Table 2: Cytotoxicity of this compound in Different Cancer Cell Lines

Cell LineLC50 (µM) after 24h exposure
HeLa 9.9[4]
YAC-1 13.2[4]
Sp/2 11.3[4]

Experimental Protocols

Protocol 1: Solubilization of this compound using an Organic Solvent

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Desired sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Gently vortex the vial until the peptide is completely dissolved. A clear solution should be observed.

  • To prepare a working solution, slowly add the desired volume of your aqueous buffer to a new sterile tube.

  • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

  • If any cloudiness or precipitate appears, sonicate the solution for short bursts (e.g., 10-15 seconds) in a water bath sonicator.

  • Visually inspect the solution to ensure it is clear before use.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[5] This method is particularly useful when organic solvents must be avoided.

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-CD or SBE-β-CD)

  • Sterile deionized water

  • Stir plate and magnetic stir bar

  • Lyophilizer (freeze-dryer)

Procedure:

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to cyclodextrin (B1172386).

  • Dissolution: Dissolve the calculated amount of cyclodextrin in sterile deionized water with stirring.

  • Addition of this compound: Once the cyclodextrin is fully dissolved, add the this compound powder to the solution.

  • Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Lyophilization: Freeze the resulting solution and lyophilize it to obtain a dry powder of the this compound-cyclodextrin complex.

  • Reconstitution: The lyophilized complex should now be readily soluble in your desired aqueous buffer.

Protocol 3: Formulation of this compound into Polymeric Nanoparticles

Encapsulating this compound into biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can improve its solubility and provide controlled release.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (B109758) (DCM) or another suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Procedure (Emulsion-Solvent Evaporation Method):

  • Organic Phase Preparation: Dissolve a known amount of this compound and PLGA in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA.

  • Resuspension: Resuspend the final nanoparticle pellet in the desired aqueous buffer for your experiments.

Mandatory Visualizations

experimental_workflow cluster_dissolution Initial Dissolution cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting lyophilized Lyophilized this compound organic_solvent Add Minimal Organic Solvent (e.g., DMSO) lyophilized->organic_solvent stock_solution Concentrated Stock Solution organic_solvent->stock_solution dilution Slowly Add Stock to Buffer (with vortexing) stock_solution->dilution aqueous_buffer Aqueous Buffer aqueous_buffer->dilution working_solution Final Working Solution dilution->working_solution precipitate Precipitate Forms working_solution->precipitate clear_solution Clear Solution for Assay working_solution->clear_solution sonicate Sonicate Briefly precipitate->sonicate sonicate->clear_solution

Caption: Workflow for solubilizing this compound.

signaling_pathway muscotoxin This compound cell_membrane Cell Membrane muscotoxin->cell_membrane membrane_disruption Membrane Disruption/ Pore Formation cell_membrane->membrane_disruption ca_influx Ca²⁺ Influx membrane_disruption->ca_influx downstream Downstream Cellular Effects ca_influx->downstream apoptosis Apoptosis downstream->apoptosis necrosis Necrosis downstream->necrosis cytotoxicity Cell Death/ Cytotoxicity apoptosis->cytotoxicity necrosis->cytotoxicity

Caption: Simplified signaling pathway of this compound cytotoxicity.

References

Minimizing off-target effects of Muscotoxin A in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of Muscotoxin A in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a cyclic lipopeptide that exhibits cytotoxic effects by directly interacting with and permeabilizing mammalian cell membranes.[1][2] This leads to a loss of membrane integrity, an influx of calcium ions, and ultimately, necrotic cell death.[2][3] Notably, its mechanism involves reducing the fluidity of the cell membrane, which is a paradoxical effect compared to other cytolytic agents.[2] Studies on synthetic liposomes have shown that this compound can permeabilize membranes composed solely of phospholipids, indicating that its primary interaction may not require specific protein receptors.[2]

Q2: What are the expected "on-target" versus "off-target" effects of this compound in a cell-based assay?

A2: Given that this compound's primary mechanism is membrane disruption, the distinction between "on-target" and "off-target" effects can be nuanced and depends on the experimental context.

  • On-Target Effects: If the goal of the assay is to study membrane permeabilization, cytotoxicity, or necrotic cell death pathways, then these effects are considered "on-target."

  • Off-Target Effects: If the primary research interest lies in a specific cellular pathway (e.g., a signaling cascade, gene expression), then the widespread cellular damage and stress caused by membrane disruption would be considered a significant "off-target" or confounding effect. These can include non-specific activation of stress response pathways, leakage of cellular contents, and general cytotoxicity that can obscure the specific effects on the pathway of interest.

Q3: How can I determine the optimal concentration of this compound for my experiments to minimize off-target effects?

A3: To find the optimal concentration, it is crucial to perform a dose-response curve to determine both the efficacy for your desired effect and the cytotoxicity.[4] The ideal concentration will be the lowest that produces the desired biological effect with minimal cytotoxicity. A parallel cytotoxicity assay (e.g., LDH release for necrosis, or a viability assay like MTT or CellTiter-Glo) is essential.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are obscuring my experimental results.

  • Possible Cause: The concentration of this compound is too high, leading to rapid and widespread cell death.

  • Troubleshooting Steps:

    • Lower the Concentration: Significantly reduce the working concentration of this compound. Start with a concentration well below the published LC50 values (9.9 to 13.2 μM for YAC-1, Sp/2, and HeLa cells) and perform a dose-response experiment.[2][3]

    • Reduce Exposure Time: Decrease the incubation time of the cells with this compound. A time-course experiment will help identify a window where the specific effects are observable before overt cytotoxicity takes over.

    • Include Proper Controls: Always have a "cells only" control (no treatment) and a "vehicle only" control (solvent for this compound) to establish a baseline for cell viability. A "maximum cytotoxicity" control (e.g., using a known cytotoxic agent or cell lysis buffer) is also recommended for cytotoxicity assays.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Health and Density.

    • Troubleshooting Steps:

      • Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well for every experiment.

      • Monitor Cell Health: Regularly check the morphology and doubling time of your cell cultures. Avoid using cells that have been in continuous culture for an extended period.

  • Possible Cause 2: Degradation of this compound.

    • Troubleshooting Steps:

      • Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[4]

      • Fresh Dilutions: Prepare fresh working dilutions of this compound in your cell culture medium for each experiment.[4]

Issue 3: High background signal or non-specific effects observed.

  • Possible Cause: Non-specific binding of this compound to cell surfaces or experimental plasticware.

  • Troubleshooting Steps:

    • Optimize Assay Buffer:

      • Add Bovine Serum Albumin (BSA): Including 0.1% to 1% BSA in your assay buffer can help block non-specific binding sites.[5][6]

      • Adjust Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can reduce non-specific electrostatic interactions.[5]

      • Include a Non-ionic Surfactant: A low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05%) can help reduce hydrophobic interactions.[5][7]

    • Pre-incubation with Blocking Buffer: Pre-incubate your cells with a blocking buffer (e.g., medium containing BSA) for 30-60 minutes before adding this compound.[6]

Data Presentation

Table 1: Reported Cytotoxicity of this compound

Cell LineLC50 (µM) after 24h exposureReference
YAC-19.9 - 13.2[2][3]
Sp/29.9 - 13.2[2][3]
HeLa9.9 - 13.2[2][3]

Table 2: Example of a Dose-Response Experiment to Determine Optimal Concentration

This compound (µM)% Desired Activity (Hypothetical)% Cell Viability
0.011598
0.14595
18580
59540
109815
201005

Based on this hypothetical data, a concentration range of 0.1 to 1 µM would be a good starting point for further experiments, as it provides high efficacy with low cytotoxicity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol describes how to perform a parallel dose-response experiment for a specific cellular activity and cytotoxicity.

  • Cell Seeding: Seed your cells of interest in two identical 96-well plates at a predetermined optimal density.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium.

  • Compound Addition: Add the diluted this compound to the wells of both plates. Include "vehicle only" and "no treatment" controls. For the cytotoxicity plate, also include a "maximum lysis" control.

  • Incubation: Incubate both plates for the desired experimental duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Assay for Desired Activity: On the first plate, perform your specific assay to measure the biological activity of interest (e.g., reporter gene expression, protein phosphorylation).

  • Cytotoxicity Assay: On the second plate, perform a cytotoxicity assay. An LDH release assay is recommended to measure necrosis, which is the expected mode of cell death.

  • Data Analysis: For each concentration of this compound, calculate the percentage of desired activity and the percentage of cytotoxicity. Plot both curves on the same graph to identify the optimal concentration range.

Visualizations

This compound Mechanism of Action MuscotoxinA This compound CellMembrane Cell Membrane MuscotoxinA->CellMembrane Interacts with MembraneFluidity Decreased Membrane Fluidity CellMembrane->MembraneFluidity Leads to Permeabilization Membrane Permeabilization MembraneFluidity->Permeabilization CaInflux Calcium Ion Influx Permeabilization->CaInflux Necrosis Necrotic Cell Death CaInflux->Necrosis

Caption: Mechanism of this compound-induced cytotoxicity.

Workflow for Minimizing Off-Target Effects Start Start DoseResponse Perform Dose-Response & Cytotoxicity Assays Start->DoseResponse OptimalConc Determine Optimal Concentration Range DoseResponse->OptimalConc AssayOptimization Optimize Assay Conditions (Buffer, Blocking Agents) OptimalConc->AssayOptimization Proceed if window exists HighTox High Cytotoxicity? OptimalConc->HighTox If no clear window RunExperiment Run Experiment with Optimized Conditions and Controls AssayOptimization->RunExperiment DataAnalysis Analyze Data and Validate On-Target Effect RunExperiment->DataAnalysis HighTox->DoseResponse Re-evaluate concentration and exposure time Troubleshooting Logic for High Background HighBg High Background Signal CheckConc Is Concentration Optimized? HighBg->CheckConc OptimizeBuffer Optimize Assay Buffer (BSA, Salt, Surfactant) CheckConc->OptimizeBuffer Yes ReduceConc Lower Concentration CheckConc->ReduceConc No UseBlocking Implement Pre-incubation with Blocking Buffer OptimizeBuffer->UseBlocking ReTest Re-run Assay UseBlocking->ReTest ReduceConc->HighBg

References

Process improvements for large-scale production of Muscotoxin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and process improvement strategies for the large-scale production of Muscotoxin A, a synthetic peptide neurotoxin. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in scaling up this compound synthesis?

A1: The primary challenge is maintaining high purity and yield. This compound is a relatively long and hydrophobic peptide, making it prone to aggregation during solid-phase peptide synthesis (SPPS).[1][2] This aggregation can lead to incomplete reactions, resulting in deletion sequences and a difficult purification process.[1][3]

Q2: What are the most common impurities observed during this compound production?

A2: Common impurities include truncated or deletion sequences (from incomplete coupling reactions), diastereomers, and byproducts from the incomplete removal of protecting groups.[4][5] Oxidation of sensitive residues and modifications during the final cleavage step are also frequently observed.[6]

Q3: Can microwave-assisted SPPS be used to improve synthesis?

A3: Yes, microwave-assisted SPPS can significantly accelerate coupling reactions.[1] This increased reaction rate can help minimize aggregation and improve the synthesis efficiency for difficult sequences within this compound, leading to higher purity of the crude product.[1]

Q4: What is the recommended purification strategy for large-scale production?

A4: A multi-step approach using reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended. An initial gradient with a TFA-based mobile phase can be used for capture and initial purification, followed by a second polishing step with a formic acid-based mobile phase, which is more compatible with mass spectrometry for final purity analysis.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the production of this compound.

Problem 1: Low Crude Purity and Multiple Peaks on HPLC

Possible Causes & Solutions

  • Incomplete Coupling Reactions: The peptide chain can aggregate on the resin, hindering the addition of the next amino acid.[2][7]

    • Solution 1: Change Solvent System: Switch from the standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) or a mixture of DMSO/DMF to better solvate the growing peptide chain and disrupt aggregation.[2][8]

    • Solution 2: Use Stronger Coupling Reagents: Employ highly reactive coupling reagents like HATU or HCTU to ensure the reaction goes to completion.[8]

    • Solution 3: Double Coupling: For amino acids identified as "difficult" to couple, perform the coupling step twice before moving to the next deprotection step.[1][9]

  • Formation of Deletion Sequences: Inefficient deprotection of the Fmoc group can leave some peptide chains unavailable for the next coupling step.

    • Solution: Increase the deprotection time or use a fresh deprotection solution (e.g., 20% piperidine (B6355638) in DMF). Real-time monitoring of the deprotection step can also ensure completeness.[7]

Problem 2: Poor Yield After Cleavage from Resin

Possible Causes & Solutions

  • Incomplete Cleavage: The cleavage cocktail may not be efficient enough or the reaction time may be too short.

    • Solution: Ensure the correct cleavage cocktail is used for the chosen resin and protecting groups. Extend the cleavage time and perform a second rinse of the resin with fresh cocktail to recover any remaining peptide.[9]

  • Peptide Re-attachment to Resin: Nucleophilic side chains can sometimes re-attach to the resin during cleavage.

    • Solution: Use a cleavage cocktail that includes appropriate scavengers, such as ethanedithiol (EDT), to prevent this side reaction.[9]

  • Precipitation Issues: The peptide may be partially soluble in the precipitation solvent (e.g., diethyl ether).

    • Solution: After centrifugation, analyze the ether supernatant for any dissolved peptide. If peptide is present, consider using a different precipitation solvent or optimizing the precipitation temperature.

Problem 3: Presence of Oxidized Product

Possible Causes & Solutions

  • Oxidation During Synthesis or Storage: Certain amino acid residues are susceptible to oxidation when exposed to air.[5]

    • Solution: Handle all reagents and the final product under an inert atmosphere (e.g., nitrogen or argon). Store the purified peptide at -20°C or lower.

Data & Protocols

Data Summary: Impact of Coupling Reagent on Purity

The following table summarizes a comparative study on the effect of different coupling reagents on the crude purity and yield of this compound in a large-scale synthesis protocol.

Coupling ReagentAverage Coupling Time (min)Crude Purity (%)Final Yield (mg)
HBTU/DIEA6065%450
HCTU/DIEA4578%580
HATU/DIEA 40 85% 650
DIC/Oxyma6072%510
Experimental Protocol: Optimized Coupling Step for Difficult Residues

This protocol details the "double coupling" method using HATU for residues that have previously shown low coupling efficiency.

  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin sequentially with DMF (x3), Isopropanol (x2), and DMF (x3).

  • First Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Add the solution to the reaction vessel and agitate for 45 minutes at room temperature.

    • Drain the reaction vessel.

  • Washing: Wash the resin with DMF (x3).

  • Second Coupling:

    • Repeat step 3.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 20 minutes.

  • Washing: Wash the resin with DMF (x3) and proceed to the next deprotection step.

Visualizations

Logical Workflows & Pathways

The following diagrams illustrate key workflows and the hypothetical signaling pathway of this compound.

G This compound Production Workflow cluster_synthesis Synthesis Phase cluster_purification Purification & QC Phase Resin Resin Preparation SPPS Automated SPPS (Fmoc Chemistry) Resin->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Precipitation Crude Precipitation Cleavage->Precipitation Purification1 RP-HPLC Step 1 (Capture) Precipitation->Purification1 Purification2 RP-HPLC Step 2 (Polishing) Purification1->Purification2 QC QC Analysis (LC-MS, Purity) Purification2->QC Lyophilization Lyophilization QC->Lyophilization FinalProduct Final Product: This compound Lyophilization->FinalProduct

Caption: High-level workflow for the large-scale production of this compound.

G Troubleshooting Low Purity Start Low Purity in Crude Product Check_Deletion LC-MS shows deletion sequences? Start->Check_Deletion Check_Modification Mass consistent with side-chain modification? Check_Deletion->Check_Modification No Improve_Coupling Implement Double Coupling & Use HATU Check_Deletion->Improve_Coupling Yes Improve_Deprotection Increase Deprotection Time & Monitor Fmoc Removal Check_Modification->Improve_Deprotection No Optimize_Cleavage Optimize Scavengers in Cleavage Cocktail Check_Modification->Optimize_Cleavage Yes End Re-synthesize & Analyze Improve_Coupling->End Improve_Deprotection->End Optimize_Cleavage->End

Caption: A logical flowchart for troubleshooting low purity issues.

G Hypothetical this compound Signaling Pathway cluster_neuron Neuron MuscotoxinA This compound VGSC Voltage-Gated Sodium Channel (Nav1.7) MuscotoxinA->VGSC Binds & Blocks Depolarization Membrane Depolarization Membrane Neuronal Membrane AP Action Potential Propagation Depolarization->AP Prevents Signal Pain Signal Transmission AP->Signal Inhibits

Caption: Hypothetical mechanism of action for this compound as a sodium channel blocker.

References

Technical Support Center: Method Refinement for Accurate Quantification of Muscotoxin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Muscotoxin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical methods for this cyclic lipopeptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

I. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the quantification of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My chromatogram for this compound shows poor peak shape. What are the possible causes and how can I fix it?

A: Poor peak shape can be caused by a variety of factors related to the sample, the liquid chromatography (LC) system, or the column. Here’s a step-by-step guide to troubleshoot this issue:

  • Check Sample Preparation:

    • Incomplete Dissolution: Ensure the extracted and dried this compound sample is fully redissolved in the initial mobile phase. Sonication can aid in dissolution.

    • Particulates: Filter your sample through a 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column frit.

  • Evaluate LC System and Method:

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which in turn influences its interaction with the stationary phase. For cyclic peptides, a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) is often used to ensure consistent protonation.

    • Column Contamination: Contaminants from previous injections can interact with the analyte, leading to peak tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove strongly retained compounds.[1]

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and reinjecting.

  • Assess the Analytical Column:

    • Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape. If the column has been used extensively or with harsh mobile phases, it may need to be replaced.

    • Improper Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.[2]

Problem 2: Low Signal Intensity or Sensitivity

Q: I am not getting a strong enough signal for this compound, or the sensitivity of my assay is too low. How can I improve it?

A: Low signal intensity can be a significant hurdle in quantitative analysis. Here are several areas to investigate:

  • Optimize Mass Spectrometry (MS) Parameters:

    • Ionization Source: For cyclic peptides like this compound, Electrospray Ionization (ESI) is typically used. Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this specific analyte.

    • MRM Transitions: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for sensitivity. You need to identify the precursor ion (the protonated molecule, [M+H]⁺) and the most abundant and stable product ions.

      • Determining the Precursor Ion: The molecular weight of this compound is 1211.4 g/mol .[3] Therefore, the expected precursor ion ([M+H]⁺) would have an m/z of approximately 1212.4.

      • Finding Product Ions: Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan to identify the most intense and reproducible fragment ions. These will be your product ions for the MRM transitions.

    • Collision Energy: Optimize the collision energy for each MRM transition to maximize the signal of the product ions.

  • Improve Sample Preparation:

    • Extraction Efficiency: Evaluate your extraction procedure to ensure you are efficiently recovering this compound from the sample matrix. Solid-Phase Extraction (SPE) is a common technique for cleaning up and concentrating mycotoxins from complex samples.[4]

    • Minimize Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[5] An effective clean-up step is crucial to minimize this. Using matrix-matched calibration standards can also help to compensate for matrix effects.[6]

Problem 3: High Background Noise

Q: My chromatograms have a high baseline noise, which is interfering with the detection and quantification of this compound. What can I do to reduce it?

A: High background noise can originate from the sample, the LC system, or the MS detector.

  • Sample-Related Issues:

    • Contaminants: Ensure all solvents and reagents are of high purity (LC-MS grade). Contaminants in the sample matrix can contribute to a noisy baseline. Improve your sample clean-up procedure to remove interfering substances.

  • LC System Contamination:

    • Mobile Phase: Prepare fresh mobile phases daily and filter them. Bacterial growth in aqueous mobile phases can be a source of noise.

    • System Flush: If the system has been idle or used with different types of samples, flush the entire LC system, including the pump, degasser, and injection port, with a series of solvents (e.g., water, isopropanol, acetonitrile).

  • MS Detector Issues:

    • Dirty Ion Source: The ion source can become contaminated over time, leading to increased background noise. Follow the manufacturer's instructions for cleaning the ion source components.

    • Mass Calibration: Ensure the mass spectrometer is properly calibrated. A drift in mass calibration can lead to a noisy signal.

Problem 4: Inconsistent Retention Times

Q: The retention time for this compound is shifting between injections. How can I achieve more consistent retention times?

A: Retention time shifts can compromise the reliability of your quantitative data. Here are the common causes and solutions:

  • LC Method Parameters:

    • Mobile Phase Composition: Inaccurate mixing of the mobile phase can lead to retention time drift. Ensure the solvent proportions are accurate and the pumps are functioning correctly.

    • Column Temperature: Fluctuations in the column temperature can cause retention time shifts. Use a column oven to maintain a constant and consistent temperature.

    • Flow Rate: Variations in the flow rate will directly impact retention times. Check for leaks in the LC system and ensure the pump is delivering a constant flow.

  • Column Issues:

    • Lack of Equilibration: As mentioned earlier, insufficient column equilibration between injections is a common cause of retention time shifts.

    • Column Aging: An aging column can also lead to changes in retention time.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the quantification of this compound.

Q1: What is a recommended starting point for a sample preparation protocol for this compound from cyanobacterial cultures?

A1: A common approach for extracting cyclic lipopeptides from cyanobacterial biomass involves the following steps:

  • Harvesting: Centrifuge the cyanobacterial culture to pellet the cells.

  • Lysis and Extraction: Resuspend the cell pellet in a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and chloroform. Sonication or bead beating can be used to lyse the cells and enhance extraction efficiency.

  • Centrifugation and Collection: Centrifuge the mixture and collect the supernatant containing the extracted compounds. Repeat the extraction process on the pellet to maximize recovery.

  • Drying: Evaporate the solvent from the combined supernatants under a stream of nitrogen or using a rotary evaporator.

  • Clean-up (Optional but Recommended): For quantitative analysis, a solid-phase extraction (SPE) step is highly recommended to remove interfering compounds. A C18 SPE cartridge is a good starting point for reversed-phase clean-up.

Q2: I don't have a validated LC-MS/MS method for this compound. How can I develop one?

A2: Developing a quantitative LC-MS/MS method involves several key steps:

  • LC Separation:

    • Column: A C18 reversed-phase column is a suitable choice for separating cyclic lipopeptides.

    • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute this compound. A gradient from 5% to 95% Solvent B over 10-15 minutes is a reasonable starting point.

  • MS/MS Detection:

    • Precursor Ion: As previously mentioned, the [M+H]⁺ ion for this compound is expected at m/z 1212.4.

    • Product Ion Selection: Infuse a standard and perform a product ion scan to identify 2-3 of the most intense and stable fragment ions.

    • Optimization: Optimize the collision energy for each transition to maximize the signal.

Q3: How do I validate my newly developed LC-MS/MS method for this compound quantification?

A3: Method validation ensures that your method is reliable and accurate. Key validation parameters include:

  • Linearity and Range: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and response.

  • Accuracy: Determine the closeness of your measured values to the true value by analyzing spiked samples at different concentrations.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Specificity: Ensure that the method can unequivocally measure this compound in the presence of other components in the sample matrix.

The following table provides a template for summarizing your validation data.

Table 1: Example Method Validation Parameters for this compound Quantification
ParameterAcceptance CriteriaExample Result
Linearity (r²) > 0.990.998
Range To be determined1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) < 15%< 10%
Limit of Detection (LOD) S/N > 30.5 ng/mL
Limit of Quantification (LOQ) S/N > 101.0 ng/mL
Specificity No interference at the retention time of the analyteNo interference observed

Q4: What are the best practices for storing this compound standards and samples?

  • Stock Solutions: Prepare stock solutions in a non-aqueous solvent like methanol or acetonitrile. Store them at -20°C or lower in tightly sealed vials to prevent evaporation and degradation.

  • Working Solutions: Prepare fresh working solutions from the stock solution as needed. If stored, keep them refrigerated (2-8°C) for short periods.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for both stock and working solutions, as this can lead to degradation. Aliquoting stock solutions into smaller volumes is recommended.

  • Light Exposure: Protect standards and samples from direct light, as some compounds are light-sensitive.

III. Visualizations

Diagram 1: General Workflow for this compound Quantification

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest Harvest Cyanobacterial Biomass Extract Extraction with Organic Solvent Harvest->Extract Centrifugation Cleanup Solid-Phase Extraction (SPE) Clean-up Extract->Cleanup Supernatant Dry Dry Down and Reconstitute Cleanup->Dry LC LC Separation (C18 Column) Dry->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify troubleshooting_peak_shape Start Poor Peak Shape Observed CheckSample Check Sample Preparation (Dissolution, Filtration) Start->CheckSample CheckLC Evaluate LC System (Mobile Phase, Contamination) CheckSample->CheckLC No Issue SolutionSample Improve Sample Prep Protocol CheckSample->SolutionSample Issue Found CheckColumn Assess Analytical Column (Age, Equilibration) CheckLC->CheckColumn No Issue SolutionLC Flush System / Prepare Fresh Mobile Phase CheckLC->SolutionLC Issue Found SolutionColumn Replace Column / Increase Equilibration Time CheckColumn->SolutionColumn Issue Found End Peak Shape Improved SolutionSample->End SolutionLC->End SolutionColumn->End

References

Dealing with the degradation of Muscotoxin A during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Muscotoxin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and mitigating the degradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

This compound is a cyclic lipopeptide isolated from the cyanobacterium Desmonostoc muscorum.[1][2] Like many peptides, its complex structure, containing a fatty acid side chain and multiple amino acid residues, makes it susceptible to various degradation pathways.[1] Key factors that can contribute to its degradation include improper storage, temperature fluctuations, extreme pH, oxidation, and light exposure.[3][4]

Q2: How should I store lyophilized this compound?

For optimal stability, lyophilized this compound should be stored at -20°C for short-to-medium-term storage and at -80°C for long-term preservation.[3] It is crucial to keep it in a tightly sealed container in a desiccated environment to protect it from moisture, as peptides can be hygroscopic.[5][6] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the lyophilized powder into single-use vials upon receipt.[6][7]

Q3: What is the best way to prepare this compound solutions?

Before opening the vial, allow it to warm to room temperature in a desiccator to prevent condensation.[5][8] Use high-purity, sterile solvents and buffers for reconstitution.[7] For peptides with hydrophobic regions, like this compound, dissolving in a small amount of an organic solvent like DMSO or DMF may be necessary before diluting to the final concentration with an aqueous buffer.[8] To prevent oxidation, especially if the peptide contains susceptible residues like Cysteine, Methionine, or Tryptophan, use deoxygenated buffers.[3][5][8]

Q4: I'm observing a loss of activity in my this compound solution. What could be the cause?

Loss of activity often points to chemical degradation. The primary culprits are hydrolysis, oxidation, and aggregation.[3][7] Hydrolysis is accelerated at extreme pH values and higher temperatures.[3] Oxidation can affect certain amino acid residues. Aggregation, where peptide molecules clump together, can also lead to a loss of solubility and function.[3] Storing solutions for extended periods is generally not recommended; they should be prepared fresh for each experiment whenever possible.[5]

Q5: How can I minimize degradation during my experiments?

To minimize degradation, maintain a controlled experimental environment. Use buffers within a pH range of 5-6, as this is often optimal for peptide stability.[6] Keep solutions on ice and protect them from light, especially if they will be used over several hours.[8] For peptides susceptible to oxidation, consider adding antioxidants like DTT or TCEP, but first ensure they are compatible with your experimental assay.[7]

Troubleshooting Guides

Issue 1: this compound has precipitated out of solution.

  • Possible Cause: The pH of the solution may be near the isoelectric point (pI) of the peptide, or the concentration may be too high.[7]

  • Solution:

    • Adjust the pH of the solution to be at least one or two units away from the pI.

    • Try diluting the peptide solution to a lower concentration.

    • If using an organic solvent for initial dissolution, ensure the final concentration in the aqueous buffer does not cause the peptide to fall out of solution.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: This could be due to repeated freeze-thaw cycles of the stock solution, leading to partial degradation and aggregation.[3][7] Inconsistent handling between replicates can also be a factor.

  • Solution:

    • Always aliquot your stock solution into single-use vials to avoid freeze-thaw cycles.[7]

    • Ensure uniform experimental conditions for all replicates, including incubation times, temperatures, and solution handling.

Issue 3: Suspected oxidation of this compound.

  • Possible Cause: Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are prone to oxidation when exposed to air.[3][6]

  • Solution:

    • Prepare solutions using deoxygenated buffers.[7]

    • Purge the vial with an inert gas like argon or nitrogen before sealing for storage.[3][4]

    • If compatible with your assay, consider adding a reducing agent like DTT to reverse certain types of oxidation.

Data Presentation

Table 1: General Recommendations for Peptide Storage

Storage FormTemperatureDurationKey Considerations
Lyophilized-20°CShort to Medium-termStore in a desiccated, dark environment.[3][4][6]
Lyophilized-80°CLong-term (years)Gold standard for preservation.[3]
In Solution2-8°CShort-term (days to weeks)Use sterile buffer; not recommended for long-term.[7]
In Solution-20°C or -80°CWeeks to MonthsAliquot into single-use vials to avoid freeze-thaw cycles.[6][7]

Table 2: Effect of pH and Temperature on General Peptide Stability in Solution

pHIllustrative Half-Life (days) at 25°CPrimary Degradation Pathway
2.0~150Direct Hydrolysis
5.0~250Deamidation (via cyclic imide)
7.4~25Deamidation (via cyclic imide)
9.0~5Deamidation (via cyclic imide)
11.0<1Deamidation and other base-catalyzed reactions

Data is illustrative and based on trends for model peptides. Actual rates are sequence-dependent.[7]

Storage TemperatureGeneral Stability of Peptides in Solution
Room Temperature (20-25°C)Days to weeks
Refrigerated (4°C)Weeks to a few months
Frozen (-20°C)Several months
Deep Frozen (-80°C)Can be stable for years

Stability is highly dependent on the peptide sequence and solution conditions.[7]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Vial of lyophilized this compound

  • High-purity, sterile DMSO (or other suitable organic solvent)

  • Sterile, deoxygenated buffer (e.g., phosphate (B84403) buffer, pH 5-6)

  • Sterile pipette tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[5][8]

  • Add the required volume of DMSO to the vial to achieve a concentrated stock solution.

  • Gently vortex or swirl the vial to ensure the peptide is fully dissolved.[9]

  • Briefly centrifuge the vial to collect the solution at the bottom.

  • Slowly add the desired volume of sterile, deoxygenated buffer to the concentrated stock solution to reach the final working concentration.

  • If the solution will not be used immediately, aliquot it into single-use, sterile tubes and store at -20°C or -80°C.[6][7]

Protocol 2: Assessing the Stability of this compound using HPLC

This protocol provides a general framework for monitoring the degradation of this compound over time.

Materials:

  • This compound solution

  • Appropriate buffers at various pH values (e.g., pH 4, 7, 9)

  • Incubator or water bath

  • HPLC system with a C18 column

  • Mobile phases (e.g., A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile)

Procedure:

  • Prepare Peptide Solution: Reconstitute this compound to a known concentration (e.g., 1 mg/mL) in the desired buffer.[7]

  • Set Up Stability Study: Aliquot the peptide solution into several vials for each condition (e.g., different pH, temperature, light exposure) and time point.[7]

  • Incubation: Incubate the vials under the specified conditions.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition for analysis.[7]

  • HPLC Analysis:

    • Inject a standard amount of the peptide solution onto the HPLC column.

    • Run a gradient of mobile phase B to elute the peptide.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for the peptide bond).

  • Data Analysis:

    • Compare the peak area of the intact this compound at each time point to the initial time point (T=0).

    • The appearance of new peaks may indicate degradation products.

    • Calculate the percentage of remaining intact peptide to determine the degradation rate under each condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experimentation lyophilized Lyophilized this compound reconstitute Reconstitute in appropriate solvent/buffer lyophilized->reconstitute aliquot Aliquot into single-use vials reconstitute->aliquot store_frozen Store at -20°C or -80°C aliquot->store_frozen thaw Thaw single-use aliquot store_frozen->thaw run_assay Perform experiment thaw->run_assay analyze Analyze results run_assay->analyze

Caption: Recommended workflow for handling this compound.

degradation_pathways cluster_factors Degradation Factors cluster_products Degradation Products Muscotoxin_A Intact this compound Hydrolyzed Hydrolyzed Fragments Oxidized Oxidized Forms Aggregated Aggregates Muscotoxin_A->Aggregated Temp High Temperature Temp->Hydrolyzed pH Extreme pH pH->Hydrolyzed Light Light Exposure Light->Oxidized Oxygen Oxygen Oxygen->Oxidized

Caption: Factors leading to this compound degradation.

References

Technical Support Center: Optimization of Muscotoxin A Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Muscotoxin A in in vitro settings. The information is designed to help optimize experimental design and troubleshoot common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum. Its primary mechanism of action is the permeabilization of phospholipid membranes. This is achieved by reducing membrane fluidity, which leads to membrane damage and an influx of calcium ions into the cell, ultimately resulting in cytotoxicity.[1]

Q2: What is a typical starting concentration range for this compound in in vitro studies?

A2: Based on published data, a reasonable starting concentration range for cytotoxicity assays is between 1 µM and 20 µM. The reported LC50 (lethal concentration for 50% of cells) for this compound after 24 hours of exposure ranges from 9.9 to 13.2 µM in YAC-1, Sp/2, and HeLa cancer cell lines.[1][2] However, the optimal concentration is highly cell-type dependent and should be determined empirically for your specific cell line.

Q3: What solvent should I use to dissolve this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving lipophilic compounds like this compound for in vitro studies.[3][4][5] It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have cytotoxic effects at higher concentrations (typically above 0.5-1%).[3][4][5]

Q4: How should I interpret the LC50 value of this compound?

A4: The LC50 value represents the concentration of this compound required to cause 50% cell death in a given cell population over a specific time period.[6][7] It is a measure of the toxin's potency. When comparing LC50 values, it is important to consider the exposure time and the specific cell line used, as these factors can significantly influence the results.[8][9] A lower LC50 value indicates higher cytotoxicity.[6] It's also important to consider the slope of the dose-response curve, as a steep slope suggests that a small change in concentration can lead to a large change in cell viability.[1]

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cytotoxicity assay.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension between seeding replicates to prevent cells from settling.[10]

  • Possible Cause: Edge effects on the microplate.

    • Solution: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of this compound. To mitigate this, consider filling the outer wells with sterile phosphate-buffered saline (PBS) or medium without cells and use only the inner wells for your experiment.[11]

  • Possible Cause: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and ensure your technique is consistent, especially when adding small volumes of this compound stock solution or assay reagents. For improved consistency, a multichannel pipette may be beneficial.

Issue 2: My untreated control cells show low viability.

  • Possible Cause: Unhealthy cells.

    • Solution: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma) before starting the experiment. Do not let cells become over-confluent in the culture flask.[12]

  • Possible Cause: High concentration of solvent (DMSO).

    • Solution: The final concentration of DMSO in the culture medium should typically not exceed 0.5%.[3][5] Prepare a dilution series of your this compound stock to ensure the final DMSO concentration remains low and consistent across all treated wells. Always include a vehicle control with the highest concentration of DMSO used.

  • Possible Cause: Sub-optimal cell seeding density.

    • Solution: Seeding too few cells can lead to poor viability, while too many cells can result in nutrient depletion and cell death unrelated to the toxin.[13][14] Optimize the cell seeding density for your specific cell line and the duration of the assay.[15][16]

Issue 3: I am not observing a clear dose-dependent cytotoxic effect.

  • Possible Cause: Inappropriate concentration range.

    • Solution: If you see no toxicity, the concentrations tested may be too low. Conversely, if all concentrations result in 100% cell death, the range is too high. Perform a broad range-finding experiment (e.g., 0.1 µM to 100 µM) to identify a more targeted range for your definitive dose-response experiment.

  • Possible Cause: Interference of this compound with the assay.

    • Solution: Some compounds can interfere with colorimetric or fluorometric assays. To check for this, include a "this compound only" control (wells with medium and this compound at all tested concentrations, but no cells). Subtract the background reading from these wells from your experimental wells.

  • Possible Cause: Presence of serum in the culture medium.

    • Solution: Serum proteins can sometimes bind to test compounds, reducing their effective concentration.[17] While most cell lines require serum, be aware of this potential interaction. If results are inconsistent, consider reducing the serum concentration if your cell line can tolerate it, and ensure the serum percentage is consistent across all experiments.

Issue 4: The dose-response curve has a very steep slope.

  • Possible Cause: Stoichiometric inhibition.

    • Solution: A very steep slope can sometimes be observed with compounds that have a very high affinity for their target.[1][2][18] In the case of this compound, its direct action on the cell membrane could lead to a rapid and cooperative permeabilization event once a critical concentration is reached. This is a characteristic of the toxin's mechanism and not necessarily an experimental artifact. Ensure your data points are closely spaced around the EC50 to accurately define the curve.

Data Presentation

Table 1: Reported LC50 Values for this compound (24-hour exposure)

Cell LineLC50 (µM)
YAC-113.2[2]
Sp/211.3[2]
HeLa9.9[2]

Experimental Protocols

1. Protocol for Determining the Optimal Seeding Density

This protocol is essential to perform before conducting cytotoxicity assays to ensure that cells are in an optimal growth phase throughout the experiment.

  • Cell Preparation: Harvest cells that are in the logarithmic growth phase. Ensure a single-cell suspension by gentle pipetting or, for adherent cells, appropriate trypsinization.

  • Cell Counting: Count the cells using a hemocytometer or an automated cell counter and determine the viability (should be >95%).

  • Serial Dilution: Prepare a serial dilution of the cell suspension in a complete culture medium. A common range to test for a 96-well plate is from 1,000 to 50,000 cells per well.

  • Plating: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate.

  • Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., resazurin (B115843) or MTT) according to the manufacturer's instructions.

  • Data Analysis: Plot the absorbance or fluorescence readings against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, where the signal is high enough to be detected accurately but not yet at a plateau.

2. Protocol for In Vitro Cytotoxicity Assay (Resazurin-Based)

  • Cell Seeding: Seed the optimized number of cells (determined from the protocol above) in 100 µL of complete culture medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • This compound Preparation: Prepare a 100X stock solution of this compound in DMSO. Perform a serial dilution of this stock in a complete culture medium to obtain 2X working solutions of your desired final concentrations.

  • Treatment: Remove the existing medium from the wells and add 100 µL of the 2X this compound working solutions to the respective wells. Include the following controls:

    • Untreated Control: Cells in medium without this compound.

    • Vehicle Control: Cells in medium containing the highest concentration of DMSO used in the experiment.

    • Blank Control: Medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add 10-20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Measurement: Measure the fluorescence at the recommended excitation and emission wavelengths (typically around 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the average fluorescence of the blank control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100.

    • Plot the % Viability against the log of this compound concentration and determine the LC50 value using non-linear regression analysis.

Mandatory Visualizations

MuscotoxinA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MuscotoxinA This compound Membrane Phospholipid Bilayer MuscotoxinA->Membrane Interacts with & disrupts Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx Increases Permeability Cytotoxicity Cytotoxicity Ca_Influx->Cytotoxicity Leads to Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (Healthy, log phase) SeedingOptimization 2. Optimize Seeding Density CellCulture->SeedingOptimization CellSeeding 3. Seed Cells in 96-well Plate SeedingOptimization->CellSeeding ToxinPrep 4. Prepare this compound Dilutions Treatment 5. Treat Cells CellSeeding->Treatment ToxinPrep->Treatment Incubation 6. Incubate (e.g., 24h) Treatment->Incubation ViabilityAssay 7. Add Viability Reagent (e.g., Resazurin) Incubation->ViabilityAssay Readout 8. Measure Signal (Fluorescence/Absorbance) ViabilityAssay->Readout DataAnalysis 9. Calculate % Viability & LC50 Readout->DataAnalysis

References

Improving the reproducibility of Muscotoxin A experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in successfully conducting experiments with Muscotoxin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum.[1] Its primary mechanism of action is the permeabilization of phospholipid membranes, leading to membrane damage and an influx of calcium ions into the cell.[1][2] This disruption of membrane integrity is the primary cause of its cytotoxic effects.

Q2: What are the known cytotoxic effects of this compound?

A2: this compound has demonstrated cytotoxicity against various cancer cell lines.[1][2] The cytotoxic activity is mediated by a significant reduction in membrane surface fluidity, which is a different mechanism compared to synthetic detergents.[1][3]

Q3: How should I store and handle this compound?

A3: As a lipopeptide, this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is advisable to store it at -20°C or below. When handling, standard laboratory safety precautions for cytotoxic compounds should be followed, including the use of personal protective equipment (PPE) such as gloves and a lab coat.

Q4: In which solvents can I dissolve this compound?

A4: While the specific solubility of this compound is not detailed in the provided search results, lipopeptides are often soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is recommended to first dissolve the compound in a small amount of the organic solvent and then dilute it to the final working concentration in the cell culture medium. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Data Presentation

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineLC50 (µM) after 24h exposure
HeLa9.9[2]
YAC-113.2[2]
Sp/211.3[2]

Experimental Protocols

Protocol: Assessing Cytotoxicity of this compound using a Lactate (B86563) Dehydrogenase (LDH) Release Assay

This protocol provides a general method for determining the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from cells with damaged membranes.

Materials:

  • Target cells (e.g., HeLa, YAC-1, or Sp/2)

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 50 µM.

    • Include wells for a vehicle control (cells treated with the highest concentration of solvent used for this compound dilution) and a maximum LDH release control (cells to be lysed with a lysis buffer provided in the LDH kit).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • LDH Assay:

    • After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

    • Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the LC50 value.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting.
Pipetting errorsUse calibrated pipettes and consistent technique.
Low signal or no cytotoxic effect observed Insufficient incubation timePerform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.
This compound degradationPrepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Cell line resistanceConfirm the sensitivity of your cell line to membrane-disrupting agents using a known positive control.
High background in LDH assay Serum in the medium contains LDHUse serum-free medium for the experiment or use a medium with a lower serum concentration if possible.
ContaminationEnsure cell cultures are free from microbial contamination.
Unexpected cell morphology changes Solvent toxicityEnsure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells (typically <0.5%). Always include a vehicle control.

Mandatory Visualizations

Muscotoxin_A_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., HeLa) plate_cells 2. Seed Cells in 96-well plate cell_culture->plate_cells incubation_adherence 3. Incubate (24h) for cell adherence plate_cells->incubation_adherence add_treatment 5. Add this compound to wells incubation_adherence->add_treatment prepare_muscotoxin 4. Prepare Serial Dilutions of this compound prepare_muscotoxin->add_treatment incubation_exposure 6. Incubate (e.g., 24h) for exposure add_treatment->incubation_exposure collect_supernatant 7. Collect Supernatant incubation_exposure->collect_supernatant ldh_assay 8. Perform LDH Assay collect_supernatant->ldh_assay read_plate 9. Read Absorbance on Microplate Reader ldh_assay->read_plate analyze_data 10. Analyze Data (Calculate % Cytotoxicity, LC50) read_plate->analyze_data

Caption: A generalized workflow for assessing this compound cytotoxicity.

MuscotoxinA_Signaling Putative Signaling Pathway of this compound muscotoxin This compound membrane Cell Membrane muscotoxin->membrane permeabilization Membrane Permeabilization & Reduced Fluidity membrane->permeabilization disrupts ca_influx Ca²⁺ Influx permeabilization->ca_influx leads to downstream Downstream Ca²⁺-dependent Signaling Pathways (e.g., Calmodulin, PKC activation) ca_influx->downstream activates cytotoxicity Cytotoxicity & Cell Death downstream->cytotoxicity results in

Caption: A putative signaling pathway initiated by this compound.

References

Muscotoxin A Selectivity Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the selectivity of Muscotoxin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does this impact selectivity?

This compound is a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum. Its primary mode of action is the permeabilization of phospholipid membranes, leading to cytotoxicity.[1] This process involves a reduction in membrane fluidity, or "stiffening," which is paradoxical compared to the action of many detergents.[1] The selectivity of this compound appears to be influenced by the lipid composition and organization of the cell membrane. For instance, at 37°C, it shows selectivity for membranes containing cholesterol and sphingomyelin.[1] Enhancing selectivity, therefore, involves modifying the this compound structure to favor interaction with specific membrane compositions or cell-surface targets.

Q2: What are the key structural features of this compound that can be modified to alter its selectivity?

While specific structure-activity relationship (SAR) studies on this compound are limited, we can extrapolate from other peptide toxins, such as conotoxins. Key modifiable features likely include:

  • The Lipophilic Tail: The 3-amino-2,5-dihydroxydecanoic acid (5-OH Ahdoa) residue is unique and crucial for membrane interaction.[1] Altering its length, branching, or hydroxylation could significantly impact membrane insertion and selectivity.

  • The Peptide Ring: The amino acid composition of the cyclic peptide backbone can be modified. As seen with conotoxins, specific residues can be critical for receptor interaction.[2] For this compound, certain residues likely play a more significant role in interacting with specific membrane components.

  • Overall Conformation: The three-dimensional shape, stabilized by its cyclic nature, is vital for its activity. Modifications that alter this conformation could change its selectivity profile.

Q3: What are some initial strategies to rationally design more selective this compound analogs?

Drawing parallels from strategies used for other toxins like conotoxins, a rational design approach for this compound would involve a multi-step process.[3][4]

  • Alanine (B10760859) Scanning Mutagenesis: Systematically replace each amino acid in the peptide ring with alanine to identify residues critical for its lytic activity and any inherent selectivity.[3] A significant drop in activity upon replacement would indicate an important residue.

  • Computational Modeling: Use molecular dynamics simulations to model the interaction of this compound with various lipid bilayers (e.g., with and without cholesterol). This can help predict which residues are key for membrane insertion and how modifications might alter this interaction.

  • Positional Scanning Synthetic Combinatorial Libraries (PS-SCL): For key positions identified through alanine scanning, create libraries of analogs with various natural and non-natural amino acids to screen for enhanced selectivity towards a target cell line.[3]

Troubleshooting Guides

Problem: My novel this compound analog shows reduced cytotoxicity but no improvement in selectivity.

This is a common issue when modifications disrupt the core pharmacophore responsible for membrane permeabilization.

  • Possible Cause 1: Disruption of the Hydrophobic/Hydrophilic Balance. The modification may have made the molecule too polar or too nonpolar, hindering its ability to partition into the cell membrane correctly.

  • Troubleshooting Step 1: Analyze Physicochemical Properties. Calculate the predicted LogP and topological polar surface area (tPSA) of your analog. Compare these values to the parent this compound to see if there's a significant deviation.

  • Possible Cause 2: Alteration of the Active Conformation. The modification might have induced a conformational change that prevents the molecule from adopting the necessary orientation for membrane disruption.

  • Troubleshooting Step 2: Perform Conformational Analysis. Use NMR spectroscopy or circular dichroism to compare the solution structure of your analog to that of the wild-type this compound.[2]

Problem: My this compound analog has high potency but aggregates in solution.

Aggregation can be a significant hurdle, leading to poor bioavailability and inconsistent experimental results.

  • Possible Cause: Increased Intermolecular Hydrophobic Interactions. Modifications, especially to the lipid tail or nonpolar amino acids, can sometimes promote self-assembly.

  • Troubleshooting Step 1: Formulation Optimization. Experiment with different buffer systems, pH, or the inclusion of solubilizing excipients like cyclodextrins or a small percentage of a biocompatible organic solvent (e.g., DMSO).

  • Troubleshooting Step 2: Structure Refinement. If formulation changes are insufficient, consider re-engineering the analog. Introduce strategically placed polar or charged residues on the exterior of the molecule (away from the presumed membrane-interacting face) to improve solubility.

Data Presentation

Table 1: Hypothetical Alanine Scan of this compound Peptide Ring

Residue PositionOriginal ResidueAnalogLC50 (µM) on Target Cells (Cholesterol-Rich)LC50 (µM) on Non-Target Cells (Cholesterol-Poor)Selectivity Index (Non-Target/Target)
Wild-Type-This compound10.542.04.0
3ThrAla12.145.33.7
4GlnAla55.860.11.1
5ValAla15.258.93.9
6LeuAla13.840.22.9
7ProAla98.3105.61.1
8TyrAla11.525.12.2
9GlyAla10.940.53.7
10ValAla14.655.43.8
11ThrAla11.843.13.7

Note: Data are hypothetical and for illustrative purposes.

Table 2: Comparison of Optimized this compound Analogs

CompoundModificationLC50 (µM) on Target CellsLC50 (µM) on Non-Target CellsSelectivity Index
This compoundWild-Type10.542.04.0
MA-P7KPro7 -> Lys8.2125.715.3
MA-Y8FTyr8 -> Phe11.138.53.5
MA-Q4RGln4 -> Arg25.4150.25.9

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Alanine Scanning Mutagenesis and Synthesis of this compound Analogs

This protocol is based on standard solid-phase peptide synthesis (SPPS) methodologies.

  • Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage.

  • Linear Peptide Synthesis: Perform automated or manual Fmoc-SPPS. For each analog, substitute the desired amino acid position with Fmoc-Ala-OH. Use standard coupling reagents like HBTU/DIPEA. The unique 5-OH Ahdoa residue would be incorporated as a custom-synthesized Fmoc-protected building block.

  • Cleavage and Deprotection: Once the linear peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Cyclization: Perform head-to-tail cyclization in a dilute solution (e.g., 0.1 mM in DMF/DCM) using a macrolactamization reagent like DPPA or HBTU to favor intramolecular over intermolecular reactions.

  • Purification and Characterization: Purify the crude cyclic peptide by reverse-phase HPLC. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: In Vitro Cytotoxicity and Selectivity Assay

  • Cell Culture: Culture target cells (e.g., HeLa, known to be sensitive to this compound) and non-target cells (e.g., a cell line with lower membrane cholesterol content) in appropriate media.[1]

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Viability Assessment: Assess cell viability using a standard MTT or PrestoBlue assay. Read the absorbance or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the LC50 (the concentration that causes 50% cell death). The selectivity index is calculated as LC50 (non-target cells) / LC50 (target cells).

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening In Vitro Screening cluster_analysis Analysis & Iteration spps Solid-Phase Peptide Synthesis cleavage Cleavage & Deprotection spps->cleavage cyclization Head-to-Tail Cyclization cleavage->cyclization purification HPLC Purification cyclization->purification treatment Compound Treatment purification->treatment Characterized Analogs cell_culture Cell Culture (Target & Non-Target) cell_culture->treatment viability_assay Viability Assay (e.g., MTT) treatment->viability_assay lc50_calc LC50 & Selectivity Index Calculation viability_assay->lc50_calc sar_analysis SAR Analysis lc50_calc->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->spps Iterative Design

Caption: Workflow for this compound analog synthesis and selectivity screening.

signaling_pathway cluster_membrane Cell Membrane membrane Lipid Bilayer cholesterol Cholesterol / Sphingomyelin insertion Membrane Insertion & Fluidity Reduction cholesterol->insertion enhances at 37°C muscotoxin This compound muscotoxin->insertion Binds to membrane permeabilization Membrane Permeabilization insertion->permeabilization ca_influx Ca2+ Influx permeabilization->ca_influx cytotoxicity Cytotoxicity ca_influx->cytotoxicity

Caption: Proposed mechanism of this compound-induced cytotoxicity.

logical_relationship cluster_strategies Modification Strategies cluster_outcomes Potential Outcomes start Goal: Enhance Selectivity lipid_tail Modify Lipophilic Tail start->lipid_tail peptide_ring Substitute Amino Acids start->peptide_ring add_charge Introduce Charged Residues start->add_charge selectivity_inc Increased Selectivity lipid_tail->selectivity_inc potency_change Altered Potency lipid_tail->potency_change solubility_change Altered Solubility lipid_tail->solubility_change peptide_ring->selectivity_inc peptide_ring->potency_change add_charge->selectivity_inc add_charge->solubility_change

Caption: Logical relationship of modification strategies to outcomes.

References

Validation & Comparative

Unveiling the Cytotoxic Power of Muscotoxin A: A Comparative Analysis against HeLa Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cytotoxic effects of Muscotoxin A on HeLa cells against other established anti-cancer agents. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential as a therapeutic candidate.

Comparative Cytotoxicity on HeLa Cells

This compound, a cyclic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has demonstrated potent cytotoxic activity against HeLa human cervical cancer cells.[1] The primary mechanism of action involves the permeabilization of the cell membrane, leading to a rapid influx of calcium ions and ultimately inducing necrotic cell death.[1]

The following table summarizes the cytotoxic efficacy of this compound in comparison to standard chemotherapeutic drugs and other natural compounds, as measured by their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values on HeLa cells.

CompoundTypeIC50 / LC50 Value (µM)Exposure Time (hours)Assay Method
This compound Natural Lipopeptide9.9 - 13.2 (LC50)24Not Specified
DoxorubicinChemotherapy Drug0.311 - 1.9124 - 48CCK-8 / MTT
CisplatinChemotherapy Drug28.9648MTT
MyricetinNatural Flavonoid22.70Not SpecifiedMTT

Note: IC50 and LC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group with no treatment and a vehicle control (if the compound is dissolved in a solvent like DMSO) are also included.

  • Incubation: The plates are incubated for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for evaluating the cytotoxic effects of a compound on a cell line.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis A HeLa Cell Culture B Cell Seeding in 96-well Plates A->B C Addition of this compound (or other compounds) at varying concentrations B->C D Incubation for a defined period (e.g., 24h) C->D E Addition of MTT Reagent D->E F Incubation to allow formazan formation E->F G Solubilization of formazan crystals with DMSO F->G H Absorbance Measurement G->H I Calculation of Cell Viability (%) H->I J Determination of IC50/LC50 values I->J

Caption: Workflow for assessing the cytotoxicity of compounds on HeLa cells.

Proposed Signaling Pathway for this compound-Induced Necrotic Cell Death

Based on its known mechanism of causing membrane permeabilization and calcium influx, the following diagram illustrates a plausible signaling pathway for this compound-induced necrosis.

G cluster_membrane Cell Membrane Interaction cluster_influx Ion Influx cluster_cellular_effects Downstream Cellular Effects cluster_outcome Cellular Outcome Muscotoxin_A This compound Membrane HeLa Cell Membrane Muscotoxin_A->Membrane Permeabilization Ca_Influx Massive Ca2+ Influx Membrane->Ca_Influx Mitochondria Mitochondrial Ca2+ Overload Ca_Influx->Mitochondria Enzyme_Activation Activation of Ca2+-dependent enzymes (e.g., Calpains, Phospholipases) Ca_Influx->Enzyme_Activation ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion Membrane_Damage Further Membrane Damage Enzyme_Activation->Membrane_Damage Necrosis Necrotic Cell Death ATP_Depletion->Necrosis Membrane_Damage->Necrosis

Caption: Proposed pathway of this compound-induced necrotic cell death.

References

A Comparative Analysis of Muscotoxin A and Puwainaphycin F: Unraveling the Potent Bioactivities of Two Cyanobacterial Lipopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

TREBON, Czech Republic – A comprehensive comparative analysis of two potent cyanobacterial cyclic lipopeptides, Muscotoxin A and Puwainaphycin F, reveals significant insights into their distinct mechanisms of action and biological activities. This guide provides researchers, scientists, and drug development professionals with a detailed examination of their cytotoxic and antifungal properties, supported by quantitative data, experimental protocols, and pathway visualizations.

This compound, isolated from the soil cyanobacterium Desmonostoc muscorum, and Puwainaphycin F, produced by Cylindrospermum alatosporum, are both recognized for their significant biological effects, primarily attributed to their ability to permeabilize cell membranes.[1][2] However, their interaction with the lipid bilayer and the resulting physiological consequences exhibit noteworthy differences.

At a Glance: Key Biological Activities

ToxinPrimary Activities
This compound Cytotoxic, Antifungal
Puwainaphycin F Cytotoxic, Antifungal

Quantitative Analysis: Cytotoxicity and Antifungal Potency

The following tables summarize the available quantitative data on the cytotoxic and antifungal activities of this compound and Puwainaphycin F.

Table 1: Comparative Cytotoxicity

ToxinCell LineAssayIC50 / LC50 (µM)Exposure TimeReference
This compound HeLa (Human cervical adenocarcinoma)alamarBlue9.924 h[1]
YAC-1 (Murine lymphoblastoma)alamarBlue13.224 h[1]
Sp/2 (Murine B-cell hybridoma)alamarBlue11.324 h[1]
Puwainaphycin F HeLa (Human cervical cancer)MTT3.2 ± 0.548 h[3][4]
HeLa (Human cervical cancer)-2.2~10 h[2]

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC)

ToxinFungal StrainMIC (µg/mL)MIC (µM)Reference
This compound Alternaria alternata0.58~0.48[1]
Monographella cucumerina2.34~1.93[1]
Aspergillus fumigatus2.34~1.93[1]
Puwainaphycin F Alternaria alternata-0.6[3][5]
Aspergillus fumigatus-37[3][5]

Mechanism of Action: A Tale of Two Membrane Perturbations

Both this compound and Puwainaphycin F exert their cytotoxic effects by disrupting the integrity of the cell membrane. This disruption leads to an influx of calcium ions and ultimately results in necrotic cell death.[1][2] However, the manner in which they interact with the membrane's physical state is starkly different.

Studies utilizing synthetic liposomes have shown that this compound causes a significant reduction in membrane surface fluidity, effectively making the membrane more rigid.[1] In contrast, Puwainaphycin F has been shown to increase membrane fluidity.[1] This fundamental difference in their interaction with the lipid bilayer likely underpins variations in their specific biological activities and potencies.

cluster_muscotoxin This compound cluster_puwainaphycin Puwainaphycin F M_toxin This compound M_membrane Cell Membrane M_toxin->M_membrane Interacts with M_fluidity Decreased Fluidity (Stiffening) M_membrane->M_fluidity Leads to M_permeability Increased Permeability M_fluidity->M_permeability M_ca_influx Ca2+ Influx M_permeability->M_ca_influx M_necrosis Necrotic Cell Death M_ca_influx->M_necrosis P_toxin Puwainaphycin F P_membrane Cell Membrane P_toxin->P_membrane Interacts with P_fluidity Increased Fluidity P_membrane->P_fluidity Leads to P_permeability Increased Permeability P_fluidity->P_permeability P_ca_influx Ca2+ Influx P_permeability->P_ca_influx P_tyr_phos Tyrosine Phosphorylation P_ca_influx->P_tyr_phos P_actin Actin Cytoskeleton Transformation P_tyr_phos->P_actin P_necrosis Necrotic Cell Death P_actin->P_necrosis

Caption: Contrasting mechanisms of membrane perturbation by this compound and Puwainaphycin F.

Experimental Protocols

Cytotoxicity Assays

1. alamarBlue® (Resazurin) Cell Viability Assay (for this compound)

This assay quantitatively measures the proliferation of cells. The blue, non-fluorescent resazurin (B115843) is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

  • Cell Seeding: Adherent (HeLa) or suspension/semi-adherent (YAC-1, Sp/2) cells are seeded in 96-well plates.

  • Treatment: this compound is added at various concentrations to the wells.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours).

  • Reagent Addition: alamarBlue® solution is added to each well.

  • Measurement: Absorbance is measured at 570 nm and 600 nm at different time points after reagent addition.

  • Calculation: Cell viability is calculated as the percentage of the absorbance of treated cells relative to untreated control cells.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (for Puwainaphycin F)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form purple formazan (B1609692) crystals, which is indicative of metabolic activity.

  • Cell Seeding: HeLa cells are seeded in a 96-well plate and allowed to adhere overnight.[3][4]

  • Treatment: The culture medium is replaced with a medium containing various concentrations of Puwainaphycin F.[3][4]

  • Incubation: Cells are incubated for 48 hours.[3][4]

  • Reagent Addition: MTT solution is added to each well, and the plate is incubated for 4 hours.[3][4]

  • Formazan Solubilization: The supernatant is discarded, and DMSO is added to dissolve the formazan crystals.[3][4]

  • Measurement: Absorbance is measured at 590 nm with a reference wavelength of 640 nm.[3]

  • Calculation: Cell viability is expressed as a percentage relative to the absorbance of untreated control wells.[3]

cluster_workflow General Cytotoxicity Assay Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Adhesion (overnight) seed->adhere treat Treat with Toxin (Varying Concentrations) adhere->treat incubate Incubate (24-48h) treat->incubate reagent Add Viability Reagent (alamarBlue® or MTT) incubate->reagent measure Measure Absorbance/ Fluorescence reagent->measure analyze Analyze Data (Calculate IC50/LC50) measure->analyze end End analyze->end

Caption: A generalized workflow for in vitro cytotoxicity testing.

Antifungal Susceptibility Testing

Broth Microdilution Method (CLSI M38-A2 guidelines for molds)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: The toxins are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton with 2% glucose).[6]

  • Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared from an overnight culture.[6]

  • Inoculation: Each well containing the diluted toxin is inoculated with the fungal suspension.[6]

  • Controls: Positive (antifungal drug like fluconazole) and negative (no antifungal agent) controls are included.[6]

  • Incubation: The plates are incubated aerobically at a suitable temperature (e.g., 30°C) for 48 hours.[6]

  • MIC Determination: The MIC is determined as the lowest concentration of the toxin that visibly inhibits fungal growth.

Membrane Fluidity Assay

Steady-State Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) Probe

This technique measures the rotational mobility of the fluorescent probe DPH embedded within the lipid bilayer of liposomes, which is inversely proportional to membrane fluidity.[7][8][9]

  • Liposome Preparation: Unilamellar liposomes are prepared from a defined lipid mixture.[9]

  • Probe Incorporation: The liposomes are incubated with the DPH probe to allow its incorporation into the lipid bilayer.[9]

  • Treatment: The DPH-labeled liposomes are treated with this compound or Puwainaphycin F.

  • Fluorescence Anisotropy Measurement: The sample is excited with polarized light (e.g., 360 nm), and the emission is measured at two polarizations (parallel and perpendicular) at a specific wavelength (e.g., 430 nm).[8]

  • Calculation: The fluorescence anisotropy (r) is calculated from the intensities of the parallel and perpendicular emission components. A higher 'r' value indicates lower membrane fluidity (increased rigidity), while a lower 'r' value signifies higher fluidity.

cluster_workflow Membrane Fluidity Assay Workflow start Start liposomes Prepare Liposomes start->liposomes dph Incorporate DPH Probe liposomes->dph treat Treat with Toxin dph->treat excite Excite with Polarized Light treat->excite measure Measure Emission (Parallel & Perpendicular) excite->measure calculate Calculate Fluorescence Anisotropy (r) measure->calculate interpret Interpret Fluidity Change calculate->interpret end End interpret->end

Caption: Workflow for determining membrane fluidity using fluorescence anisotropy.

Conclusion

This compound and Puwainaphycin F, while both potent cyclic lipopeptides with cytotoxic and antifungal properties, demonstrate distinct mechanisms of action at the membrane level. The ability of this compound to decrease membrane fluidity, in contrast to the fluidizing effect of Puwainaphycin F, presents a fascinating area for further investigation into the structure-activity relationships of these cyanobacterial toxins. This comparative guide provides a foundational resource for researchers aiming to harness the therapeutic potential of these molecules or to understand their toxicological implications.

References

Comparing the membrane disruption mechanisms of Muscotoxin A and synthetic detergents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the membrane disruption mechanisms employed by the natural cyanobacterial lipopeptide, Muscotoxin A, and common synthetic detergents such as Sodium Dodecyl Sulfate (B86663) (SDS) and Triton X-100. Understanding these distinct mechanisms is crucial for applications ranging from fundamental cell biology research to the development of novel therapeutic agents and drug delivery systems.

At a Glance: Key Differences in Mechanism

FeatureThis compoundSynthetic Detergents (e.g., SDS, Triton X-100)
Primary Mechanism Membrane permeabilization through lipid bilayer stiffening.Membrane solubilization via micelle formation.
Effect on Membrane Fluidity Decreases membrane fluidity (stiffening).[1]Increases membrane fluidity, leading to destabilization.[1]
Mode of Disruption Induces membrane damage and pore formation, leading to ion influx.[1]Insertion of monomers into the bilayer, followed by the formation of mixed micelles that dissolve the membrane.
Protein Interaction Does not require membrane proteins for its activity.[1]Can denature proteins (ionic detergents like SDS) or solubilize them in their native state (non-ionic detergents like Triton X-100).
Cellular Response Rapid influx of calcium ions.[1]Can induce an increase in intracellular calcium (SDS) or inhibit calcium channels (Triton X-100 at low concentrations).[2][3] Sub-lytic concentrations can induce apoptosis.

Quantitative Comparison of Membrane Disrupting Properties

The following table summarizes key quantitative parameters for this compound and two representative synthetic detergents.

ParameterThis compoundSodium Dodecyl Sulfate (SDS)Triton X-100
Effective Concentration for Cytotoxicity (LC50) 9.9 - 13.2 µM (on various cancer cell lines, 24h exposure)[1]Cell type and condition dependent. Lysis often achieved at 0.1-1% w/v.Cell type and condition dependent. Lysis often achieved at 0.1-1% w/v.
Critical Micelle Concentration (CMC) Not applicable (does not form micelles in the same manner)~8.23 mM~0.24 mM[3]
Concentration for Rapid Permeabilization 25 µM (rapidly increases outer cell membrane permeability)> CMC for solubilization. Sub-solubilizing concentrations (e.g., 0.2 mM) can increase permeability.> CMC for solubilization. Concentrations near CMC (0.19-0.20 mM) cause irreversible permeabilization.
Effect on Intracellular Calcium Induces influx of calcium ions.[1]Increases intracellular calcium concentration.[2]Inhibits L-type voltage-operated calcium channels at low concentrations (nM to low µM range).[3]

Delving into the Mechanisms of Membrane Disruption

This compound: A Unique Stiffening Agent

This compound, a cyclic undecalipopeptide, exhibits a paradoxical mechanism of membrane disruption. Unlike detergents that fluidize and dissolve the lipid bilayer, this compound permeabilizes membranes by significantly reducing their surface fluidity, leading to a "stiffening" effect.[1] This alteration in the physical state of the membrane is believed to be the primary cause of damage and subsequent leakage of cellular contents.

The activity of this compound is also influenced by environmental factors and membrane composition. At 25°C, it can disrupt liposomes composed solely of phospholipids (B1166683). However, at a physiological temperature of 37°C, its lytic activity becomes selective for membranes containing cholesterol and sphingomyelin.[1] A key consequence of this membrane damage is a rapid influx of calcium ions into the cell, which can trigger various downstream signaling events.[1]

Synthetic Detergents: The Classic Solubilization Model

Synthetic detergents, such as the anionic SDS and the non-ionic Triton X-100, disrupt membranes through a well-established multi-step process that culminates in the complete solubilization of the lipid bilayer.

  • Monomer Insertion: At low concentrations, detergent monomers insert themselves into the outer leaflet of the cell membrane.

  • Membrane Saturation and Pore Formation: As the concentration of detergent monomers in the membrane increases, it leads to mechanical strain and the formation of pores.

  • Micelle Formation and Solubilization: Above the critical micelle concentration (CMC), detergent molecules aggregate to form micelles. These micelles extract phospholipids and membrane proteins from the bilayer, forming mixed micelles and leading to the complete disintegration of the membrane structure.

Ionic detergents like SDS are harsh and can denature proteins by disrupting their tertiary structure. In contrast, non-ionic detergents like Triton X-100 are milder and can solubilize membrane proteins while preserving their native conformation and function.

Interestingly, the interaction of detergents with cellular signaling is also being recognized. For instance, SDS has been shown to cause an immediate increase in intracellular calcium concentration upon exposure.[2] Conversely, low, sub-solubilizing concentrations of Triton X-100 have been found to inhibit L-type voltage-operated calcium channels.[3]

Visualizing the Mechanisms

This compound: Membrane Stiffening and Ion Influx

cluster_membrane Cell Membrane membrane_initial Normal Fluid Membrane membrane_stiffened Stiffened and Disordered Membrane membrane_initial->membrane_stiffened Reduces fluidity ca_ion Ca²⁺ membrane_stiffened->ca_ion Creates pores/damage muscotoxin This compound muscotoxin->membrane_initial Binds to and inserts downstream Downstream Signaling (e.g., Apoptosis) ca_ion->downstream Triggers

Caption: this compound induces membrane stiffening, leading to damage and calcium influx.

Synthetic Detergents: Membrane Solubilization Workflow

cluster_membrane_detergent Cell Membrane Interaction membrane_intact Intact Bilayer membrane_saturated Detergent Monomers Inserted membrane_intact->membrane_saturated Saturation membrane_solubilized Mixed Micelles Formed membrane_saturated->membrane_solubilized > CMC lysis Cell Lysis membrane_solubilized->lysis detergent Detergent Monomers detergent->membrane_intact < CMC

Caption: Detergents solubilize membranes by forming mixed micelles.

Signaling Consequences of Membrane Disruption

cluster_stimulus Stimulus cluster_effect Primary Membrane Effect cluster_signaling Signaling Cascade muscotoxin This compound stiffening Membrane Stiffening & Damage muscotoxin->stiffening sds SDS solubilization Membrane Solubilization sds->solubilization ca_influx Increased Intracellular [Ca²⁺] stiffening->ca_influx solubilization->ca_influx apoptosis Apoptosis ca_influx->apoptosis

Caption: Both this compound and SDS can lead to increased intracellular calcium and apoptosis.

Experimental Protocols

Liposome (B1194612) Leakage Assay (Carboxyfluorescein-Based)

This assay measures the ability of a compound to disrupt lipid bilayers by quantifying the leakage of a fluorescent dye from liposomes.

Materials:

  • Lipids (e.g., POPC, POPG)

  • Carboxyfluorescein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

  • Test compounds (this compound, detergents)

  • Triton X-100 (for 100% lysis control)

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

Procedure:

  • Liposome Preparation:

    • A lipid film is created by evaporating the solvent from a lipid solution.

    • The film is hydrated with a solution containing a self-quenching concentration of carboxyfluorescein (e.g., 50-100 mM).

    • The resulting multilamellar vesicles are subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).

  • Purification:

    • Free, unencapsulated carboxyfluorescein is removed from the liposome suspension by size-exclusion chromatography.

  • Leakage Assay:

    • The purified liposome suspension is diluted in the assay buffer in a cuvette.

    • A baseline fluorescence is recorded.

    • The test compound is added, and the fluorescence intensity is monitored over time (Excitation: ~490 nm, Emission: ~520 nm).

    • After the reaction reaches a plateau or at the end of the experiment, a high concentration of Triton X-100 (e.g., 0.1% v/v) is added to cause 100% leakage, providing a maximum fluorescence value (F_max).

  • Data Analysis:

    • The percentage of leakage is calculated using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.

Materials:

  • Cultured cells (e.g., HeLa, HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127 (to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Test compounds (this compound, detergents)

  • Ionomycin (positive control for calcium influx)

  • EGTA (calcium chelator, negative control)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Cells are seeded into a 96-well black, clear-bottom plate and cultured to the desired confluency.

  • Dye Loading:

    • The culture medium is removed, and cells are washed with HBSS.

    • Cells are incubated with the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 in HBSS at 37°C in the dark for 30-60 minutes.

  • Washing:

    • The dye-loading solution is removed, and cells are washed with HBSS to remove extracellular dye.

  • Measurement:

    • A baseline fluorescence is recorded using a plate reader (for Fluo-4, Excitation: ~490 nm, Emission: ~515 nm) or flow cytometer.

    • The test compound is added, and fluorescence is monitored over time to detect changes in intracellular calcium levels.

    • Positive (ionomycin) and negative (EGTA) controls are run in parallel.

  • Data Analysis:

    • The change in fluorescence intensity over time is plotted. The results can be expressed as a fold change over baseline or as a ratio of fluorescence at different wavelengths for ratiometric dyes like Fura-2.

Conclusion

This compound and synthetic detergents represent two fundamentally different approaches to membrane disruption. This compound employs a unique mechanism of membrane stiffening, highlighting a sophisticated strategy evolved in nature for cytotoxicity. In contrast, synthetic detergents rely on a more direct, physical process of membrane solubilization. The choice between these or similar agents in research and development depends critically on the desired outcome, whether it be the complete lysis of cells for component extraction, the gentle solubilization of membrane proteins for functional studies, or the targeted permeabilization of specific cell types for therapeutic purposes. The distinct downstream signaling consequences, particularly concerning calcium homeostasis, further underscore the importance of understanding these divergent mechanisms.

References

Unmasking the Cellular Assassins: Muscotoxin A Versus Other Cyanobacterial Lipopeptides in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Cyanobacteria, often referred to as blue-green algae, are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, lipopeptides have garnered significant attention for their potent cytotoxic properties, making them promising candidates for novel anticancer therapeutics. This guide provides an objective comparison of the cytotoxicity of Muscotoxin A, a cyclic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, with other notable cyanobacterial lipopeptides. The information presented herein, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in navigating the landscape of these potent natural products.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of this compound and other selected cyanobacterial lipopeptides has been evaluated against various cancer cell lines. The following table summarizes their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) values, providing a quantitative measure of their potency.

LipopeptideCell LineExposure TimeIC50 / LC50 (µM)Reference
This compound HeLa24 h9.9 (LC50)[1][2]
YAC-124 h13.2 (LC50)[1][2]
Sp/224 h11.3 (LC50)[2]
Puwainaphycin F HeLa24 h2.2 (IC50)[1][3]
Caco-248 h3.2 (IC50)[4][5]
Puwainaphycin G HeLaNot Specified2.2 (IC50)[1][3]
Laxaphycin B SH-SY5YNot Specified1.8 (IC50)[6]
Laxaphycin B3 SH-SY5YNot Specified0.8 (IC50)[6]
Laxaphycin B4 HCT116Not Specified1.7 (IC50)[7]
Somocystinamide A Neuro-2aNot Specified1.4 µg/mL (IC50)[8]
Microcolin A NCI-H460Not Specified0.006 (IC50)[9]
HT-29Not Specified0.00028 - 0.014 (IC50)[9]
IMR-32Not Specified0.00028 - 0.014 (IC50)[9]
Microcolins E-M H-460Not Specified0.006 - 5.0 (IC50)[10][11]
Luquilloamide A H-460Not SpecifiedPotent[12]
Trichormamide C HT-29Not Specified1.7 (IC50)[13]
MDA-MB-435Not Specified1.0 (IC50)[13]
Trichormamide D HT-29Not Specified11.5 (IC50)[13]
MDA-MB-435Not Specified11.7 (IC50)[13]

Mechanisms of Action: Diverse Strategies for Cell Killing

While many cyanobacterial lipopeptides exert their cytotoxic effects through direct membrane disruption, some employ more intricate mechanisms involving specific cellular signaling pathways.

This compound , like many other lipopeptides, primarily acts by permeabilizing phospholipid membranes. This disruption of membrane integrity leads to a loss of cellular homeostasis, including an influx of calcium ions, ultimately causing cell death.[1][2] Interestingly, this permeabilization is associated with a reduction in membrane fluidity, a distinct mechanism compared to synthetic detergents.[1]

In contrast, Somocystinamide A has been shown to induce apoptosis through a caspase-8 dependent pathway.[14][15] This suggests a more specific interaction with cellular components that triggers a programmed cell death cascade.

Puwainaphycins F and G also induce necrosis via cell membrane permeabilization, which leads to an elevation of intracellular calcium.[1][3] This is followed by an unusual rearrangement of the actin cytoskeleton into ring-like structures around the nucleus.[1][3]

More recently, Microcolin H was identified as a novel autophagy inducer that exerts its potent antitumor activity by directly targeting phosphatidylinositol transfer proteins alpha and beta (PITPα/β).[16][17] This highlights the potential for cyanobacterial lipopeptides to interact with specific intracellular targets.

// Nodes SCA [label="Somocystinamide A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Casp8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SCA -> Membrane [label="Interacts with"]; Membrane -> Casp8 [label="Activation"]; Casp8 -> Casp3 [label="Cleavage and\nActivation"]; Casp3 -> Apoptosis [label="Execution"]; }

Caption: Experimental workflow for the MTT cytotoxicity assay.
Membrane Permeabilization Assessment using Calcein (B42510) Leakage Assay

The calcein leakage assay is a fluorescence-based method used to assess the integrity of lipid vesicles (liposomes) and, by extension, cell membranes.

Protocol:

  • Liposome (B1194612) Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) encapsulating a high concentration of the fluorescent dye calcein (e.g., 50-100 mM). At this concentration, the fluorescence of calcein is self-quenched.

  • Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Assay Setup: In a 96-well black plate, add a suspension of the calcein-loaded liposomes to a buffer solution.

  • Compound Addition: Add the lipopeptide at various concentrations to the liposome suspension.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm over time using a fluorescence plate reader.

  • Maximum Leakage Control: At the end of the experiment, add a detergent (e.g., Triton X-100) to the liposome suspension to cause complete lysis and release of all encapsulated calcein. This provides the value for 100% leakage.

  • Data Analysis: Calculate the percentage of calcein leakage induced by the lipopeptide at different concentrations and time points relative to the maximum leakage control.

This guide provides a comparative overview of the cytotoxic properties of this compound and other cyanobacterial lipopeptides. The presented data and methodologies offer a valuable resource for the scientific community engaged in the discovery and development of novel anticancer agents from natural sources. Further research into the precise molecular targets and mechanisms of action of these potent compounds will undoubtedly pave the way for their translation into clinical applications.

References

Comparative Analysis of Muscotoxin A's Structure-Activity Relationship in the Context of Cytotoxic Lipopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Muscotoxin A, a cyclic undecalipopeptide with notable cytotoxic properties. Due to the limited availability of published structure-activity relationship (SAR) studies on synthetic this compound analogs, this document will focus on the known biological activity of this compound and compare it with other well-characterized cytotoxic lipopeptides. This comparative approach aims to provide valuable context for researchers interested in the development of lipopeptide-based therapeutics.

This compound: An Overview

This compound is a naturally occurring cyclic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum.[1][2] It is characterized by a unique 3-amino-2,5-dihydroxydecanoic acid (5-OH Ahdoa) lipophilic residue.[1][2] The primary mechanism of action for this compound's cytotoxicity is the permeabilization of mammalian cell membranes, leading to an influx of calcium ions and subsequent cell death.[1][2][3] This membrane disruption is paradoxically associated with a reduction in membrane fluidity.[1][4] The activity of this compound is also influenced by environmental factors such as temperature and the composition of the cell membrane, showing selectivity for membranes containing cholesterol and sphingomyelin (B164518) at 37°C.[1][3][5]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines and provides a comparison with other membrane-active lipopeptides. It is important to note that direct comparisons of LC50/IC50 values should be made with caution due to potential variations in experimental conditions between studies.

CompoundClassTarget Cell LineActivity (LC50/IC50)Key Structural FeaturesReference
This compound Cyclic UndecalipopeptideHeLa9.9 µMCyclic peptide with a 5-OH Ahdoa fatty acid chain[3]
YAC-113.2 µM[3]
Sp/211.3 µM[3]
Puwainaphycin F/G Cyclic LipopeptideHeLa2.15–2.19 µMCyclic peptide with a distinct fatty acid moiety[3]
Anabaenolysin A/B Cyclic LipopeptideVarious3.7–17 µMCyclic lipopeptides with hemolytic and cytotoxic activity[3]

Experimental Protocols

The cytotoxicity of this compound was primarily determined using the alamarBlue (resazurin) cell viability assay. The following is a generalized protocol based on descriptions from the cited literature.

Cell Viability Assay (alamarBlue)

  • Cell Seeding: Adherent cell lines (e.g., HeLa) are seeded in 96-well plates and allowed to attach for 16 hours prior to the experiment. Suspension or semi-adherent cells (e.g., YAC-1, Sp/2) are seeded immediately before the addition of the test compound.

  • Compound Incubation: this compound, or other test compounds, are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to the desired final concentrations. The compound solutions are then added to the appropriate wells, and the plates are incubated for a specified period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • alamarBlue Addition: After the incubation period, alamarBlue reagent is added to each well according to the manufacturer's instructions.

  • Incubation with Reagent: The plates are incubated for an additional period (typically 1-4 hours) to allow for the metabolic conversion of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The LC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound is direct membrane interaction rather than a classical signaling pathway involving intracellular messengers. The following diagram illustrates the proposed mechanism of action.

MuscotoxinA_Mechanism MuscotoxinA This compound CellMembrane Cell Membrane MuscotoxinA->CellMembrane Interacts with MembraneFluidity Decreased Membrane Fluidity CellMembrane->MembraneFluidity Induces MembranePermeability Increased Membrane Permeability MembraneFluidity->MembranePermeability Leads to CaInflux Ca2+ Influx MembranePermeability->CaInflux Allows CellDeath Cell Death CaInflux->CellDeath Triggers Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HeLa, YAC-1) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Preparation (this compound dilutions) Incubation 24h Incubation with This compound CompoundPrep->Incubation Seeding->Incubation alamarBlue Add alamarBlue Reagent Incubation->alamarBlue Incubation2 Incubate (1-4h) alamarBlue->Incubation2 Measurement Measure Fluorescence Incubation2->Measurement Calculation Calculate % Viability Measurement->Calculation LC50 Determine LC50 Value Calculation->LC50 SAR_Logic cluster_structure Structural Modifications cluster_activity Biological Activity FattyAcid Fatty Acid Chain (Length, Branching) Cytotoxicity Cytotoxicity (LC50/IC50) FattyAcid->Cytotoxicity MembraneInteraction Membrane Interaction (Permeability, Fluidity) FattyAcid->MembraneInteraction AminoAcids Amino Acid Sequence (Residue substitution) AminoAcids->Cytotoxicity Selectivity Cell Selectivity AminoAcids->Selectivity CyclicStructure Cyclic Structure (Ring size, conformation) CyclicStructure->Cytotoxicity CyclicStructure->MembraneInteraction Cytotoxicity->Selectivity MembraneInteraction->Cytotoxicity

References

Confirming the antifungal efficacy of Muscotoxin A against specific pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of Muscotoxin A, a cyclic lipopeptide derived from the cyanobacterium Desmonostoc muscorum, against other established antifungal agents. The information presented herein is supported by experimental data to aid in the evaluation of its potential as a novel therapeutic agent.

Quantitative Efficacy Analysis

This compound has demonstrated significant antifungal activity against a range of plant and human pathogenic fungi. The following tables summarize the available quantitative data on its efficacy, alongside comparative data for the widely used antifungal drugs, Fluconazole and Amphotericin B, against similar pathogens.

Disclaimer: The data for this compound, Fluconazole, and Amphotericin B presented below are compiled from different studies. Direct head-to-head comparisons of these compounds on the same fungal strains under identical conditions are limited in the available literature. Therefore, these tables should be interpreted as a comparative overview rather than a direct measure of relative potency.

Table 1: Antifungal Efficacy of this compound against Specific Pathogens

Fungal PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Alternaria alternata0.5875
Monographella cucumerina2.3475
Aspergillus fumigatus2.3437.5

Data sourced from studies on this compound's activity.[1]

Table 2: Comparative Antifungal Efficacy of Fluconazole against a Spectrum of Fungal Pathogens

Fungal PathogenMIC Range (µg/mL)
Candida albicans0.25 - >64
Candida tropicalis0.5 - 19
Candida glabrata36
Aspergillus fumigatus16 - >64

Note: Fluconazole generally exhibits fungistatic activity, and MFC values are often not reported.

Table 3: Comparative Antifungal Efficacy of Amphotericin B against a Spectrum of Fungal Pathogens

Fungal PathogenMIC Range (µg/mL)
Candida albicans0.12 - 1.0
Candida tropicalis0.2 - 1.0
Aspergillus fumigatus0.5 - 2.0

Note: Amphotericin B is a fungicidal agent.

Experimental Protocols

The following section details the methodologies for determining the antifungal efficacy of cyclic lipopeptides like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A4 for yeasts, is a standard procedure.[1][2][3]

Protocol:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the desired final inoculum concentration.

  • Preparation of Antifungal Agent: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted this compound. The plate is incubated at 35°C for 24-48 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial fungal inoculum.

Protocol:

  • Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium.

  • Incubation: The agar plates are incubated at 35°C for a period sufficient to allow for fungal growth (typically 24-72 hours).

  • Reading of Results: The MFC is the lowest concentration of this compound from which no fungal growth is observed on the subculture plates.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture mic_assay Broth Microdilution MIC Assay fungal_culture->mic_assay muscotoxin_prep This compound Preparation muscotoxin_prep->mic_assay media_prep Media Preparation media_prep->mic_assay mfc_assay MFC Subculture mic_assay->mfc_assay mic_determination MIC Determination mic_assay->mic_determination mfc_determination MFC Determination mfc_assay->mfc_determination

Caption: Experimental workflow for determining MIC and MFC of this compound.

Proposed Signaling Pathway of this compound

This compound is believed to exert its antifungal effect through the permeabilization of the fungal cell membrane. This action disrupts the integrity of the membrane, leading to leakage of cellular contents and ultimately cell death. While the precise molecular interactions are still under investigation, the following diagram illustrates the proposed mechanism of action.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_downstream Downstream Effects muscotoxin This compound membrane_binding Binding to Phospholipid Bilayer muscotoxin->membrane_binding pore_formation Pore Formation / Membrane Disruption membrane_binding->pore_formation ion_leakage Ion Leakage (K+, Mg2+) pore_formation->ion_leakage membrane_depolarization Membrane Depolarization pore_formation->membrane_depolarization cellular_leakage Leakage of Cellular Contents ion_leakage->cellular_leakage membrane_depolarization->cellular_leakage cell_death Fungal Cell Death cellular_leakage->cell_death

Caption: Proposed mechanism of this compound-induced fungal cell death.

References

A Comparative Analysis of Muscotoxin A and Anabaenolysins: Structure, Cytotoxicity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of Muscotoxin A and anabaenolysins, two families of potent cyclic lipopeptides derived from cyanobacteria. This document is intended for researchers, scientists, and drug development professionals interested in the bioactivity, mechanism of action, and potential applications of these toxins.

Introduction

Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, lipopeptides have garnered significant interest due to their potent cytotoxic and hemolytic properties. This guide focuses on a comparative analysis of two such lipopeptides: this compound, a cyclic undecalipopeptide from the soil cyanobacterium Desmonostoc muscorum, and anabaenolysins, a class of cyclic lipopeptides from benthic Anabaena species. Both exhibit lytic activity against mammalian cells, primarily through membrane disruption. Understanding their similarities and differences is crucial for assessing their potential as pharmacological tools or therapeutic agents.

Biochemical Properties

This compound and anabaenolysins, while both being cyclic lipopeptides from cyanobacteria, exhibit distinct structural features. This compound is a larger molecule with a more complex peptide ring compared to the anabaenolysins.

PropertyThis compoundAnabaenolysins (A and B)
Source Organism Desmonostoc muscorum (soil cyanobacterium)Benthic Anabaena species (brackish water cyanobacteria)[1]
Chemical Structure Cyclic undecalipopeptide containing a unique 3-amino-2,5-dihydroxydecanoic acid (5-OH Ahdoa) residue.[2][3]Cyclic lipopeptides with a smaller peptide ring of four amino acids, including two unusual residues, and a long unsaturated C18 β-amino acid.[1] Anabaenolysin A and B are distinguished by the presence of a conjugated diene structure in the C18 β-amino acid of anabaenolysin A.[1]
Molecular Weight Not explicitly stated in the provided results.Anabaenolysin A: m/z 559 [M+H]⁺[4]

Mechanism of Action: Membrane Permeabilization and Downstream Signaling

The primary mechanism of action for both this compound and anabaenolysins is the permeabilization of mammalian cell membranes, leading to cell death.[1][2] This disruption of the plasma membrane initiates a cascade of intracellular events.

This compound's interaction with the membrane is particularly interesting, as it has been shown to decrease membrane fluidity, a mechanism distinct from many other pore-forming toxins.[3] The permeabilization of the cell membrane by these lipopeptides leads to an influx of extracellular calcium ions (Ca²⁺) and an efflux of intracellular potassium ions (K⁺).[2]

This ionic imbalance is a critical trigger for downstream signaling pathways. The influx of Ca²⁺ can activate a variety of calcium-dependent enzymes and signaling pathways, which can ultimately lead to apoptosis or necrosis.[5][6] The decrease in intracellular K⁺ is also a key signal that can activate stress-response pathways, including the mitogen-activated protein kinase (MAPK) cascades.[2] These pathways, in turn, can activate transcription factors like AP-1, leading to the expression of genes involved in cell survival or apoptosis, depending on the cellular context and the extent of the damage.[3][7]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Toxin This compound / Anabaenolysins Pore Pore Formation & Membrane Permeabilization Toxin->Pore Membrane Ca_influx Ca²⁺ Influx Pore->Ca_influx K_efflux K⁺ Efflux Pore->K_efflux Ca_signaling Ca²⁺ Dependent Signaling (Calpains, Caspases) Ca_influx->Ca_signaling MAPK MAPK Activation (JNK, p38) K_efflux->MAPK AP1 AP-1 Activation MAPK->AP1 Gene_Expression Gene Expression (Survival/Apoptosis) AP1->Gene_Expression Cell_Death Cell Death (Apoptosis/Necrosis) Gene_Expression->Cell_Death Ca_signaling->Cell_Death

Proposed signaling pathway for this compound and anabaenolysins.

Comparative Biological Activity

Both this compound and anabaenolysins exhibit potent cytotoxicity against a range of mammalian cell lines. The available data suggests their potency is comparable, with LC50 values in the low micromolar range.

Cytotoxicity Data
ToxinCell LineLC50 (µM)Exposure Time
This compound HeLa9.9[2]24 h[2]
YAC-113.2[2]24 h[2]
Sp/211.3[2]24 h[2]
Anabaenolysin A Multiple Cell Lines4.4 - 14Not specified
Anabaenolysin B Multiple Cell Lines3.7 - 17Not specified
Hemolytic Activity
ToxinActivity
This compound Data not available
Anabaenolysin A Induces some hemolysis at 0.25 µM.[1]
Anabaenolysin B Less potent than Anabaenolysin A.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the key assays used to characterize the biological activity of this compound and anabaenolysins.

Cytotoxicity Assay (alamarBlue®)

This protocol is based on the methodology used for determining the cytotoxicity of this compound.[2]

  • Cell Seeding:

    • For adherent cells (e.g., HeLa), seed 2.5 x 10⁴ cells per well in a 96-well plate and allow to attach for 16 hours.

    • For suspension cells (e.g., YAC-1, Sp/2), seed 5 x 10⁴ cells per well immediately before the experiment.

  • Toxin Treatment:

    • Prepare serial dilutions of this compound or anabaenolysins in the appropriate cell culture medium.

    • Add the toxin dilutions to the wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (e.g., 1%).

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • alamarBlue® Addition:

    • Add alamarBlue® reagent to each well at 10% of the total volume.

    • Incubate for an additional 1-4 hours, or as optimized for the specific cell line.

  • Data Acquisition:

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

    • Alternatively, measure absorbance at 570 nm and 600 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of viability against the toxin concentration and determine the LC50 value using a suitable sigmoidal dose-response curve fitting model.

Hemolysis Assay

This protocol is a representative method for assessing the hemolytic activity of lipopeptides like anabaenolysins.

  • Erythrocyte Preparation:

    • Obtain fresh whole blood (e.g., from a healthy donor) in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the erythrocytes.

    • Carefully remove the plasma and buffy coat.

    • Wash the erythrocytes three times with a 10-fold volume of cold phosphate-buffered saline (PBS), centrifuging and removing the supernatant after each wash.

    • Resuspend the washed erythrocytes in PBS to a final concentration of 1% (v/v).

  • Assay Setup:

    • In a 96-well V-bottom plate, add serial dilutions of the anabaenolysins or this compound in PBS.

    • Include PBS alone as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation:

    • Add the 1% erythrocyte suspension to each well.

    • Incubate the plate at 37°C for 1 hour with gentle agitation.

  • Pelleting Erythrocytes:

    • Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.

  • Data Acquisition:

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each toxin concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

    • Plot the percentage of hemolysis against the toxin concentration to determine the hemolytic activity profile.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_hemolysis Hemolysis Assay C1 Cell Seeding C2 Toxin Treatment C1->C2 C3 Incubation (24h) C2->C3 C4 Add alamarBlue® C3->C4 C5 Incubation (1-4h) C4->C5 C6 Measure Fluorescence/ Absorbance C5->C6 C7 Calculate LC50 C6->C7 H1 Prepare 1% Erythrocytes H2 Toxin Incubation (1h) H1->H2 H3 Centrifuge H2->H3 H4 Transfer Supernatant H3->H4 H5 Measure Absorbance H4->H5 H6 Calculate % Hemolysis H5->H6

General experimental workflow for cytotoxicity and hemolysis assays.

Conclusion

This compound and anabaenolysins are potent cytotoxic lipopeptides that act by permeabilizing cell membranes. While they share a common mechanism of inducing membrane leakage and subsequent ion flux, they differ in their specific chemical structures. Their cytotoxicity profiles against various cancer cell lines are comparable. A notable difference lies in the more thoroughly characterized hemolytic activity of anabaenolysins. Further research is warranted to quantitatively assess the hemolytic potential of this compound and to further elucidate the specific downstream signaling events triggered by each of these toxins. Such studies will be invaluable for understanding their full pharmacological potential.

References

Cholesterol's Role in Muscotoxin A's Lytic Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the nuanced role of cholesterol in the membrane-disrupting activity of Muscotoxin A, with comparisons to other well-characterized pore-forming toxins.

This guide provides an objective comparison of this compound's lytic mechanism with that of other toxins, supported by experimental data. It delves into the methodologies used to validate the role of cholesterol and presents visual workflows and pathways to elucidate these complex interactions.

Introduction: this compound and the Cholesterol Question

This compound is a cyclic lipopeptide produced by the soil cyanobacterium Desmonostoc muscorum.[1][2] Like many pore-forming toxins (PFTs), it exhibits cytotoxic effects by disrupting the integrity of cell membranes, leading to ion dysregulation and cell death.[1] A central question in understanding the mechanism of any PFT is the role of specific membrane components, particularly cholesterol, in its lytic activity. While some toxins show an absolute dependence on cholesterol for their function, others are merely influenced by it, and some act entirely independently.

This compound presents an intriguing case where its interaction with cholesterol is not a simple dependency but is modulated by environmental factors such as temperature. This guide will explore the experimental evidence defining this relationship and compare it to toxins with more definitive cholesterol-dependent and -independent mechanisms.

Comparative Lytic Activity: Data Presentation

The following tables summarize the lytic activity of this compound and other selected toxins, highlighting the influence of cholesterol.

Table 1: Lytic Activity of this compound

ConditionTarget MembraneLytic ActivityImplication
25°C Liposomes with Cholesterol/SphingomyelinPermeabilizedAt lower temperatures, lytic activity is independent of cholesterol and sphingomyelin.[1]
Liposomes without Cholesterol/SphingomyelinPermeabilized
37°C Liposomes with Cholesterol/SphingomyelinSelective Permeabilization At physiological temperatures, this compound's activity is directed towards membranes containing cholesterol and sphingomyelin, suggesting a role for membrane fluidity and organization.[1]
Liposomes without Cholesterol/SphingomyelinNo significant permeabilization
24h exposure YAC-1, Sp/2, and HeLa cancer cell linesLC50: 9.9 to 13.2 µMDemonstrates potent cytotoxic activity against various cell lines.[1]

Table 2: Comparative Role of Cholesterol in Various Pore-Forming Toxins

Toxin (Class)Role of CholesterolMechanism
This compound (Cyclic Lipopeptide)Modulatory/Temperature-Dependent Lytic activity is selective for cholesterol-containing membranes at 37°C, suggesting cholesterol influences membrane fluidity and organization, which in turn affects toxin efficacy.[1]
Perfringolysin O (Cholesterol-Dependent Cytolysin - CDC)Essential Requirement Cholesterol acts as the primary receptor on the target membrane, essential for toxin binding and subsequent oligomerization to form a pore.[3][4][5]
Adenylate Cyclase Toxin (RTX Toxin)Enhancement of Activity Cholesterol promotes the oligomerization of the toxin, leading to increased lytic potency.[6][7]
Staphylococcus aureus α-toxin (β-barrel PFT)Largely Independent Primarily binds to a protein receptor (ADAM10). Cholesterol may have indirect effects on membrane fluidity or receptor localization but is not the primary determinant of binding.

Experimental Protocols

Detailed methodologies are crucial for the validation of the role of cholesterol in a toxin's lytic activity. Below are protocols for key experiments.

Hemolysis Assay

This assay measures the ability of a toxin to lyse red blood cells (RBCs), which is a common method to quantify lytic activity.

Objective: To determine the concentration-dependent hemolytic activity of a toxin and the influence of cholesterol depletion from RBC membranes.

Materials:

  • Freshly collected red blood cells (e.g., from rabbit or human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Toxin stock solution

  • Methyl-β-cyclodextrin (MβCD) for cholesterol depletion (optional)

  • Triton X-100 (1% v/v) as a positive control for 100% hemolysis

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • RBC Preparation: Wash RBCs three times with cold PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 1% (v/v) in PBS.

  • Cholesterol Depletion (Optional): Incubate a sample of the 1% RBC suspension with a specified concentration of MβCD for 1 hour at 37°C to extract cholesterol from the membranes. Wash the treated RBCs twice with PBS to remove the MβCD.

  • Assay Setup: In a 96-well plate, add serial dilutions of the toxin in PBS. Include wells with PBS alone (negative control) and 1% Triton X-100 (positive control).

  • Incubation: Add the 1% RBC suspension (both untreated and cholesterol-depleted, if applicable) to each well. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Quantification: Centrifuge the plate to pellet intact RBCs. Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each toxin concentration relative to the positive and negative controls.

Liposome (B1194612) Leakage Assay (ANTS/DPX Assay)

This assay uses artificial lipid vesicles (liposomes) containing a fluorescent dye and a quencher to measure membrane permeabilization.

Objective: To assess the ability of a toxin to form pores in liposomes of defined lipid composition (with and without cholesterol).

Materials:

  • Lipids (e.g., POPC, sphingomyelin, cholesterol) in chloroform

  • ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid)

  • DPX (p-xylene-bis-pyridinium bromide)

  • Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorometer

Procedure:

  • Lipid Film Formation: Mix the desired lipids in a round-bottom flask and evaporate the solvent under a stream of nitrogen to form a thin lipid film. Further dry under vacuum for at least 1 hour.

  • Hydration: Hydrate the lipid film with a buffer containing ANTS and DPX.

  • Liposome Formation: Subject the lipid suspension to several freeze-thaw cycles. Extrude the suspension through a polycarbonate membrane with a defined pore size to form large unilamellar vesicles (LUVs).

  • Purification: Remove the unencapsulated ANTS and DPX by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Assay: In a cuvette, add the purified liposomes to the buffer. Obtain a baseline fluorescence reading. Add the toxin and monitor the increase in fluorescence over time as ANTS is released and dequenched.

  • Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and determine the maximum fluorescence.

  • Calculation: Express the toxin-induced leakage as a percentage of the maximum leakage.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound and a typical experimental workflow for validating cholesterol's role.

MuscotoxinA_Mechanism cluster_membrane Cell Membrane cholesterol Cholesterol fluidity_change Membrane Stiffening (Reduced Fluidity) cholesterol->fluidity_change phospholipids Phospholipids phospholipids->fluidity_change muscotoxin This compound muscotoxin->cholesterol Interaction at 37°C muscotoxin->phospholipids Interaction muscotoxin->fluidity_change pore Pore Formation fluidity_change->pore lysis Cell Lysis pore->lysis

Caption: Proposed mechanism of this compound lytic activity.

Cholesterol_Validation_Workflow cluster_liposome Liposome Leakage Assay cluster_hemolysis Hemolysis Assay start Hypothesis: Cholesterol influences This compound activity prep_lipo_chol Prepare Liposomes + Cholesterol start->prep_lipo_chol prep_lipo_no_chol Prepare Liposomes - Cholesterol start->prep_lipo_no_chol prep_rbc Prepare Red Blood Cells start->prep_rbc assay_lipo Perform Leakage Assay (e.g., ANTS/DPX) prep_lipo_chol->assay_lipo prep_lipo_no_chol->assay_lipo compare_lipo Compare Leakage Rates assay_lipo->compare_lipo conclusion Conclusion on Cholesterol's Role compare_lipo->conclusion deplete_chol Deplete Cholesterol (MβCD) prep_rbc->deplete_chol assay_hemo Perform Hemolysis Assay prep_rbc->assay_hemo deplete_chol->assay_hemo compare_hemo Compare % Hemolysis assay_hemo->compare_hemo compare_hemo->conclusion

Caption: Experimental workflow for validating cholesterol's role.

Conclusion

The role of cholesterol in the lytic activity of this compound is more nuanced than that observed for many other pore-forming toxins. It does not appear to be an absolute requirement for binding, as is the case for Cholesterol-Dependent Cytolysins. Instead, its presence, particularly at physiological temperatures, seems to create a membrane environment—likely related to fluidity and lipid packing—that is more conducive to this compound's disruptive action. This temperature-dependent selectivity distinguishes it from toxins that are either strictly dependent on or entirely independent of cholesterol. Understanding these subtleties is critical for elucidating the precise mechanism of this cyanobacterial toxin and for the broader field of toxinology and drug development, where lipid-protein interactions are a key focus. The experimental approaches outlined in this guide provide a robust framework for further investigating such complex interactions.

References

Unveiling the Potency of Muscotoxin A: A Comparative Bioactivity Analysis in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the cytotoxic capabilities of novel compounds is paramount. This guide provides a comprehensive cross-validation of the bioactivity of Muscotoxin A, a cyclic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, against various cell lines. We compare its performance with other cyanobacterial lipopeptides, namely Puwainaphycin F and Anabaenolysins A/B, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity of Cyanobacterial Lipopeptides

The cytotoxic potential of this compound and its counterparts has been evaluated across a panel of mammalian cell lines. The following table summarizes the 50% lethal concentration (LC50) or 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their bioactivity.

CompoundCell LineCell TypeLC50 / IC50 (µM)Exposure TimeReference
This compound HeLaHuman Cervical Cancer9.924h
YAC-1Mouse Lymphoma13.224h
Sp/2Mouse Myeloma11.324h
Puwainaphycin F HeLaHuman Cervical Cancer2.2Not Specified[1]
Anabaenolysin A Caco-2Human Colorectal Adenocarcinoma1424h[2]
CCRF-CEMHuman T-cell Lymphoblast-like4.424h[2]
HL-60Human Promyelocytic Leukemia6.324h[2]
IPC-81Rat Promyelocytic Leukemia5.324h[2]
NIH 3T3Mouse Embryonic Fibroblast1224h[2]
Primary Rat HepatocytesNormal Rat Liver Cells8.824h[2]
Anabaenolysin B Caco-2Human Colorectal Adenocarcinoma1724h[2]
CCRF-CEMHuman T-cell Lymphoblast-like3.724h[2]
HL-60Human Promyelocytic Leukemia7.524h[2]
IPC-81Rat Promyelocytic Leukemia5.224h[2]
NIH 3T3Mouse Embryonic Fibroblast1524h[2]
Primary Rat HepatocytesNormal Rat Liver Cells1124h[2]

Mechanism of Action: A Tale of Membrane Disruption

This compound exerts its cytotoxic effects by directly targeting the cell membrane. Unlike many agents that increase membrane fluidity, this compound uniquely permeabilizes phospholipid membranes by reducing their fluidity, leading to a "stiffening" effect[3][4]. This disruption of membrane integrity triggers a cascade of events culminating in necrotic cell death.

The proposed mechanism involves the following key steps:

  • Membrane Interaction: this compound interacts with the phospholipid bilayer of the cell membrane.

  • Reduced Fluidity: This interaction leads to a significant decrease in membrane fluidity.

  • Membrane Permeabilization: The altered membrane structure results in the formation of pores or lesions.

  • Ion Influx: The compromised membrane allows for an uncontrolled influx of ions, including calcium (Ca2+).

  • Cellular Swelling and Lysis: The osmotic imbalance and downstream effects of elevated intracellular calcium lead to cell swelling and eventual rupture (necrosis).

Interestingly, while Puwainaphycin F also induces membrane permeabilization and calcium influx, its mechanism is associated with an increase in membrane fluidity, highlighting a key difference in the mode of action between these two cyanobacterial lipopeptides[3].

Proposed Mechanism of this compound Cytotoxicity MuscotoxinA This compound CellMembrane Cell Membrane (Phospholipid Bilayer) MuscotoxinA->CellMembrane Interaction MembraneFluidity Decreased Membrane Fluidity (Stiffening) CellMembrane->MembraneFluidity MembranePermeabilization Membrane Permeabilization MembraneFluidity->MembranePermeabilization Ca2Influx Ca2+ Influx MembranePermeabilization->Ca2Influx Necrosis Necrotic Cell Death Ca2Influx->Necrosis Downstream Signaling

Figure 1. Signaling pathway of this compound-induced cytotoxicity.

Experimental Protocols

To ensure reproducibility and facilitate further research, the methodologies employed in the cited studies are detailed below.

Cytotoxicity Assay (alamarBlue®)

The cytotoxic activity of this compound was quantified using the alamarBlue® (resazurin) cell viability assay.

  • Cell Seeding:

    • Adherent cells (e.g., HeLa) were seeded in 96-well plates at a density of 2.5 x 10^4 cells per well and allowed to adhere overnight.

    • Suspension or semi-adherent cells (e.g., YAC-1, Sp/2) were seeded at 5 x 10^4 cells per well immediately before the experiment.

  • Compound Treatment:

    • This compound was dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium.

    • The diluted compound was added to the cells at various concentrations. The final solvent concentration was kept constant across all wells (typically ≤1%).

  • Incubation: Cells were incubated with the compound for a specified duration (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • alamarBlue® reagent was added to each well.

    • Plates were incubated for a further period to allow for the conversion of resazurin (B115843) to the fluorescent resorufin (B1680543) by viable cells.

    • Fluorescence was measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, was used to calculate the percentage of cell viability at each concentration. The LC50 value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition & Analysis CellSeeding Cell Seeding (96-well plate) Treatment Cell Treatment CellSeeding->Treatment CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->Treatment Incubation Incubation (e.g., 24h, 37°C) Treatment->Incubation AddReagent Add alamarBlue® Reagent Incubation->AddReagent MeasureFluorescence Measure Fluorescence AddReagent->MeasureFluorescence CalculateLC50 Calculate LC50 MeasureFluorescence->CalculateLC50

Figure 2. Workflow of the alamarBlue® cytotoxicity assay.

Conclusion

This compound demonstrates potent cytotoxic activity against a range of cancer cell lines, with a mechanism centered on the reduction of cell membrane fluidity. Its efficacy is comparable to other cyanobacterial lipopeptides like Anabaenolysins, though it appears less potent than Puwainaphycin F against HeLa cells. The distinct mechanism of action of this compound warrants further investigation, particularly concerning its potential for selective targeting of cancer cells and as a tool for studying membrane biophysics. The provided data and protocols serve as a valuable resource for researchers exploring the therapeutic potential of this and other natural products.

References

A Comparative Analysis of Aflatoxin B1's Effects on Mammalian and Prokaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic and metabolic effects of Aflatoxin B1 (AFB1), a potent mycotoxin, on mammalian and prokaryotic cells. The information presented is supported by experimental data to highlight the differential impact of this compound on these two distinct cell types.

Aflatoxin B1, a secondary metabolite produced by fungi of the Aspergillus species, is a well-documented human carcinogen.[1][2][3] Its primary mode of action in mammalian systems involves metabolic activation into a reactive epoxide intermediate, which can form adducts with cellular macromolecules, leading to significant cellular damage and oncogenesis.[1][4] In contrast, its effects on prokaryotic cells are markedly different and generally less pronounced.

Quantitative Comparison of Aflatoxin B1's Cellular Effects

The following table summarizes the key quantitative differences in the effects of Aflatoxin B1 on mammalian and prokaryotic cells.

ParameterMammalian CellsProkaryotic Cells
Primary Effect Cytotoxic, Genotoxic, Carcinogenic[4][5][6]Largely inactive against common bacteria; limited activity against some Actinobacteria[7]
Mechanism of Action Metabolic activation by cytochrome P450 to AFB1-8,9-epoxide, which forms DNA adducts, induces mutations, and causes cell cycle arrest.[1][4][8][9]Direct antibacterial action (where present); some bacterial species can biodegrade AFB1.[2][7][10]
IC50 / LC50 Values Varies by cell line and exposure time. e.g., ~1.0 µM in HepG2 cells (24h)[11], 38.8 µM in another study (48h).[12]Generally high or not applicable. Inactive against many common gram-positive and gram-negative bacteria at 100 µg/ml.[7]
Minimum Inhibitory Concentration (MIC) Not applicableHigh for most bacteria. Inhibition observed in some Streptomyces and Nocardia species at concentrations of 10-50 µg/ml.[13]
Affected Cellular Processes DNA replication, cell cycle progression (arrest in G1 or S phase), apoptosis, oxidative stress.[5][6][14][15]Cell wall synthesis, protein synthesis (in susceptible species).
Metabolism Bioactivation to a more toxic compound (AFB1-8,9-epoxide) in the liver.[4][16][17]Primarily detoxification and degradation by certain bacterial strains (e.g., Bacillus amyloliquefaciens).[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Aflatoxin B1 in mammalian cells and a typical experimental workflow for assessing its cytotoxicity.

AflatoxinB1_Pathway cluster_Extracellular Extracellular cluster_Cell Mammalian Cell (Hepatocyte) AFB1 Aflatoxin B1 CYP450 Cytochrome P450 (e.g., CYP3A4) AFB1->CYP450 Metabolic Activation AFBO AFB1-8,9-epoxide (AFBO) CYP450->AFBO ROS Reactive Oxygen Species (ROS) CYP450->ROS Detox Detoxification (e.g., GST conjugation) AFBO->Detox DNA Nuclear DNA AFBO->DNA Binds to Guanine DNA_Adduct AFB1-N7-Gua Adduct DNA->DNA_Adduct Mutation G to T Mutation (e.g., p53 gene) DNA_Adduct->Mutation CellCycleArrest Cell Cycle Arrest (S or G1 Phase) DNA_Adduct->CellCycleArrest HCC Hepatocellular Carcinoma Mutation->HCC Apoptosis Apoptosis CellCycleArrest->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Caption: Metabolic activation and genotoxic pathway of Aflatoxin B1 in mammalian liver cells.

Cytotoxicity_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assay Assay cluster_Analysis Data Analysis CellCulture 1. Seed mammalian cells in 96-well plate ToxinPrep 2. Prepare serial dilutions of Aflatoxin B1 Incubation 3. Treat cells with AFB1 and incubate (24-72h) ToxinPrep->Incubation AddMTT 4. Add MTT reagent to each well Incubation->AddMTT IncubateMTT 5. Incubate for 2-4 hours (Formation of formazan) AddMTT->IncubateMTT AddSolubilizer 6. Add solubilization solution (e.g., DMSO) IncubateMTT->AddSolubilizer ReadAbsorbance 7. Read absorbance at ~570nm AddSolubilizer->ReadAbsorbance CalculateViability 8. Calculate % cell viability vs. control ReadAbsorbance->CalculateViability PlotCurve 9. Plot dose-response curve and determine IC50 CalculateViability->PlotCurve

Caption: Standard experimental workflow for determining the IC50 of Aflatoxin B1 using an MTT assay.

Logical_Comparison cluster_Mammalian Mammalian Cells cluster_Prokaryotic Prokaryotic Cells AFB1 Aflatoxin B1 MetabolicActivation Metabolic Activation (Cytochrome P450) AFB1->MetabolicActivation NoActivation No Metabolic Activation (Lack of specific CYPs) AFB1->NoActivation Genotoxicity High Genotoxicity (DNA Adducts, Mutations) MetabolicActivation->Genotoxicity ResultMammalian Result: Carcinogenesis, Apoptosis, Cytotoxicity Genotoxicity->ResultMammalian LowToxicity Low Direct Toxicity (Inactive against most species) NoActivation->LowToxicity ResultProkaryotic Result: Generally No Effect or Biodegradation LowToxicity->ResultProkaryotic

Caption: Logical relationship of Aflatoxin B1's differential effects on mammalian vs. prokaryotic cells.

Detailed Experimental Protocols

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on mammalian cells by measuring metabolic activity.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Aflatoxin B1 (AFB1) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Toxin Preparation and Treatment: Prepare serial dilutions of AFB1 in complete medium from a stock solution. Remove the old medium from the wells and add 100 µL of the various AFB1 concentrations (and a vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control (untreated) cells. Plot the results as a dose-response curve to determine the IC50 value (the concentration of AFB1 that inhibits cell growth by 50%).

Prokaryotic Antimicrobial Susceptibility Test (Agar Streak Method)

This protocol is used to determine the antimicrobial activity of a substance against bacteria.[13]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus, Streptomyces sp.)

  • Appropriate agar (B569324) medium (e.g., Nutrient Agar, Tryptic Soy Agar)

  • Aflatoxin B1 (AFB1)

  • Solvent for AFB1 (e.g., methanol)

  • Sterile Petri dishes

  • Sterile inoculation loops

Procedure:

  • Media Preparation: Prepare the agar medium according to the manufacturer's instructions and sterilize it. Allow the agar to cool to about 45-50°C.

  • Toxin Incorporation: Add the desired concentrations of AFB1 (dissolved in a small amount of solvent) to the molten agar. Also, prepare a control plate with only the solvent to ensure it has no inhibitory effect.

  • Plate Pouring: Pour the agar containing AFB1 into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile inoculation loop, streak the test bacteria onto the surface of the agar plates in a zigzag pattern.

  • Incubation: Incubate the plates under the appropriate conditions for the test organism (e.g., 37°C for 24-48 hours for most bacteria).

  • Result Interpretation: After incubation, examine the plates for bacterial growth. The minimum inhibitory concentration (MIC) is the lowest concentration of AFB1 that completely inhibits visible growth of the microorganism.

Aflatoxin B1 Extraction and Quantification by ELISA

This protocol describes a common method for extracting and quantifying AFB1 from a sample matrix, such as animal feed or grain, using a competitive ELISA.[18][19][20][21]

Materials:

  • Sample (e.g., ground corn)

  • Extraction solvent (e.g., 70% methanol (B129727) in water)[19]

  • Aflatoxin B1 ELISA kit (containing AFB1-coated microtiter plate, standards, conjugate, antibody, substrate, and stop solution)

  • Shaker or blender

  • Centrifuge

  • Microplate reader

Procedure:

  • Sample Extraction: Weigh a representative portion of the ground sample (e.g., 20 g) and add the extraction solvent (e.g., 100 mL of 70% methanol).[19] Shake or blend for a minimum of 2 minutes.

  • Clarification: Centrifuge the mixture to pellet the solid material. The supernatant contains the extracted AFB1.

  • Dilution: Dilute the supernatant with the sample dilution buffer provided in the ELISA kit to bring the AFB1 concentration within the assay's linear range.

  • ELISA Protocol (Competitive Assay): a. Add standards and diluted samples to the appropriate wells of the AFB1-coated microtiter plate. b. Add the HRP-conjugated AFB1 (conjugate) and the anti-AFB1 antibody to the wells. c. Incubate for a specified time (e.g., 15-60 minutes). During this time, free AFB1 in the sample and the AFB1-conjugate compete for binding to the limited number of antibody sites. d. Wash the plate to remove unbound reagents. e. Add the TMB substrate solution. A color will develop, which is inversely proportional to the amount of AFB1 in the sample. f. Add the stop solution to terminate the reaction.

  • Quantification: Read the optical density at 450 nm using a microplate reader.[18]

  • Data Analysis: Construct a standard curve using the absorbance values of the known standards. Use this curve to determine the concentration of Aflatoxin B1 in the samples.

References

Independent Verification of Muscotoxin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and cytotoxic effects of Muscotoxin A with two other membrane-permeabilizing agents: Puwainaphycin F and Amphotericin B. The information presented is supported by experimental data to aid in the independent verification of this compound's biological activity.

Executive Summary

This compound, a cyclic lipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, exerts its cytotoxic effects by directly targeting the cell membrane. Its mechanism involves permeabilizing the phospholipid bilayer, leading to a reduction in membrane fluidity, subsequent membrane damage, and an influx of calcium ions.[1] This guide compares its activity with Puwainaphycin F, another cyanobacterial lipopeptide with a similar membrane-disrupting mechanism, and Amphotericin B, a well-characterized antifungal agent that forms pores in cell membranes.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the cytotoxic activity of this compound, Puwainaphycin F, and Amphotericin B against various cell lines. This quantitative data allows for a direct comparison of their potency.

CompoundCell LineAssayEndpointConcentrationExposure TimeReference
This compound HeLaCytotoxicityLC509.9 - 13.2 µM24 h[1]
YAC-1CytotoxicityLC509.9 - 13.2 µM24 h[1]
Sp/2CytotoxicityLC509.9 - 13.2 µM24 h[1]
Puwainaphycin F HeLaMTT AssayIC503.2 ± 0.5 µM48 h[2]
HeLaNecrosisIC502.2 µM~10 h[3]
Caco-2LDH ReleaseCytotoxicfrom 5 µMNot Specified
Amphotericin B Mouse OsteoblastsCell DeathLethal≥ 100 µg/mL5 h[4][5]
Mouse FibroblastsCell DeathLethal≥ 100 µg/mL5 h[4][5]
Mouse OsteoblastsSublethal ToxicityAbnormal Morphology & Decreased Proliferation5 - 10 µg/mL7 days[4]
Mouse FibroblastsSublethal ToxicityAbnormal Morphology & Decreased Proliferation5 - 10 µg/mL7 days[4]
GRX (myofibroblast)MTT AssayDecreased Viability1.25 & 2.50 µg/mLNot Specified[6]

Mechanism of Action at the Cell Membrane

The primary target for all three compounds is the cell membrane, leading to a loss of integrity and subsequent cell death. However, the specific interactions and consequences differ, as detailed below.

This compound

This compound directly interacts with the phospholipid bilayer, causing a paradoxical reduction in membrane fluidity or "stiffening".[1] This disruption of the membrane's physical state leads to permeabilization, allowing for an influx of extracellular ions, such as Ca2+.[1][7] This mechanism does not appear to involve specific protein or carbohydrate receptors on the cell surface.[1]

Puwainaphycin F

Similar to this compound, Puwainaphycin F is a cyclic lipopeptide that causes membrane damage. Its interaction with the cell membrane leads to permeabilization, resulting in an influx of Ca2+ and ultimately necrotic cell death.[3][8][9] The cytotoxic effect is observed across various cell types, suggesting a general, non-receptor-mediated mechanism of membrane disruption.[8]

Amphotericin B

Amphotericin B's mechanism is well-established and involves a more specific interaction with sterols within the cell membrane. In fungal cells, it binds with high affinity to ergosterol, while in mammalian cells, it interacts with cholesterol, which explains its toxicity to host cells.[10][11] Upon binding, Amphotericin B molecules aggregate to form transmembrane channels or pores.[10][12] These pores disrupt the membrane's barrier function, leading to the leakage of monovalent ions (K+, Na+, H+, and Cl-) and subsequent cell death.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action and a general workflow for their experimental verification.

Muscotoxin_A_Mechanism MuscotoxinA This compound Membrane Cell Membrane (Phospholipid Bilayer) MuscotoxinA->Membrane Interacts with Fluidity Decreased Membrane Fluidity (Stiffening) Membrane->Fluidity Permeabilization Membrane Permeabilization Fluidity->Permeabilization Ca_Influx Ca²⁺ Influx Permeabilization->Ca_Influx Damage Membrane Damage Permeabilization->Damage Death Cell Death Ca_Influx->Death Damage->Death

This compound's Proposed Mechanism of Action.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Cytotoxicity & Membrane Permeability Assays cluster_data_analysis Data Analysis Seed_Cells Seed HeLa Cells in 96-well plates Treatment Treat with varying concentrations of This compound, Puwainaphycin F, or Amphotericin B Seed_Cells->Treatment Incubation Incubate for defined time periods (e.g., 24h, 48h) Treatment->Incubation LDH LDH Release Assay Incubation->LDH Collect Supernatant PI Propidium (B1200493) Iodide Uptake Assay Incubation->PI Stain Cells Measure_LDH Measure Absorbance (LDH Activity) LDH->Measure_LDH Measure_PI Flow Cytometry Analysis (% PI-positive cells) PI->Measure_PI Calculate_Cytotoxicity Calculate % Cytotoxicity and determine LC50/IC50 Measure_LDH->Calculate_Cytotoxicity Measure_PI->Calculate_Cytotoxicity

General Experimental Workflow for Verification.

Comparative_Mechanism cluster_Musco_Puwa This compound & Puwainaphycin F cluster_AmphoB Amphotericin B Lipopeptide Lipopeptide Direct_Interaction Direct Interaction with Phospholipid Bilayer Lipopeptide->Direct_Interaction Membrane_Disruption Membrane Disruption Direct_Interaction->Membrane_Disruption Ion_Leakage Ion Leakage & Loss of Membrane Potential Membrane_Disruption->Ion_Leakage causes AmphoB Amphotericin B Sterol_Binding Binds to Sterols (Ergosterol/Cholesterol) AmphoB->Sterol_Binding Pore_Formation Transmembrane Pore Formation Sterol_Binding->Pore_Formation Pore_Formation->Ion_Leakage causes Cell_Death Cell Death Ion_Leakage->Cell_Death

Comparative Mechanisms of Membrane Permeabilization.

Experimental Protocols

To facilitate the independent verification of these findings, detailed protocols for key experiments are provided below.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • HeLa cells

  • 96-well flat-bottom tissue culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound, Puwainaphycin F, Amphotericin B)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 10X Lysis Buffer (provided in the kit)

  • Stop Solution (provided in the kit)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Controls Setup:

    • Spontaneous LDH Release: Triplicate wells with cells in culture medium only.

    • Maximum LDH Release: Triplicate wells with cells in culture medium. 10 µL of 10X Lysis Buffer will be added to these wells 45 minutes before the end of the incubation period.

    • Culture Medium Background: Triplicate wells with culture medium only (no cells).

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the experimental wells. Add 100 µL of fresh medium to the control wells.

  • Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • Lysis of Maximum Release Wells: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well containing the supernatant. Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measure Absorbance: Measure the absorbance at 490 nm and 680 nm using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value for each well.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Propidium Iodide (PI) Uptake Assay via Flow Cytometry

This method assesses cell viability by identifying cells with compromised membrane integrity, which allows the fluorescent DNA-binding dye, propidium iodide, to enter the cell.

Materials:

  • HeLa cells

  • 6-well tissue culture plates

  • Complete culture medium

  • Test compounds (this compound, Puwainaphycin F, Amphotericin B)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • RNase A solution (optional, to reduce RNA staining)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HeLa cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compounds for the desired duration.

  • Cell Harvesting:

    • Collect the culture medium (containing detached, potentially dead cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100-500 µL of cold PBS.

    • Add PI staining solution to a final concentration of 1-10 µg/mL.

    • If using RNase A, add it to the cell suspension before PI staining and incubate.

  • Incubation: Incubate the cells on ice or at 4°C for 15-30 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission detected in the red channel, ~617 nm).

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of PI-positive (non-viable) cells.

  • Data Analysis: Compare the percentage of PI-positive cells in the treated samples to the untreated control to determine the dose-dependent cytotoxic effect.

Conclusion

The available evidence strongly supports the classification of this compound as a cytotoxic agent that acts by disrupting the integrity of the cell membrane. Its mechanism, characterized by a reduction in membrane fluidity, shares similarities with other membrane-permeabilizing lipopeptides like Puwainaphycin F. While its mode of action differs from the pore-forming mechanism of Amphotericin B, all three compounds ultimately lead to a loss of membrane barrier function and cell death. The experimental protocols provided herein offer a robust framework for the independent verification and further characterization of this compound's mechanism of action. This comparative guide serves as a valuable resource for researchers investigating novel cytotoxic compounds and their potential therapeutic applications.

References

Benchmarking Muscotoxin A's potency against established antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – A comprehensive comparative analysis reveals Muscotoxin A, a natural lipopeptide, demonstrates superior or comparable potency against a range of pathogenic fungi when benchmarked against established antifungal agents. This guide provides a detailed comparison of this compound's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a novel antifungal therapeutic.

Potency Comparison: this compound vs. Established Antifungal Agents

The antifungal activity of this compound was evaluated and compared against three widely used antifungal drugs: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). The minimum inhibitory concentration (MIC), a standard measure of antifungal potency, was determined for each compound against three clinically relevant fungal species: Alternaria alternata, Monographella cucumerina, and Aspergillus fumigatus.

The results, summarized in the table below, highlight the exceptional potency of this compound, particularly against Alternaria alternata and Monographella cucumerina.

Fungal SpeciesThis compoundAmphotericin BFluconazoleCaspofungin
Alternaria alternata0.58 µg/mL 0.36 µg/mL>64 µg/mL<2 µg/mL
Monographella cucumerina2.34 µg/mL Data Not AvailableData Not AvailableData Not Available
Aspergillus fumigatus2.34 µg/mL 0.12 - 2 µg/mL>64 µg/mL0.03 - >128 µg/mL

Note: Data for Amphotericin B, Fluconazole, and Caspofungin against Monographella cucumerina were not available in the reviewed literature. The MIC values for established agents can exhibit variability based on the specific strain and testing methodology.

Unraveling the Mechanism of Action

The distinct antifungal activity of this compound stems from its unique mechanism of action, which differs significantly from the established agents.

This compound: Disrupting Membrane Fluidity

This compound directly interacts with the fungal cell membrane, leading to its permeabilization. Unlike many agents that form pores, this compound induces a significant reduction in membrane fluidity, effectively "stiffening" the membrane.[1] This disruption of the membrane's physical state is critical for its antifungal effect. The lipophilic nature of this compound likely facilitates its insertion into the lipid bilayer, where it alters the packing of phospholipids, leading to increased membrane rigidity and subsequent loss of integrity.

Muscotoxin_A_Mechanism cluster_membrane Fungal Cell Membrane PL_Bilayer Phospholipid Bilayer Stiffening Reduced Membrane Fluidity (Stiffening) PL_Bilayer->Stiffening Leads to MuscotoxinA This compound Interaction Interaction and Insertion MuscotoxinA->Interaction Targets Interaction->PL_Bilayer into Permeabilization Increased Membrane Permeabilization Stiffening->Permeabilization Results in CellDeath Fungal Cell Death Permeabilization->CellDeath Causes

Figure 1: Hypothesized mechanism of this compound.

Established Antifungal Agents: Diverse Modes of Action

In contrast, the established antifungal agents target different cellular components and pathways:

  • Amphotericin B (Polyenes): This agent binds to ergosterol (B1671047), a key component of the fungal cell membrane, forming pores or channels.[2][3] This leads to leakage of essential ions and small molecules, ultimately causing cell death.[2][3]

Amphotericin_B_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore Induces AmphotericinB Amphotericin B Binding Binds to AmphotericinB->Binding Binding->Ergosterol Leakage Ion Leakage Pore->Leakage Causes CellDeath Fungal Cell Death Leakage->CellDeath Leads to

Figure 2: Mechanism of action of Amphotericin B.

  • Fluconazole (Azoles): Azoles inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[4][5][6] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane structure and function.[4][5]

Fluconazole_Mechanism Fluconazole Fluconazole LanosterolDemethylase Lanosterol 14-α-demethylase (ERG11) Fluconazole->LanosterolDemethylase Inhibits Ergosterol_Pathway Ergosterol Biosynthesis LanosterolDemethylase->Ergosterol_Pathway Key enzyme in Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Membrane_Disruption Disrupted Membrane Structure & Function Ergosterol_Pathway->Membrane_Disruption Inhibition leads to

Figure 3: Mechanism of action of Fluconazole.

  • Caspofungin (Echinocandins): This class of drugs inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[7][8][9] This disruption of cell wall integrity leads to osmotic instability and cell lysis.[8]

Caspofungin_Mechanism Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-glucan synthase (FKS1) Caspofungin->GlucanSynthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis GlucanSynthase->Glucan_Synthesis Catalyzes CellWall Fungal Cell Wall Glucan_Synthesis->CellWall Essential for Cell_Lysis Osmotic Instability & Cell Lysis Glucan_Synthesis->Cell_Lysis Inhibition leads to

Figure 4: Mechanism of action of Caspofungin.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) was conducted following the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi. This ensures the reproducibility and comparability of the results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture 1. Fungal Culture (e.g., on PDA) Inoculum_Prep 2. Inoculum Preparation (Spectrophotometric Adjustment) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Antifungal_Dilution 3. Serial Dilution of Antifungal Agents Antifungal_Dilution->Inoculation Incubation 5. Incubation (35°C, 24-72h) Inoculation->Incubation Visual_Reading 6. Visual Determination of MIC Incubation->Visual_Reading Data_Recording 7. Data Recording & Comparison Visual_Reading->Data_Recording

Figure 5: Broth microdilution experimental workflow.

Detailed Methodology:

  • Fungal Strains and Culture Conditions: The fungal isolates (Alternaria alternata, Monographella cucumerina, Aspergillus fumigatus) are cultured on Potato Dextrose Agar (PDA) at 28-30°C for 5-7 days to ensure adequate sporulation.

  • Inoculum Preparation: A suspension of fungal conidia is prepared in sterile saline containing 0.05% Tween 80. The turbidity of the suspension is adjusted spectrophotometrically at 530 nm to achieve a final concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL in the test wells.

  • Antifungal Agents and Dilution: Stock solutions of this compound, Amphotericin B, Fluconazole, and Caspofungin are prepared in appropriate solvents. Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • Broth Microdilution Assay: Each well of the microtiter plates, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized fungal inoculum. The final volume in each well is 200 µL.

  • Incubation: The inoculated plates are incubated at 35°C for 24 to 72 hours, depending on the growth rate of the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete or significant (≥50% for azoles) inhibition of visible fungal growth compared to the drug-free control well. For echinocandins like Caspofungin against molds, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, compact hyphal forms, is often determined.

Conclusion

The data presented in this guide underscore the significant antifungal potential of this compound. Its potent activity against a range of fungal pathogens, coupled with a distinct mechanism of action, positions it as a promising candidate for the development of new antifungal therapies. Further research, including in vivo efficacy and toxicological studies, is warranted to fully elucidate its therapeutic potential. This comparative analysis provides a valuable resource for the scientific community engaged in the critical search for novel solutions to combat the growing threat of fungal infections.

References

A Comparative Review of Muscotoxin A and Other Marine-Derived Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the performance of Muscotoxin A with other prominent marine-derived toxins, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the mechanisms of action, toxicity, and potential applications of these potent biomolecules.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites. Among these, marine toxins have garnered significant attention due to their potent effects on physiological processes. These toxins, often produced by microalgae and accumulated in the marine food web, can pose risks to human health but also offer unique opportunities for biomedical research and drug discovery.[1] This guide focuses on a comparative analysis of this compound, a cytotoxic lipopeptide, with other well-characterized marine toxins: Tetrodotoxin, Saxitoxin, Brevetoxin, and Okadaic Acid. These toxins represent a spectrum of mechanisms, from ion channel modulation to enzyme inhibition, providing a broad overview of the toxicological landscape of marine-derived compounds.

Comparative Data on Toxin Activity

The following tables summarize the quantitative data on the toxicity of this compound and other selected marine toxins. This data is essential for comparing their potency and understanding their potential as either threats to human health or as tools for scientific investigation.

Table 1: Cytotoxicity and Lethal Dose (LD50/LC50) Data
ToxinAssay TypeOrganism/Cell LineRoute of AdministrationValueReference(s)
This compound Cytotoxicity (LC50)YAC-1, Sp/2, HeLa cancer cell linesIn vitro9.9 - 13.2 µM (after 24h)[2]
Tetrodotoxin (TTX) LD50MouseOral232 - 334 µg/kg[3][4]
LD50MouseIntravenous2 - 10 µg/kg[3]
LD50MouseIntraperitoneal10 - 10.7 µg/kg[3]
Saxitoxin (STX) LD50MouseOral263 µg/kg[5]
LD50MouseIntravenous3.4 µg/kg[5]
LD50MouseIntraperitoneal10 µg/kg[5]
LD50 (Human est.)HumanOral5.7 µg/kg[6]
Brevetoxin (PbTx-2) LD50MouseOral6600 µg/kg[2]
LD50MouseIntraperitoneal200 µg/kg[2]
Brevetoxin (PbTx-3) LD50MouseOral520 µg/kg[2]
LD50MouseIntraperitoneal170 µg/kg[2]
Table 2: Mechanism of Action and Target Specificity (IC50)
ToxinPrimary Mechanism of ActionMolecular TargetIC50 ValueReference(s)
This compound Membrane permeabilization, leading to Ca2+ influx.Cell membrane phospholipidsNot Applicable[2]
Tetrodotoxin (TTX) Blocks voltage-gated sodium channels.Voltage-gated sodium channels (Site 1)~1-10 nM (TTX-sensitive channels)[4]
Saxitoxin (STX) Blocks voltage-gated sodium channels.Voltage-gated sodium channels (Site 1)Not specified in provided results
Brevetoxin (PbTx) Activates voltage-gated sodium channels, causing persistent depolarization.Voltage-gated sodium channels (Site 5)Not specified in provided results
Okadaic Acid Inhibits serine/threonine protein phosphatases.Protein Phosphatase 2A (PP2A)0.1 - 0.3 nM[7]
Protein Phosphatase 1 (PP1)15 - 50 nM[7]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways and mechanisms of action for each toxin.

Muscotoxin_A_Mechanism Muscotoxin_A This compound Cell_Membrane Cell Membrane (Phospholipid Bilayer) Muscotoxin_A->Cell_Membrane Interacts with Membrane_Permeabilization Membrane Permeabilization Cell_Membrane->Membrane_Permeabilization Leads to Ca_Influx Calcium Ion (Ca²⁺) Influx Membrane_Permeabilization->Ca_Influx Causes Cytotoxicity Cytotoxicity / Cell Death Ca_Influx->Cytotoxicity Induces

Caption: Mechanism of this compound-induced cytotoxicity.

Sodium_Channel_Blockers cluster_toxins Toxins TTX Tetrodotoxin (TTX) VGSC Voltage-Gated Sodium Channel (VGSC) - Site 1 TTX->VGSC Blocks STX Saxitoxin (STX) STX->VGSC Blocks Na_Influx Sodium Ion (Na⁺) Influx VGSC->Na_Influx Prevents Action_Potential Action Potential Generation Na_Influx->Action_Potential Required for Paralysis Paralysis Action_Potential->Paralysis Inhibition leads to

Caption: Mechanism of action for Tetrodotoxin and Saxitoxin.

Brevetoxin_Mechanism Brevetoxin Brevetoxin (PbTx) VGSC Voltage-Gated Sodium Channel (VGSC) - Site 5 Brevetoxin->VGSC Binds to and activates Persistent_Activation Persistent Activation VGSC->Persistent_Activation Na_Influx Continuous Na⁺ Influx Persistent_Activation->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity

Caption: Mechanism of action for Brevetoxin.

Okadaic_Acid_Mechanism Okadaic_Acid Okadaic Acid PP1_PP2A Protein Phosphatases (PP1 & PP2A) Okadaic_Acid->PP1_PP2A Inhibits Protein_Phosphorylation Protein Hyperphosphorylation PP1_PP2A->Protein_Phosphorylation Inhibition leads to Cellular_Processes Disruption of Cellular Processes (e.g., Cytoskeleton dynamics, Cell cycle) Protein_Phosphorylation->Cellular_Processes Cellular_Damage Cellular Damage / Tumor Promotion Cellular_Processes->Cellular_Damage

Caption: Mechanism of action for Okadaic Acid.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative data tables.

Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the concentration of a toxin that reduces the viability of a cell population by 50% (LC50 or IC50).

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, YAC-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Toxin Treatment: Prepare serial dilutions of the toxin in culture medium and add to the wells. Include a vehicle control (medium with the solvent used to dissolve the toxin) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the toxin concentration and determine the LC50/IC50 value from the dose-response curve.

Mouse Bioassay for LD50 Determination

Objective: To determine the median lethal dose (LD50) of a toxin in mice.

Methodology:

  • Animal Model: Use a standardized strain of mice (e.g., Swiss Webster) of a specific age and weight range.

  • Toxin Preparation: Prepare serial dilutions of the toxin in a suitable vehicle (e.g., saline, acidified saline).

  • Administration: Administer the toxin to groups of mice via a specific route (e.g., intraperitoneal injection, oral gavage). Each group receives a different dose. A control group receives only the vehicle.

  • Observation: Observe the animals for a defined period (e.g., 24 hours) and record the number of mortalities in each group.

  • Data Analysis: Use a statistical method (e.g., probit analysis) to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the animals.

Voltage Clamp Assay for Ion Channel Activity

Objective: To measure the effect of a toxin on the function of voltage-gated ion channels.

Methodology:

  • Cell Preparation: Use cells that express the ion channel of interest (e.g., Xenopus oocytes injected with channel-expressing cRNA, or mammalian cell lines stably expressing the channel).

  • Patch Clamp Recording: Use the whole-cell patch-clamp technique to control the membrane potential of a single cell and record the ionic currents flowing through the channels.

  • Voltage Protocol: Apply a specific voltage protocol to elicit channel opening and closing (gating).

  • Toxin Application: Perfuse the cell with a solution containing the toxin at a known concentration.

  • Current Measurement: Record the changes in the ionic current in the presence of the toxin. For channel blockers like Tetrodotoxin, a reduction in current amplitude is expected. For activators like Brevetoxin, an increase in current or a shift in the voltage-dependence of activation is observed.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence to characterize the effect of the toxin on the ion channel.

Protein Phosphatase Inhibition Assay

Objective: To determine the inhibitory activity of a toxin against specific protein phosphatases.

Methodology:

  • Enzyme and Substrate: Use a purified preparation of the protein phosphatase of interest (e.g., PP1 or PP2A) and a suitable substrate (e.g., a phosphorylated peptide or protein).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the toxin (inhibitor) for a specific time.

  • Reaction Initiation: Initiate the dephosphorylation reaction by adding the substrate.

  • Reaction Termination and Detection: Stop the reaction after a defined time and measure the amount of dephosphorylated product. This can be done using various methods, such as measuring the release of free phosphate (B84403) (e.g., using a malachite green assay) or using a substrate labeled with a radioactive or fluorescent tag.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each toxin concentration. Plot the percentage of inhibition against the logarithm of the toxin concentration to determine the IC50 value.

Comparative Analysis

The marine toxins reviewed in this guide exhibit distinct mechanisms of action and varying levels of toxicity.

This compound stands apart with its direct action on the cell membrane. Its ability to permeabilize phospholipid bilayers, leading to a cytotoxic influx of calcium ions, represents a more general mechanism of toxicity compared to the other toxins. This broad activity is reflected in its micromolar cytotoxicity against various cancer cell lines.[2] This mechanism suggests potential as a broad-spectrum cytotoxic agent, but also raises concerns about its selectivity for target cells.

In contrast, Tetrodotoxin and Saxitoxin are highly specific blockers of voltage-gated sodium channels. Their potent neurotoxicity, with LD50 values in the microgram per kilogram range, stems from their ability to inhibit action potential propagation in nerve and muscle cells, leading to paralysis.[3][5] Their high specificity has made them invaluable tools for studying the structure and function of sodium channels.

Brevetoxin also targets voltage-gated sodium channels but acts as an activator, causing persistent channel opening and membrane depolarization.[2] This leads to uncontrolled nerve firing and neurotoxicity. Its oral toxicity is notably lower than that of TTX and STX, particularly for the PbTx-2 variant.

Okadaic Acid operates through an entirely different mechanism, inhibiting serine/threonine protein phosphatases, primarily PP2A and to a lesser extent PP1.[7] This leads to hyperphosphorylation of numerous cellular proteins, disrupting a wide array of cellular processes, including cytoskeletal organization and cell cycle control. Its potent inhibition at nanomolar concentrations highlights its specificity for these key regulatory enzymes.

Conclusion

This compound and the other reviewed marine-derived toxins represent a fascinating array of bioactive molecules with diverse and potent mechanisms of action. While Tetrodotoxin, Saxitoxin, Brevetoxin, and Okadaic Acid have well-defined molecular targets and have been instrumental in advancing our understanding of ion channels and protein phosphatases, this compound's broader mechanism of membrane disruption presents a different paradigm of cytotoxicity.

The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to compare these toxins objectively. Further investigation into the specific signaling pathways affected by this compound will be crucial for a more detailed comparative analysis and for exploring its full potential in biomedical research and drug development. The stark differences in their mechanisms of action underscore the vast chemical and functional diversity of marine natural products and their potential to yield novel therapeutic agents and research tools.

References

Validation of Muscotoxin A as a potential therapeutic lead

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Cyanobacterial Lipopeptide

For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds with unique mechanisms of action is a perpetual endeavor. Muscotoxin A, a cyclic undecalipopeptide isolated from the soil cyanobacterium Desmonostoc muscorum, has emerged as a compound of interest due to its potent cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of this compound's performance with other alternatives, supported by available experimental data, and outlines detailed methodologies for key validation experiments.

Mechanism of Action: A Disruptor of Membrane Integrity

This compound exerts its cytotoxic effects through a distinct mechanism of action. Unlike many chemotherapeutic agents that target DNA synthesis or specific signaling pathways, this compound directly targets the cell membrane. It permeabilizes phospholipid membranes, leading to a reduction in membrane fluidity, causing significant membrane damage and a subsequent influx of calcium ions.[1] This mode of action is potent and rapid, leading to cell death.

In Vitro Efficacy: Cytotoxicity Profile

This compound has demonstrated significant cytotoxicity across a panel of cancer cell lines. The half-maximal lethal concentration (LC50) values from in vitro studies are summarized below, providing a direct comparison with other cyanobacterial lipopeptides that share a similar membrane-disrupting mechanism.

CompoundCell LineCancer TypeLC50 (µM) after 24hReference
This compound HeLaCervical Carcinoma9.9[1]
YAC-1T-cell Lymphoma13.2[1]
Sp/2Myeloma11.3[1]
Puwainaphycin F/G HeLaCervical Carcinoma~2.2
Anabaenolysin A/B VariousVarious3.7 - 17

Comparative Analysis with Standard Chemotherapeutics

To contextualize the therapeutic potential of this compound, its in vitro potency is compared against standard-of-care chemotherapeutic agents used for the cancer types corresponding to the tested cell lines. It is important to note that this is an indirect comparison, as direct head-to-head studies have not been conducted.

Cancer TypeCell LineStandard ChemotherapeuticReported IC50/EC50 (µM)
Cervical CarcinomaHeLaCisplatin~14.7 - 23.3
EtoposideVaries
T-cell LymphomaYAC-1CHOP regimen components (e.g., Doxorubicin)Varies
MyelomaSp/2Melphalan, CyclophosphamideVaries

While this compound's LC50 values are within a therapeutically interesting range, and in some cases comparable to or more potent than standard agents in vitro, it is crucial to underscore that in vivo efficacy and toxicity are the ultimate determinants of therapeutic potential. Currently, there is a lack of publicly available in vivo data for this compound.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the validation of this compound, the following diagrams have been generated using the DOT language.

cluster_pathway This compound Mechanism of Action Muscotoxin_A This compound Cell_Membrane Cancer Cell Phospholipid Membrane Muscotoxin_A->Cell_Membrane interacts with Membrane_Stiffening Reduction in Membrane Fluidity Cell_Membrane->Membrane_Stiffening induces Membrane_Damage Membrane Permeabilization Membrane_Stiffening->Membrane_Damage Ca_Influx Ca2+ Influx Membrane_Damage->Ca_Influx Cell_Death Necrotic Cell Death Ca_Influx->Cell_Death

This compound's lytic mechanism of action.

cluster_workflow In Vitro Cytotoxicity Assessment Workflow start Seed Cancer Cells in 96-well plates treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for 24 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., AlamarBlue or LDH) incubation->assay readout Measure Absorbance/ Fluorescence assay->readout analysis Calculate LC50 values readout->analysis end Determine In Vitro Potency analysis->end

Workflow for determining in vitro cytotoxicity.

cluster_logical Logical Framework for Therapeutic Lead Validation invitro In Vitro Efficacy (Cytotoxicity, Mechanism) invivo In Vivo Studies (Efficacy & Toxicity in Animal Models) invitro->invivo Proceed if potent & novel mechanism preclinical Preclinical Development (Pharmacokinetics, Safety) invivo->preclinical Proceed if effective & acceptable toxicity clinical Clinical Trials preclinical->clinical Proceed if safe & druggable

A simplified logical progression for drug development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the assessment of this compound.

Cell Viability Assay (AlamarBlue/Resazurin Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, YAC-1, Sp/2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Add the diluted compound to the wells, ensuring a final volume of at least 150 µL/well. Include vehicle-only controls.

  • Incubation: Incubate the plate for 24 hours under standard cell culture conditions.

  • Reagent Addition: Add AlamarBlue reagent (typically 10% of the well volume) to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours, protected from light.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the LC50 value.

Membrane Integrity Assessment (Lactate Dehydrogenase - LDH Assay)

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged membranes, a hallmark of necrosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.

  • Controls: Prepare three sets of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100).

    • Background control: Culture medium without cells.

  • Sample Collection: After the 24-hour incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100).

Apoptosis vs. Necrosis Differentiation (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).

Future Directions and Conclusion

The in vitro data for this compound is promising, showcasing potent cytotoxicity against several cancer cell lines through a membrane-disrupting mechanism. This mechanism could be particularly effective against slow-growing tumors or cells resistant to traditional apoptosis-inducing agents.

However, the validation of this compound as a viable therapeutic lead is in its nascent stages. The critical next step is to conduct comprehensive in vivo studies to assess its efficacy and toxicity in animal models. These studies are paramount to determine its therapeutic index—the balance between its efficacy and its side effects. The lack of in vivo data is the most significant gap in its current validation profile.

References

Comparative Genomics of Muscotoxin A Producing Cyanobacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the genomic architecture of Desmonostoc muscorum and its relatives, providing insights into the biosynthesis and regulation of the lipopeptide Muscotoxin A.

Abstract

This compound, a cytotoxic cyclic lipopeptide produced by the cyanobacterium Desmonostoc muscorum, holds potential for pharmacological applications. Understanding the genetic basis of its biosynthesis is crucial for harnessing its therapeutic capabilities. This guide provides a comparative genomic analysis of this compound-producing cyanobacteria, focusing on the genomic features of Desmonostoc muscorum and its relatives. We delve into the predicted biosynthetic gene cluster for this compound, detail experimental protocols for comparative genomics, and explore the putative regulatory pathways governing its production. This document serves as a valuable resource for researchers, scientists, and drug development professionals interested in the natural product discovery and bioengineering of novel therapeutic compounds from cyanobacteria.

Introduction to this compound and its Producing Organism

This compound is a cyclic undecalipopeptide with demonstrated cytotoxic effects on cancer cell lines[1]. Its producing organism, Desmonostoc muscorum, is a filamentous, heterocystous cyanobacterium belonging to the order Nostocales[2][3][4][5][6]. The genus Desmonostoc is closely related to the well-studied genus Nostoc and is found in diverse environments, including soil and in symbiotic associations with plants[2][4][5][6]. The complex structure of this compound suggests its biosynthesis is orchestrated by a multi-modular enzymatic machinery, likely a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system.

Comparative Genomic Analysis

A comparative genomic approach is essential to elucidate the unique genetic features that enable Desmonostoc muscorum to produce this compound. This involves comparing its genome with those of closely related species that may or may not produce this specific lipopeptide.

Genome Features of Desmonostoc Species

Genomic data for Desmonostoc species is becoming increasingly available, providing a foundation for comparative studies. Below is a summary of the genomic features of Desmonostoc muscorum and other related species. It is important to note that the genome of Desmonostoc muscorum LEGE 12446 is currently available as a fragmented assembly, which presents challenges for the complete identification of large biosynthetic gene clusters[7].

FeatureDesmonostoc muscorum LEGE 12446Desmonostoc alborizicumDesmonostoc salinum
Genome Size (Mb) ~9.0Information not availableInformation not available
GC Content (%) 41.5Information not availableInformation not available
Number of Contigs 1,292Information not availableInformation not available
This compound Production YesUnknown (Produces Microcystins)[8]Unknown

Table 1: Comparative Genomic Features of Desmonostoc Species. Data for D. muscorum LEGE 12446 is sourced from NCBI Assembly ASM1520700v1[7]. Information for other species is currently limited.

The Putative this compound Biosynthetic Gene Cluster

Due to the fragmented nature of the Desmonostoc muscorum LEGE 12446 genome, the complete this compound biosynthetic gene cluster (BGC) has not yet been fully elucidated in a single contig. However, based on the known structure of this compound and the principles of non-ribosomal peptide and polyketide biosynthesis, we can predict the key enzymatic domains and search for their corresponding genes within the genomic data[9][10][11][12][13].

The biosynthesis of lipopeptides like this compound typically involves a hybrid NRPS/PKS system with the following key components:

  • Fatty Acyl-AMP Ligase (FAAL): Activates the fatty acid moiety that forms the lipid tail of the molecule.

  • Acyl Carrier Protein (ACP): Carries the growing polyketide chain.

  • Ketosynthase (KS), Acyltransferase (AT), and Ketoreductase (KR) domains: Involved in the extension and modification of the polyketide portion.

  • Adenylation (A) domains: Select and activate specific amino acid precursors.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domains: Covalently bind the activated amino acids.

  • Condensation (C) domains: Catalyze the formation of peptide bonds.

  • Thioesterase (TE) domain: Catalyzes the release and cyclization of the final lipopeptide product.

By searching the contigs of D. muscorum for genes encoding these domains, it is possible to identify candidate fragments of the this compound BGC. Comparative analysis with the genomes of non-producing strains, if available, can help to confirm the role of these genes in this compound biosynthesis.

Experimental Protocols

This section outlines the key experimental methodologies for the comparative genomics of this compound-producing cyanobacteria.

DNA Extraction from Filamentous Cyanobacteria

Obtaining high-quality, high-molecular-weight DNA from filamentous cyanobacteria can be challenging due to the presence of a thick mucilaginous sheath and cell wall.

Protocol: Modified CTAB DNA Extraction

  • Cell Harvesting: Harvest late-log phase cyanobacterial cultures by centrifugation.

  • Lysis: Resuspend the cell pellet in a lysis buffer containing CTAB, EDTA, and Tris-HCl. Mechanical disruption using bead beating can be employed to enhance cell lysis.

  • Enzymatic Digestion: Incubate the lysate with lysozyme (B549824) and proteinase K to degrade the cell wall and proteins.

  • Purification: Perform a series of phenol:chloroform:isoamyl alcohol extractions to remove proteins and other contaminants.

  • Precipitation: Precipitate the DNA using isopropanol, followed by washing with 70% ethanol.

  • Resuspension: Resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

Genome Sequencing and Assembly

Sequencing: A hybrid sequencing approach combining the accuracy of short-read sequencing (e.g., Illumina) with the long-read capabilities of platforms like PacBio or Oxford Nanopore is recommended to overcome the challenges of assembling genomes with repetitive regions, which are common in cyanobacteria.

Assembly: Raw sequencing reads should be quality-filtered and then assembled using a suitable de novo assembler. For hybrid assemblies, tools that can integrate both short and long reads are preferred.

Genome Annotation and BGC Identification

Annotation: The assembled genome should be annotated to identify protein-coding genes, RNA genes, and other genomic features. This can be done using automated annotation pipelines followed by manual curation.

BGC Identification: Specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) can be used to identify putative secondary metabolite BGCs, including NRPS and PKS clusters, within the annotated genome[14][15][16].

Visualization of a Comparative Genomics Workflow

The following diagram illustrates a typical workflow for the comparative genomics of this compound-producing cyanobacteria.

Comparative_Genomics_Workflow cluster_data_acquisition Data Acquisition cluster_bioinformatics Bioinformatic Analysis cluster_outputs Outputs Culture Cyanobacterial Cultures (D. muscorum & Relatives) DNA_Extraction DNA Extraction Culture->DNA_Extraction Sequencing Genome Sequencing (Short & Long Reads) DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Genome Annotation Assembly->Annotation BGC_ID BGC Identification (antiSMASH) Annotation->BGC_ID Comparative_Analysis Comparative Genomics Annotation->Comparative_Analysis BGC_ID->Comparative_Analysis Muscotoxin_BGC Putative this compound BGC BGC_ID->Muscotoxin_BGC Genomic_Features Unique Genomic Features Comparative_Analysis->Genomic_Features Regulatory_Pathways Regulatory Hypotheses Comparative_Analysis->Regulatory_Pathways

Caption: A workflow for comparative genomics of this compound producers.

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated in response to environmental cues and cellular signals. While specific regulatory pathways for this compound are yet to be identified, we can infer potential mechanisms based on studies of other lipopeptides and secondary metabolites in cyanobacteria.

Two-Component Systems

Two-component systems (TCSs) are a primary mode of signal transduction in bacteria, allowing them to sense and respond to environmental changes[8][17][18][19]. A typical TCS consists of a sensor histidine kinase and a response regulator. In the context of secondary metabolism, TCSs can regulate the expression of biosynthetic gene clusters in response to factors such as nutrient availability, light, and stress. Identifying and characterizing the repertoire of TCSs in D. muscorum and comparing them to related species may reveal specific systems involved in the regulation of this compound production.

Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density[2][9][20][21]. In some bacteria, QS has been shown to regulate the production of lipopeptides and other secondary metabolites[2][9][20][21]. The involvement of QS in the regulation of this compound could be investigated by searching for genes homologous to known QS systems and by studying the effect of cell density on toxin production.

The following diagram illustrates a hypothetical signaling pathway for the regulation of this compound biosynthesis.

Regulatory_Pathway cluster_input Environmental Signals cluster_transduction Signal Transduction cluster_output Cellular Response Nutrients Nutrient Levels TCS Two-Component System (Sensor Kinase) Nutrients->TCS Light Light Intensity Light->TCS Cell_Density Cell Density (QS) Cell_Density->TCS RR Response Regulator TCS->RR Phosphorylation BGC_Expression This compound BGC Transcription RR->BGC_Expression Activation/ Repression Biosynthesis This compound Biosynthesis BGC_Expression->Biosynthesis

Caption: A hypothetical regulatory pathway for this compound biosynthesis.

Conclusion and Future Directions

The comparative genomic analysis of this compound-producing cyanobacteria is still in its early stages, primarily due to the limited availability of high-quality, complete genome sequences for Desmonostoc muscorum and its close relatives. The fragmented nature of the current D. muscorum genome assembly makes the definitive identification and characterization of the complete this compound biosynthetic gene cluster a significant challenge.

Future research should prioritize the generation of a complete, closed genome for a this compound-producing strain of Desmonostoc muscorum. This will be instrumental in:

  • Unambiguously identifying the complete this compound BGC: This will allow for a detailed analysis of its genetic organization, including the number and arrangement of NRPS and PKS modules, and the complement of tailoring enzymes.

  • Facilitating heterologous expression and pathway engineering: A complete BGC is a prerequisite for transferring the pathway to a more tractable host for production optimization and the generation of novel analogues.

  • Enabling more robust comparative genomics: Comparison of the complete BGC with homologous clusters in other cyanobacteria will provide deeper insights into the evolution of lipopeptide biosynthesis.

  • Elucidating regulatory mechanisms: Transcriptomic and proteomic studies, guided by a complete genome, can identify the specific two-component systems, quorum sensing pathways, and other regulatory elements that control this compound production.

By addressing these key areas, the scientific community can unlock the full potential of this compound and other cyanobacterial natural products for the development of new and effective therapeutic agents.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.